Mycolog
Description
Properties
IUPAC Name |
9-fluoro-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FO6/c1-18-6-5-12(24)7-11(18)3-4-13-14-8-15(25)21(28,17(27)10-23)19(14,2)9-16(26)20(13,18)22/h5-7,13-16,23,25-26,28H,3-4,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNANZIMVAIWHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3(C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC43C)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dual-Action Mechanism of Nystatin and Triamcinolone Acetonide in Fungal Dermatitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal dermatitis, a prevalent condition characterized by inflammation and pruritus resulting from fungal infections of the skin, necessitates a therapeutic approach that addresses both the infectious and inflammatory components. Mycolog-II®, a topical formulation containing the antifungal agent nystatin (B1677061) and the corticosteroid triamcinolone (B434) acetonide, exemplifies a combination therapy designed for this purpose. This technical guide provides an in-depth exploration of the core mechanisms of action of these two active pharmaceutical ingredients, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. The synergistic interplay of nystatin's fungicidal activity and triamcinolone acetonide's anti-inflammatory and antipruritic properties offers a comprehensive treatment strategy for cutaneous candidiasis and other susceptible fungal dermatoses. Clinical studies have demonstrated that the combination of nystatin and a steroid provides greater benefit in the initial days of treatment for cutaneous candidiasis, leading to a more rapid and pronounced clearing of erythema and pruritus compared to either agent used alone.[1][2][3][4][5]
Core Components and Formulation
This compound-II® cream is a soft, smooth, yellow to buff-colored formulation. The active ingredients and their concentrations are presented in Table 1.
| Active Ingredient | Concentration |
| Nystatin | 100,000 USP units/gram |
| Triamcinolone Acetonide | 1.0 mg/gram |
Table 1: Active Ingredients in this compound-II® Cream
The cream base consists of aluminum hydroxide, cetearyl alcohol and ceteareth 20, glyceryl monostearate, methylparaben, polyethylene (B3416737) glycol monostearate, polysorbate 60, propylene (B89431) glycol, propylparaben, purified water, simethicone (B1680972) emulsion, sodium hydroxide, sorbic acid, sorbitol, titanium dioxide, and white petrolatum.
Mechanism of Action: Nystatin
Nystatin is a polyene antifungal antibiotic that exhibits both fungistatic and fungicidal properties against a wide variety of yeasts and yeast-like fungi.[2] Its primary mechanism of action involves binding to ergosterol, a crucial sterol component of the fungal cell membrane that is absent in bacterial and mammalian cells. This selective binding leads to the formation of pores or channels in the fungal membrane, disrupting its integrity and function as a selective barrier.[2][6] The subsequent leakage of essential intracellular components, particularly potassium ions, results in fungal cell death.[2]
Antifungal Spectrum and Efficacy
Nystatin is effective against various Candida species, which are common causative agents of fungal dermatitis. The in vitro susceptibility of Candida species to nystatin is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth.
| Candida Species | Nystatin MIC Range (µg/mL) |
| Candida albicans | 1 |
| Candida glabrata | 2048 |
| Candida parapsilosis | Not specified in search results |
| Candida tropicalis | Not specified in search results |
| Candida krusei | Not specified in search results |
Table 2: Minimum Inhibitory Concentrations (MICs) of Nystatin for Various Candida Species. [7]
Experimental Protocol: Nystatin Time-Kill Assay
Time-kill assays are essential for evaluating the pharmacodynamics of an antifungal agent, providing insights into the rate and extent of its fungicidal activity.
Objective: To determine the rate of fungal killing by nystatin at various concentrations over time.
Materials:
-
Candida albicans strain (e.g., ATCC 90028)
-
Sabouraud Dextrose Broth (SDB)
-
Nystatin stock solution
-
Phosphate-buffered saline (PBS)
-
Sabouraud Dextrose Agar (SDA) plates
-
Spectrophotometer
-
Incubator (35°C)
-
Shaker
Procedure:
-
Inoculum Preparation: Culture Candida albicans in SDB overnight at 35°C. Adjust the fungal suspension to a concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL using a spectrophotometer.
-
Drug Dilutions: Prepare serial dilutions of nystatin in SDB to achieve concentrations corresponding to various multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x, 8x MIC). Include a drug-free control.
-
Incubation: Inoculate each nystatin dilution and the control with the prepared fungal suspension. Incubate the cultures at 35°C with constant agitation.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.
-
Serial Dilution and Plating: Perform serial dilutions of the collected samples in PBS and plate onto SDA plates.
-
Colony Counting: Incubate the plates at 35°C for 24-48 hours and count the number of viable colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each nystatin concentration. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal.
References
- 1. Nystatin and Triamcinolone Acetonide Cream, USP [dailymed.nlm.nih.gov]
- 2. Nystatin and Triamcinolone Acetonide (Nystatin and Triamcinolone Acetonide Cream, Ointment): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. A comparison of nystatin cream with nystatin/triamcinolone acetonide combination cream in the treatment of candidal inflammation of the flexures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Nystatin and Triamcinolone: MedlinePlus Drug Information [medlineplus.gov]
- 6. DailyMed - NYSTATIN AND TRIAMCINOLONE ACETONIDE cream [dailymed.nlm.nih.gov]
- 7. Synergistic effect of nystatin combined with NSAIDs on Candida biofilm IADR Abstract Archives [iadr.abstractarchives.com]
The Combined Effects of Nystatin and Triamcinolone Acetonide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the combined therapeutic effects of nystatin (B1677061) and triamcinolone (B434) acetonide, a common topical formulation for the treatment of cutaneous candidiasis. The document elucidates the individual mechanisms of action of both compounds, explores their synergistic clinical effects, details relevant experimental protocols, and visualizes the underlying signaling pathways. While nystatin directly targets the fungal pathogen, triamcinolone acetonide mitigates the associated inflammatory response, leading to a more rapid and pronounced alleviation of symptoms such as erythema and pruritus. This guide aims to serve as a core resource for researchers and professionals involved in the development and study of combination antifungal and anti-inflammatory therapies.
Introduction
Cutaneous candidiasis, primarily caused by Candida albicans, is a prevalent fungal infection of the skin characterized by erythematous patches, pruritus, and discomfort. The therapeutic approach often involves a dual strategy: eradication of the fungal pathogen and management of the inflammatory symptoms. The combination of nystatin, a polyene antifungal, and triamcinolone acetonide, a synthetic corticosteroid, in a single topical formulation addresses both aspects of the pathology. Clinical observations have consistently shown that this combination provides a faster and more pronounced clearing of erythema and pruritus compared to treatment with either nystatin or triamcinolone acetonide alone.[1][2][3][4][5][6][7][8][9][10] This guide provides an in-depth examination of the scientific basis for this enhanced clinical efficacy.
Mechanisms of Action
Nystatin: The Antifungal Agent
Nystatin is a polyene antimycotic agent derived from Streptomyces noursei.[8] Its primary mechanism of action involves binding with high affinity to ergosterol, a major sterol component of the fungal cell membrane.[4][8] This binding disrupts the structural integrity of the membrane, leading to the formation of pores or channels.[11] The formation of these pores results in increased membrane permeability, allowing the leakage of essential intracellular components, particularly potassium ions, which ultimately leads to fungal cell death.[11] Nystatin exhibits specific activity against Candida species and is not active against bacteria, protozoa, or viruses.[4][8] It is not absorbed from intact skin or mucous membranes.[4][8]
Triamcinolone Acetonide: The Anti-inflammatory Corticosteroid
Triamcinolone acetonide is a potent synthetic corticosteroid with significant anti-inflammatory, antipruritic, and vasoconstrictive properties.[4][8] Its mechanism of action is mediated through the glucocorticoid receptor (GR). Upon binding to the cytosolic GR, the receptor-ligand complex translocates to the nucleus, where it modulates gene expression.[12] This modulation occurs through two primary pathways:
-
Transactivation: The GR complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, upregulating the expression of anti-inflammatory proteins.
-
Transrepression: The GR complex interferes with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby downregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[13]
Combined Effects and Clinical Efficacy
The combination of nystatin and triamcinolone acetonide is indicated for the treatment of cutaneous candidiasis where inflammation is a prominent feature.[4][6] Clinical studies have demonstrated that the combination therapy provides a greater benefit than nystatin alone, particularly during the initial days of treatment.[2][4][6][8]
While one multi-center, double-blind clinical trial found that both nystatin cream and a combination cream of nystatin and triamcinolone acetonide were equally effective in terms of mycological cure and overall clinical improvement, there was a notable preference among both patients and physicians for the combination product due to its more rapid relief of symptoms.[2] This suggests a synergistic clinical effect where the anti-inflammatory action of triamcinolone acetonide complements the antifungal activity of nystatin, leading to a faster resolution of patient discomfort.
Quantitative Data from Clinical Observations
| Treatment Group | Outcome | Source |
| Nystatin and Triamcinolone Acetonide | Faster and more pronounced clearing of erythema and pruritus compared to either agent alone. | [1][2][3][4][5][6][7][8][9][10] |
| Nystatin Monotherapy vs. Combination | Both treatments proved equally effective in terms of mycological cure and clinical improvement. | [2] |
| Nystatin Monotherapy vs. Combination | Trend in favour of the combination preparation being preferred by both patients and physicians because of more rapid relief of symptoms. | [2] |
Signaling Pathways
The enhanced efficacy of the nystatin and triamcinolone acetonide combination can be understood by examining their interplay at the level of cellular signaling pathways. Nystatin, beyond its direct antifungal effect, can also trigger an inflammatory response. Triamcinolone acetonide, in turn, acts to suppress this inflammation.
Nystatin-Induced Pro-inflammatory Signaling
Recent studies have shown that nystatin can act as a pathogen-associated molecular pattern (PAMP), inducing the secretion of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-8, and tumor necrosis factor-alpha (TNF-α) through the activation of Toll-like receptor 1 (TLR1) and Toll-like receptor 2 (TLR2).[14] This TLR activation initiates a downstream signaling cascade that leads to the activation of the transcription factor NF-κB, a key regulator of inflammation.
Triamcinolone Acetonide's Anti-inflammatory Signaling
Triamcinolone acetonide, through its activation of the glucocorticoid receptor (GR), effectively counteracts the pro-inflammatory signaling initiated by nystatin and the fungal infection itself. The activated GR can interfere with the TLR signaling pathway at multiple levels, including the direct repression of NF-κB.[1] This leads to a reduction in the production of pro-inflammatory cytokines, thereby mitigating the inflammatory symptoms.
Proposed Synergistic Signaling Pathway
The combined effect of nystatin and triamcinolone acetonide can be visualized as a multi-pronged attack on cutaneous candidiasis. Nystatin directly eliminates the fungal pathogen while also paradoxically triggering a pro-inflammatory response via TLR activation. Triamcinolone acetonide does not interfere with the antifungal activity but potently suppresses the inflammatory cascade by inhibiting NF-κB, leading to a rapid reduction in erythema and pruritus.
Experimental Protocols
In Vitro Synergy Testing: Checkerboard Assay
To quantitatively assess the in vitro interaction between nystatin and triamcinolone acetonide against Candida albicans, a checkerboard microdilution assay can be performed. This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index.
Objective: To determine if the combination of nystatin and triamcinolone acetonide exhibits synergistic, additive, indifferent, or antagonistic antifungal activity.
Materials:
-
Candida albicans strain (e.g., ATCC 90028)
-
Nystatin powder (USP grade)
-
Triamcinolone acetonide powder (USP grade)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer for reading optical density (OD) at 530 nm
-
Dimethyl sulfoxide (B87167) (DMSO) for drug solubilization
Procedure:
-
Preparation of Drug Stock Solutions: Prepare stock solutions of nystatin and triamcinolone acetonide in DMSO.
-
Serial Dilutions:
-
In a 96-well plate, perform serial twofold dilutions of nystatin horizontally and triamcinolone acetonide vertically in RPMI 1640 medium.
-
The final concentrations should span the expected Minimum Inhibitory Concentrations (MICs) of each drug.
-
-
Inoculum Preparation: Prepare a standardized inoculum of C. albicans in RPMI 1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include growth control (no drug) and sterility control (no inoculum) wells.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading of Results: Determine the MIC of each drug alone and in combination by visual inspection of turbidity or by measuring the OD at 530 nm. The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control.
-
Calculation of FIC Index:
-
FIC of Nystatin = (MIC of Nystatin in combination) / (MIC of Nystatin alone)
-
FIC of Triamcinolone Acetonide = (MIC of Triamcinolone Acetonide in combination) / (MIC of Triamcinolone Acetonide alone)
-
FIC Index = FIC of Nystatin + FIC of Triamcinolone Acetonide
-
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1
-
Indifference: 1 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Clinical Trial Protocol for Efficacy Assessment
Objective: To compare the efficacy and safety of a nystatin and triamcinolone acetonide combination cream versus nystatin cream alone and triamcinolone acetonide cream alone in patients with cutaneous candidiasis.
Study Design: A multicenter, randomized, double-blind, parallel-group study.
Patient Population: Adult patients with a clinical diagnosis of cutaneous candidiasis, confirmed by positive potassium hydroxide (B78521) (KOH) microscopy and fungal culture.
Treatment Arms:
-
Nystatin (100,000 units/g) and Triamcinolone Acetonide (0.1%) combination cream
-
Nystatin (100,000 units/g) cream
-
Triamcinolone Acetonide (0.1%) cream
-
Vehicle cream (placebo)
Treatment Regimen: Patients will apply the assigned cream to the affected areas twice daily for 14 days.
Efficacy Assessments:
-
Primary Endpoint: Clinical cure rate at Day 14, defined as the absence of clinical signs and symptoms (erythema, scaling, pruritus, and pustules) and a negative KOH microscopy and fungal culture.
-
Secondary Endpoints:
-
Mycological cure rate at Day 14 (negative KOH and culture).
-
Change from baseline in erythema, scaling, and pruritus scores at Days 3, 7, and 14. Scores will be graded on a 4-point scale (0=none, 1=mild, 2=moderate, 3=severe).
-
Patient's global assessment of treatment effectiveness at Day 14.
-
Safety Assessments: Monitoring and recording of all adverse events throughout the study.
Conclusion
The combination of nystatin and triamcinolone acetonide represents a rational and effective therapeutic strategy for the management of inflamed cutaneous candidiasis. The antifungal action of nystatin addresses the etiological agent, while the anti-inflammatory properties of triamcinolone acetonide provide rapid symptomatic relief. The proposed interplay of their signaling pathways, where triamcinolone acetonide suppresses the nystatin- and pathogen-induced pro-inflammatory cascade, offers a compelling explanation for the observed clinical synergy. Further quantitative in vitro and clinical studies are warranted to fully elucidate the extent of this synergy and to optimize the therapeutic use of this and similar combination therapies. This guide provides a foundational framework for such future research and development endeavors.
References
- 1. Glucocorticoids and the innate immune system: crosstalk with the toll-like receptor signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of nystatin cream with nystatin/triamcinolone acetonide combination cream in the treatment of candidal inflammation of the flexures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drugs.com [drugs.com]
- 5. drugs.com [drugs.com]
- 6. DailyMed - NYSTATIN AND TRIAMCINOLONE ACETONIDE cream [dailymed.nlm.nih.gov]
- 7. Nystatin and Triamcinolone Ointment: Package Insert / Prescribing Info [drugs.com]
- 8. DailyMed - NYSTATIN AND TRIAMCINOLONE ACETONIDE ointment [dailymed.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Nystatin and Triamcinolone Acetonide (Nystatin and Triamcinolone Acetonide Cream, Ointment): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. Articles [globalrx.com]
- 12. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glucocorticoids—All-Rounders Tackling the Versatile Players of the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Triamcinolone acetonide activates an anti-inflammatory and folate receptor–positive macrophage that prevents osteophytosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antifungal Spectrum of Nystatin in Mycolog: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nystatin (B1677061), a polyene macrolide antibiotic derived from Streptomyces noursei, is a well-established antifungal agent with a primary application in the treatment of infections caused by Candida species.[1] It is the active antifungal component in Mycolog-II, a topical formulation that also contains the corticosteroid triamcinolone (B434) acetonide for its anti-inflammatory and antipruritic properties.[2][3] This technical guide provides a comprehensive overview of the in vitro antifungal spectrum of nystatin, with a focus on its activity as formulated in this compound. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and antifungal research.
Mechanism of Action
Nystatin exerts its antifungal effect by binding to ergosterol, a primary sterol component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular components, such as potassium ions.[4][5] This disruption of the osmotic balance ultimately leads to fungal cell death.[4] In addition to pore formation, nystatin has been shown to induce oxidative stress within the fungal cell, leading to the production of reactive oxygen species (ROS).[4] These ROS can further damage cellular components, including proteins, lipids, and nucleic acids, contributing to the overall antifungal effect.[4]
In Vitro Antifungal Spectrum
The in vitro antifungal activity of nystatin is broad, encompassing a wide range of yeasts and molds. The most common method for determining in vitro susceptibility is broth microdilution, which yields the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Nystatin In Vitro Susceptibility Data for Various Fungal Species
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Candida albicans | 44 | 0.016 - 16 | 1 | 4 | [6] |
| Candida albicans | 103 | 0.06 - >16 | 1 | 2 | [1] |
| Candida glabrata | 103 | 0.06 - >16 | 1 | 2 | [1] |
| Candida krusei | 103 | 0.06 - >16 | 1 | 2 | [1] |
| Candida parapsilosis | 103 | 0.06 - >16 | 1 | 2 | [1] |
| Candida tropicalis | 103 | 0.06 - >16 | 1 | 2 | [1] |
| Trichophyton rubrum | 10 | ≤0.00012–0.002 | - | - | [7] |
| Trichophyton mentagrophytes | 10 | ≤0.00012–0.002 | - | - | [7] |
| Trichophyton tonsurans | 10 | ≤0.00012–0.002 | - | - | [7] |
| Malassezia restricta | 10 | 0.004–0.016 | - | - | [7] |
Note: MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates were inhibited, respectively.
Experimental Protocols
The following is a detailed methodology for a key experiment cited in the determination of the in vitro antifungal spectrum of nystatin, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution testing of yeasts.
Broth Microdilution Antifungal Susceptibility Testing of Nystatin Against Candida Species
1. Preparation of Nystatin Stock Solution:
-
A stock solution of nystatin is prepared by dissolving the pure powder in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a high concentration (e.g., 1600 µg/mL).
2. Preparation of Microdilution Plates:
-
A series of twofold dilutions of the nystatin stock solution is prepared in a 96-well microtiter plate using RPMI 1640 medium buffered with MOPS.
-
The final concentrations in the wells typically range from 0.03 to 16 µg/mL.
-
A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included on each plate.
3. Inoculum Preparation:
-
The Candida isolate to be tested is subcultured on Sabouraud dextrose agar (B569324) and incubated for 24 hours at 35°C.
-
A suspension of the yeast is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 106 CFU/mL.
-
This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the microtiter wells.
4. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized fungal suspension.
-
The plates are incubated at 35°C for 24-48 hours.
5. Determination of MIC:
-
The MIC is determined as the lowest concentration of nystatin that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.
-
The endpoint can be read visually or with a spectrophotometer.
Visualizations
Nystatin's Mechanism of Action and Downstream Cellular Effects
Caption: Nystatin's mechanism of action leading to fungal cell death.
Experimental Workflow for Broth Microdilution Susceptibility Testing
Caption: Workflow for broth microdilution antifungal susceptibility testing.
References
- 1. In Vitro Activity of Nystatin Compared with Those of Liposomal Nystatin, Amphotericin B, and Fluconazole against Clinical Candida Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nystatin and Triamcinolone Acetonide (Nystatin and Triamcinolone Acetonide Cream, Ointment): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. What is the mechanism of Nystatin? [synapse.patsnap.com]
- 5. Osmotic Effects Induced by Pore-Forming Agent Nystatin: From Lipid Vesicles to the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Core Active Ingredients of Mycolog and Their Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the core active ingredients historically found in Mycolog-II: Nystatin (B1677061), Triamcinolone (B434) Acetonide, Gramicidin (B1672133), and Neomycin. The document outlines their mechanisms of action, summarizes key quantitative data from research studies, presents detailed experimental protocols, and visualizes critical pathways and workflows.
Nystatin: A Polyene Antifungal Agent
Nystatin is a polyene antifungal antibiotic derived from Streptomyces noursei. Its primary application is in the treatment of Candida infections.[1]
Mechanism of Action
Nystatin's antifungal effect is achieved by binding to ergosterol, a primary sterol component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity.[1][2][3] The resulting increase in membrane permeability allows for the leakage of essential intracellular ions, particularly potassium, which disrupts the cell's electrochemical gradients and leads to fungal cell death.[1][2] This mechanism provides selectivity for fungal cells, as mammalian cell membranes contain cholesterol instead of ergosterol.[1][2] Additionally, nystatin can induce oxidative stress within the fungal cell by triggering the production of reactive oxygen species (ROS), which further damages cellular components.[2]
Quantitative Data: Antifungal Activity
The in vitro activity of nystatin is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
| Organism | Nystatin MIC Range (µg/mL) | Notes |
| Candida albicans | 0.5 - 8[4][5] | Activity can be pH-dependent. |
| Candida glabrata | 3.7 IU/mL (~0.625 µg/mL) - 4 µg/mL | [4][6] |
| Candida krusei | 4 - 8[4] | |
| Candida tropicalis | 3.7 IU/mL (~0.625 µg/mL) - 4 µg/mL | [4][6] |
| Geotrichum candidum | Inhibited by Nystatin | [6] |
| Trichosporon mucoides | Inhibited by Nystatin | [6] |
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (EUCAST Method)
This protocol outlines the determination of nystatin's MIC against yeast species.[7][8]
-
Media Preparation: Prepare Roswell Park Memorial Institute (RPMI) 1640 medium with L-glutamine, supplemented with glucose to a final concentration of 2%. Buffer the medium with 3-Morpholinopropanesulfonic acid (MOPS) to a pH of 7.0.[7][8]
-
Nystatin Stock and Working Solutions:
-
Inoculum Preparation:
-
Culture the yeast strains on appropriate agar (B569324) plates.
-
Prepare a yeast suspension in sterile distilled water, adjusting the turbidity to a 0.5 McFarland standard.
-
Further dilute the suspension to achieve a final concentration of 0.5 to 2.5 x 105 colony-forming units (CFU)/mL in the microplate wells.[8]
-
-
Microplate Preparation and Incubation:
-
Dispense 100 µL of each nystatin working solution into the wells of a 96-well microplate.
-
Add 100 µL of the prepared yeast inoculum to each well.
-
Include a growth control well (inoculum without nystatin) and a sterility control well (medium only).
-
-
MIC Determination:
-
After 24 and 48 hours, read the plates both visually and spectrophotometrically (at 450 nm).
-
The MIC is the lowest nystatin concentration that causes a significant inhibition of growth (e.g., 90% inhibition for nystatin) compared to the growth control.[9]
-
Triamcinolone Acetonide: A Synthetic Corticosteroid
Triamcinolone acetonide is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties. It is utilized in research to investigate inflammatory pathways and in clinical settings for conditions like eczema, psoriasis, and arthritis.[10]
Mechanism of Action and Signaling Pathway
Triamcinolone acetonide exerts its effects by binding to the cytosolic glucocorticoid receptor (GR). Upon binding, the GR-ligand complex translocates to the nucleus.[10] In the nucleus, it regulates gene expression in two primary ways:
-
Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) on DNA, upregulating the expression of anti-inflammatory proteins.
-
Transrepression: The GR complex inhibits the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), thereby downregulating the expression of pro-inflammatory cytokines (e.g., IL-1, TNF-α), chemokines, and adhesion molecules.[11][12]
Quantitative Data: Anti-inflammatory Activity
The anti-inflammatory potency of triamcinolone acetonide can be quantified by its half-maximal inhibitory concentration (IC50) for the suppression of inflammatory markers.
| Target | Cell Type | IC50 | Notes |
| Nitric Oxide (NO) Release | Activated Microglia | 1.78 nM | Inhibits NNC-induced expression of iNOS, TNF-α, and IL-1β.[11] |
| Glucocorticoid Receptor Binding | Human Leukemic Cells & Rat Liver | High Affinity | Binds with high affinity, characteristic of glucocorticoid receptors.[13] |
Experimental Protocol: NF-κB Inhibition Luciferase Reporter Assay
This protocol is used to quantify the inhibitory effect of triamcinolone acetonide on the NF-κB signaling pathway.[11]
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate media.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene, and a constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization.
-
-
Treatment:
-
After transfection, treat the cells with varying concentrations of triamcinolone acetonide for a predetermined period (e.g., 1 hour).
-
Induce NF-κB activation by adding an inflammatory stimulus (e.g., TNF-α or lipopolysaccharide).
-
Include positive (stimulus only) and negative (vehicle only) controls.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the percentage of NF-κB inhibition for each triamcinolone acetonide concentration relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
-
Gramicidin: A Channel-Forming Antibiotic
Gramicidin is a mix of linear polypeptide antibiotics (A, B, and C) produced by Brevibacillus brevis.[14] It is a potent antibiotic against Gram-positive bacteria.[15][16]
Mechanism of Action
Gramicidin acts as an ionophore by forming transmembrane channels. Two gramicidin monomers, each adopting a β-helix conformation, dimerize in a head-to-head fashion across the lipid bilayer.[17] This dimerization creates a hydrophilic pore that is permeable to monovalent cations, such as K+ and Na+.[14][17] The formation of these channels disrupts the crucial ion gradients across the bacterial cell membrane, leading to membrane depolarization, osmotic instability, and ultimately, cell death.[17]
Quantitative Data: Antibacterial Activity
| Organism | Gramicidin S MIC Range (µg/mL) | Notes | | :--- | :--- | :--- | :--- | | Gram-positive bacteria | 3 |[15][16] | | Gram-negative bacteria | 3 - 12.5 | Activity is dependent on the assay used (solution-based assays show greater activity).[15][16] | | E. coli | 32 |[18] | | K. pneumoniae | 128 |[18] | | P. aeruginosa | 128 |[18] | | S. aureus & E. faecium | 3.9 - 62.5 |[19] |
Experimental Protocol: Membrane Depolarization Assay
This assay measures the ability of gramicidin to disrupt the membrane potential of bacterial cells using a potential-sensitive fluorescent dye.[20]
-
Bacterial Cell Preparation:
-
Grow bacteria (e.g., S. aureus) to the mid-logarithmic phase.
-
Harvest the cells by centrifugation, wash, and resuspend them in a suitable buffer (e.g., 5 mM HEPES with 20 mM glucose, pH 7.2) to an optical density at 600 nm (OD600) of 0.05.[20]
-
-
Dye Loading:
-
Add the membrane potential-sensitive dye diSC3(5) to the bacterial suspension (final concentration of 0.8-4 µM).
-
Incubate until the fluorescence signal becomes stable and quenched, indicating dye uptake into the polarized membranes.[20]
-
-
Treatment and Measurement:
-
Add gramicidin at the desired concentrations to the dye-loaded bacterial suspension.
-
Immediately monitor the increase in fluorescence intensity using a spectrofluorometer (excitation ~622 nm, emission ~670 nm).[20]
-
-
Data Analysis:
-
An increase in fluorescence indicates the release of the dye from the depolarized membrane.
-
The rate and extent of the fluorescence increase are proportional to the membrane-depolarizing activity of gramicidin.
-
Neomycin: An Aminoglycoside Antibiotic
Neomycin is an aminoglycoside antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[5] Its research applications extend beyond its antibacterial properties to include investigations into its potential as a broad-spectrum antiviral agent.
Mechanism of Action
-
Antibacterial: Neomycin inhibits bacterial protein synthesis by irreversibly binding to the 30S ribosomal subunit. This binding interferes with the decoding site, causing misreading of mRNA and leading to the production of non-functional proteins, which ultimately results in bacterial death.[5]
-
Antiviral: Recent research has shown that intranasal administration of neomycin can induce the expression of interferon-stimulated genes (ISGs) in the nasal mucosa.[21][22][23] ISGs are key effectors of the innate immune system that establish an antiviral state in cells. This host-directed mechanism provides broad-spectrum protection against respiratory viruses like SARS-CoV-2 and influenza A virus, independent of the commensal microbiota.[21][22][23]
Quantitative Data: Antiviral Activity
| Virus Model | Animal Model | Treatment | Outcome |
| SARS-CoV-2 | K18-hACE2 Mice | Prophylactic or therapeutic intranasal neomycin | Significant protection against upper respiratory infection and lethal disease.[21][22] |
| Influenza A Virus (highly virulent strain) | Mx1 Congenic Mice | Intranasal neomycin | Protection from upper and lower respiratory infections.[21][22] |
| SARS-CoV-2 Transmission | Syrian Hamsters | Intranasal neomycin | Potently mitigated contact transmission.[21][22] |
| Zika Virus (ZIKV) | In vivo animal model | Topical neomycin | Reduction in ZIKV RNA level.[24] |
| Herpes Simplex Virus 2 (HSV-2) | In vivo animal model | Topical neomycin | Reduction in HSV-2 infection.[24] |
Experimental Protocol: In Vivo Neomycin-Induced ISG Expression
This protocol describes the methodology for assessing the induction of ISGs in the nasal mucosa of mice following neomycin administration.[25]
-
Animal Model: Use specific-pathogen-free (SPF) C57BL/6J mice.
-
Neomycin Administration:
-
Administer a single dose of neomycin (e.g., 2 mg) or a vehicle control intranasally.
-
Deliver the solution in a small volume (e.g., 10 µL per nostril) to target the nasal cavity.[25]
-
-
Tissue Collection:
-
At specified time points post-treatment (e.g., 1, 3, 5, and 7 days), euthanize the mice.
-
Collect nasal turbinate tissues for analysis.[25]
-
-
Gene Expression Analysis (RT-qPCR):
-
Extract total RNA from the nasal turbinate tissues.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (RT-qPCR) using specific primers for target ISGs (e.g., Irf7, Isg15, Usp18, Cxcl10, Rsad2) and a housekeeping gene for normalization.[25]
-
-
Data Analysis:
-
Calculate the relative expression levels of the target ISGs in the neomycin-treated group compared to the vehicle control group using a method like the ΔΔCt method.
-
Analyze the time-course of ISG induction to determine the onset and duration of the response.
-
References
- 1. What is Nystatin used for? [synapse.patsnap.com]
- 2. What is the mechanism of Nystatin? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. In Vitro Pharmacodynamic Characteristics of Nystatin Including Time-Kill and Postantifungal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Antifungal Activity of Isomeric Forms of Nystatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] In vitro susceptibility testing of yeasts to nystatin – low minimum inhibitory concentrations suggest no indication of in vitro resistance of Candida albicans, Candida species or non-Candida yeast species to nystatin | Semantic Scholar [semanticscholar.org]
- 7. oatext.com [oatext.com]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal Susceptibility of Oral Candida Isolates from Mother-Infant Dyads to Nystatin, Fluconazole, and Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Triamcinolone? [synapse.patsnap.com]
- 11. Identification and characterization of triamcinolone acetonide, a microglial-activation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Triamcinolone acetonide 21-oic acid methyl ester: a potent local antiinflammatory steroid without detectable systemic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gramicidin channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cmdr.ubc.ca [cmdr.ubc.ca]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Structure, toxicity and antibiotic activity of gramicidin S and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Intranasal neomycin evokes broad-spectrum antiviral immunity in the upper respiratory tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Intranasal neomycin evokes broad-spectrum antiviral immunity in the upper respiratory tract - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Nasal Neomycin May Offer Virus Protection | Conexiant [conexiant.com]
- 24. Antiviral Activity of Approved Antibacterial, Antifungal, Antiprotozoal and Anthelmintic Drugs: Chances for Drug Repurposing for Antiviral Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. skyline725.com [skyline725.com]
The Synergistic Interplay: A Technical Guide to the Pharmacodynamics of Nystatin and Triamcinolone Acetonide Combination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of nystatin (B1677061), a polyene antifungal agent, and triamcinolone (B434) acetonide, a synthetic corticosteroid, represents a frequently utilized topical therapy for inflamed cutaneous fungal infections, particularly those caused by Candida species. This guide delves into the core pharmacodynamic principles of this combination, providing a technical overview of their individual mechanisms of action and their synergistic interaction. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key biological pathways.
Core Pharmacodynamics of Individual Agents
Nystatin: A Fungicidal Polyene
Nystatin exerts its antifungal effect by selectively binding to ergosterol, a crucial sterol component of the fungal cell membrane that is absent in mammalian cells. This interaction is the cornerstone of its fungicidal activity.
Mechanism of Action:
-
Ergosterol Binding: Nystatin molecules possess a rigid, amphipathic structure that allows them to insert into the lipid bilayer of the fungal cell membrane and bind to ergosterol.
-
Pore Formation: Upon binding, nystatin molecules aggregate to form transmembrane channels or pores. This disrupts the osmotic integrity of the membrane.
-
Leakage of Intracellular Components: The formation of these pores leads to the leakage of essential intracellular ions, particularly potassium, and other small molecules.
-
Fungal Cell Death: The uncontrolled efflux of cellular contents results in the death of the fungal cell.
Recent studies also suggest that nystatin can induce oxidative stress within the fungal cell, contributing to its antifungal efficacy.
Triamcinolone Acetonide: A Potent Anti-Inflammatory Corticosteroid
Triamcinolone acetonide is a synthetic glucocorticoid that effectively suppresses the inflammatory response. Its mechanism is mediated through its interaction with the glucocorticoid receptor (GR).
Mechanism of Action:
-
Glucocorticoid Receptor Binding: Being lipophilic, triamcinolone acetonide diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor, which is complexed with heat shock proteins (HSPs).
-
Nuclear Translocation: This binding event triggers a conformational change in the GR, leading to the dissociation of HSPs and the translocation of the activated ligand-receptor complex into the nucleus.
-
Gene Transcription Modulation: Within the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.
-
Anti-inflammatory Effects: This interaction leads to:
-
Transactivation: Increased transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 (annexin A1). Lipocortin-1 inhibits phospholipase A2, a key enzyme in the arachidonic acid pathway, thereby reducing the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.
-
Transrepression: Decreased transcription of pro-inflammatory genes by interfering with the activity of transcription factors like NF-κB and AP-1. This results in the reduced synthesis of pro-inflammatory cytokines (e.g., TNF-α, IL-1, IL-6), chemokines, and adhesion molecules.
-
The Synergistic Combination: Enhanced Therapeutic Efficacy
Clinical evidence suggests that the combination of nystatin and triamcinolone acetonide provides a more rapid and pronounced resolution of symptoms in the initial days of treating cutaneous candidiasis compared to either agent alone. This enhanced efficacy is attributed to the dual action of the combination: nystatin targets the underlying fungal cause of the infection, while triamcinolone acetonide swiftly alleviates the associated inflammatory symptoms such as erythema, pruritus, and edema.
While a direct synergistic interaction at the molecular level is not fully elucidated, the rapid anti-inflammatory action of triamcinolone acetonide is thought to create a more favorable environment for nystatin to exert its antifungal activity. By reducing inflammation, the integrity of the skin barrier may be partially restored, and the local immune response modulated, potentially enhancing the accessibility of the fungus to nystatin.
Quantitative Data Summary
The following tables summarize key quantitative data related to the pharmacodynamics of nystatin and triamcinolone acetonide.
Table 1: In Vitro Antifungal Susceptibility of Candida albicans to Nystatin
| Parameter | Value Range | Reference |
| Minimum Inhibitory Concentration (MIC) | 0.625 - 1.25 µg/mL (3.7 - 7.4 IU/mL) | |
| Minimum Fungicidal Concentration (MFC) | 0.5 - 64 µg/mL |
Table 2: Clinical Efficacy of Nystatin and Triamcinolone Acetonide Combination Cream
| Study Outcome | Observation | Reference |
| Comparative Efficacy | Both nystatin cream and the combination cream were equally effective in mycological cure and clinical improvement after 14 days. | |
| Symptom Relief | A trend was observed favoring the combination preparation for more rapid relief of symptoms, as preferred by both patients and physicians. | |
| Symptom Clearance | Patients treated with the combination showed a faster and more pronounced clearing of erythema and pruritus than those treated with either agent alone. | |
| Candidiasis Clearance Rate | A study on combined therapy for dermatophytosis and candida infections showed an 85% clearance rate for candidiasis cases. |
Detailed Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) of Nystatin
This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
1. Inoculum Preparation:
- Subculture the Candida isolate on Sabouraud Dextrose Agar at 35°C for 24-48 hours.
- Harvest several colonies and suspend them in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
- Further dilute the suspension in RPMI 1640 medium to achieve the final working inoculum concentration.
2. Assay Plate Preparation:
- Perform twofold serial dilutions of nystatin in RPMI 1640 medium in a 96-well microtiter plate.
- The final concentration range should typically span from 0.03 to 16 µg/mL.
- Include a drug-free well as a growth control and an uninoculated well as a sterility control.
3. Inoculation and Incubation:
- Add 100 µL of the standardized fungal inoculum to each well (except the sterility control).
- Incubate the plate at 35°C for 24-48 hours.
4. MIC Determination:
- The MIC is the lowest concentration of nystatin that causes a significant inhibition of growth compared to the drug-free growth control. This can be determined visually or by measuring the optical density at 492 nm.
In Vitro Assessment of Anti-Inflammatory Activity of Triamcinolone Acetonide
This protocol describes the measurement of cytokine inhibition in lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture and Seeding:
- Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
- Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
2. Compound Treatment and Stimulation:
- Pre-treat the cells with various concentrations of triamcinolone acetonide for 1-2 hours.
- Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include untreated and LPS-only controls.
- Incubate for a specified period (e.g., 24 hours).
3. Cytokine Measurement:
- Collect the cell culture supernatants.
- Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
4. Data Analysis:
- Calculate the percentage inhibition of cytokine production for each concentration of triamcinolone acetonide compared to the LPS-only control.
- Determine the IC₅₀ value (the concentration that causes 50% inhibition).
Mandatory Visualizations
Caption: Mechanism of action of nystatin.
Caption: Signaling pathway of triamcinolone acetonide.
Caption: Experimental workflow for MIC determination.
Conclusion
The combination of nystatin and triamcinolone acetonide provides a potent and effective treatment for inflamed cutaneous fungal infections. This is achieved through the complementary pharmacodynamic actions of each component: the fungicidal activity of nystatin directly addresses the pathogenic cause, while the anti-inflammatory properties of triamcinolone acetonide provide rapid symptomatic relief. This guide has provided a technical overview of their mechanisms, quantitative data, and detailed experimental protocols to aid researchers and drug development professionals in further understanding and investigating this valuable therapeutic combination. Further research into the precise molecular interactions and potential for synergistic or additive effects at the cellular level will continue to enhance our understanding and optimize the clinical application of this combination therapy.
An In-depth Technical Guide on the Synergistic Action of Topical Corticosteroids and Antifungals
For Researchers, Scientists, and Drug Development Professionals
Abstract
The combination of topical corticosteroids and antifungal agents is a well-established therapeutic strategy for the management of inflamed fungal skin infections. This guide delves into the fundamental scientific principles underpinning the synergistic relationship between these two classes of drugs. It provides a comprehensive overview of the molecular mechanisms, key signaling pathways, and experimental methodologies used to evaluate their combined efficacy. Detailed protocols for in vitro and in vivo studies are presented, alongside quantitative data from key research, to offer a thorough resource for researchers and drug development professionals in the field of dermatology and infectious diseases.
Introduction
Fungal skin infections, such as those caused by dermatophytes (e.g., Trichophyton species) and yeasts (e.g., Candida albicans), are frequently accompanied by inflammation, leading to symptoms of erythema, pruritus, and scaling. The concurrent use of a topical corticosteroid to manage the inflammatory component and an antifungal agent to eradicate the causative pathogen can lead to a more rapid and effective resolution of the infection.[1][2][3] This guide explores the scientific basis for this synergy, moving beyond the clinical rationale to the core molecular and cellular interactions.
Mechanisms of Synergy
The enhanced efficacy of corticosteroid-antifungal combinations stems from a multi-faceted interaction that includes both host- and pathogen-directed effects.
-
Anti-inflammatory Action of Corticosteroids: Corticosteroids suppress the host's inflammatory response by inhibiting the production of pro-inflammatory mediators. This reduction in inflammation can alleviate symptoms and may also create a more favorable environment for the antifungal agent to exert its effect.
-
Direct and Indirect Effects on Fungi: Emerging evidence suggests that corticosteroids may have direct effects on fungal cells, contributing to the synergistic outcome. One key mechanism is the inhibition of fungal efflux pumps. These pumps, such as the ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitators (e.g., MDR1), are crucial for antifungal resistance as they actively expel drugs from the fungal cell.[4][5] Corticosteroids like dexamethasone (B1670325) and budesonide (B1683875) have been shown to downregulate the expression of the genes encoding these pumps, leading to increased intracellular accumulation of the antifungal agent and thereby potentiating its activity.[6][7]
Key Signaling Pathways
The interaction between corticosteroids and fungal cells can modulate critical signaling pathways that govern fungal growth, virulence, and stress responses.
Efflux Pump Regulation
Corticosteroids can interfere with the signaling pathways that regulate the expression of efflux pump genes. This interference can lead to a reversal of antifungal resistance. For example, studies have shown that dexamethasone can inhibit the efflux of fluconazole (B54011) in resistant Candida albicans by downregulating the expression of CDR1, CDR2, and MDR1 genes.[6][8]
MAPK and cAMP Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) and cyclic AMP (cAMP) signaling pathways are crucial for fungal cell wall integrity, stress response, and morphogenesis.[9][10][11] While direct evidence of corticosteroid interaction with these pathways in fungi is still an active area of research, it is known that in mammalian cells, corticosteroids can modulate MAPK signaling.[12][13][14] Given the conservation of these pathways, it is plausible that corticosteroids could exert similar effects in fungal cells, thereby affecting their viability and susceptibility to antifungals.
Quantitative Data on Synergy
The synergy between corticosteroids and antifungals can be quantified using in vitro methods such as the checkerboard microdilution assay, which determines the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤ 0.5 is indicative of synergy.
| Corticosteroid | Antifungal | Fungal Strain | FICI | Reference |
| Budesonide | Fluconazole | Candida albicans (Fluconazole-resistant CA10) | 0.127 | [15] |
| Budesonide | Fluconazole | Candida albicans (Fluconazole-resistant CA16) | 0.250 | [15] |
| Budesonide | Fluconazole | Candida albicans (4h biofilm) | 0.127 | [16] |
| Budesonide | Fluconazole | Candida albicans (8h biofilm) | 0.127 | [16] |
| Budesonide | Fluconazole | Candida albicans (12h biofilm) | 0.252 | [16] |
| Budesonide | Fluconazole | Candida albicans (24h biofilm) | 0.258 | [16] |
| Dexamethasone | Fluconazole | Candida albicans (Fluconazole-resistant) | < 0.5 | [6][17] |
Experimental Protocols
In Vitro Synergy Testing: Checkerboard Microdilution Assay
This method is used to determine the FICI and assess the synergistic, additive, indifferent, or antagonistic effect of a drug combination.
Protocol:
-
Prepare Drug Dilutions: Prepare serial twofold dilutions of the corticosteroid and the antifungal agent in a suitable broth medium (e.g., RPMI 1640).
-
Plate Setup: In a 96-well microtiter plate, add 50 µL of each corticosteroid dilution along the rows and 50 µL of each antifungal dilution along the columns. This creates a matrix of drug combinations. Include wells with each drug alone as controls.
-
Inoculum Preparation: Prepare a fungal suspension and adjust the concentration to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 0.5 x 105 to 2.5 x 105 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the fungal inoculum to each well.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading Results: Determine the MIC, which is the lowest concentration of the drug(s) that inhibits visible fungal growth.
-
FICI Calculation: The FICI is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
In Vitro Synergy Testing: Time-Kill Curve Analysis
This method assesses the rate of fungal killing over time in the presence of single agents and their combination.
Protocol:
-
Inoculum Preparation: Prepare a fungal suspension with a starting inoculum of approximately 105 CFU/mL in a suitable broth medium.[3]
-
Drug Exposure: Add the corticosteroid, the antifungal, or the combination to separate flasks containing the fungal suspension. Include a drug-free control.
-
Incubation and Sampling: Incubate the flasks at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each flask.[3]
-
Colony Counting: Perform serial dilutions of the samples and plate them on agar (B569324) plates. After incubation, count the number of colonies to determine the CFU/mL.
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.
In Vivo Efficacy Model: Guinea Pig Dermatophytosis
This model is commonly used to evaluate the efficacy of topical antifungal and combination therapies.[18][19]
Protocol:
-
Animal Preparation: Anesthetize guinea pigs and shave an area on their back.
-
Infection: Inoculate the shaved area with a suspension of dermatophytes, such as Trichophyton mentagrophytes.
-
Treatment: After the establishment of infection (typically 3-4 days), topically apply the test formulations (corticosteroid alone, antifungal alone, combination, and vehicle control) daily for a specified period (e.g., 7-14 days).
-
Evaluation: Assess the clinical signs of infection (erythema, scaling, crusting) using a scoring system. At the end of the study, collect skin samples for mycological (fungal culture) and histological analysis.
| Treatment Group | Mean Clinical Score (Day 13) | Fungal Burden (% Efficacy) | Reference |
| Untreated Control | - | - | [8] |
| Placebo Solution | - | 10.4% | [8] |
| ME1111 Solution | - | 46.9% | [8] |
| 8% Ciclopirox | - | 79.4% | [8] |
In Vivo Efficacy Model: Galleria mellonella (Greater Wax Moth) Larvae
The G. mellonella model is an alternative to mammalian models for studying fungal pathogenesis and evaluating antifungal efficacy.[7][18][20][21]
Protocol:
-
Infection: Inject a specific dose of fungal cells (e.g., C. albicans) into the hemocoel of the larvae.
-
Treatment: At a set time post-infection, administer the corticosteroid, antifungal, or their combination via injection.
-
Evaluation: Monitor the survival of the larvae over several days. Additionally, the fungal burden in the larvae can be determined by homogenizing the larvae and plating the homogenate on agar plates to count CFUs.[4][22]
| Treatment Group | Survival Rate (Day 4) | Fungal Burden (log CFU/larva) (Day 4) | Reference |
| PBS Control | ~10% | ~7.5 | [23] |
| Fluconazole (160µg/mL) | ~40% | ~6.0 | [23] |
| Budesonide (160µg/mL) | ~10% | ~7.5 | [23] |
| Fluconazole + Budesonide | ~80% | ~4.5 | [23] |
Ex Vivo Human Skin Model
This model utilizes human skin explants to study the penetration and efficacy of topical formulations in a setting that closely mimics in vivo conditions.[24][25][26]
Protocol:
-
Skin Preparation: Obtain human skin explants and place them in diffusion cells with the stratum corneum facing upwards.
-
Formulation Application: Apply a finite dose of the topical formulation to the surface of the skin.
-
Sampling: At various time points, collect samples from the receptor fluid (representing systemic absorption) and the different layers of the skin (stratum corneum, epidermis, dermis) using techniques like tape stripping and tissue homogenization.
-
Analysis: Quantify the amount of the active ingredients in each compartment using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
| Formulation | Drug Retained on Skin Surface (%) | Drug Permeated through Skin (%) | Reference |
| Commercial Cream | 38.42 | - | [17] |
| Optimized Gel | >60 | - | [17] |
Conclusion
The synergistic interaction between topical corticosteroids and antifungal agents is a complex phenomenon involving both host- and pathogen-directed mechanisms. A thorough understanding of these interactions at the molecular and cellular levels is crucial for the rational design of more effective combination therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this important drug combination. Future research should focus on elucidating the precise molecular targets of corticosteroids within fungal signaling pathways and expanding the quantitative analysis of synergy to a wider range of drug combinations and fungal pathogens.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Efficacy during Candida krusei Infection in Non-Conventional Models Correlates with the Yeast In Vitro Susceptibility Profile | PLOS One [journals.plos.org]
- 5. Efflux-Mediated Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strong synergism of dexamethasone in combination with fluconazole against resistant Candida albicans mediated by inhibiting drug efflux and reducing virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galleria mellonella Larvae as a Model for Investigating Fungal—Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the Efficacy of ME1111 in the Topical Treatment of Dermatophytosis in a Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Mitogen-Activated Protein Kinase Pathways and Fungal Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergistic Effects and Mechanisms of Budesonide in Combination with Fluconazole against Resistant Candida albicans | PLOS One [journals.plos.org]
- 16. Synergistic Effects and Mechanisms of Budesonide in Combination with Fluconazole against Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antifungal activity of dexamethasone against fluconazole-resistant Candida albicans and its activity against biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. Glucocorticoids rapidly activate cAMP production via Gαs to initiate non‐genomic signaling that contributes to one‐third of their canonical genomic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Synergistic Effects and Mechanisms of Budesonide in Combination with Fluconazole against Resistant Candida albicans | PLOS One [journals.plos.org]
- 24. In Vitro Activities of 10 Antifungal Drugs against 508 Dermatophyte Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Functional testing of topical skin formulations using an optimised ex vivo skin organ culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | In Vitro, Ex Vivo, and In Vivo Evaluation of Nanoparticle-Based Topical Formulation Against Candida albicans Infection [frontiersin.org]
Unlocking Novel Therapeutic Avenues for Mycolog® Components: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycolog®-II, a topical combination therapy, is well-established for its efficacy in treating cutaneous candidiasis by leveraging the antifungal properties of nystatin (B1677061) and the anti-inflammatory effects of triamcinolone (B434) acetonide.[1][2] Nystatin, a polyene antifungal, acts by binding to ergosterol (B1671047) in the fungal cell membrane, leading to the formation of pores and subsequent leakage of intracellular components.[3] Triamcinolone acetonide, a synthetic corticosteroid, exerts its anti-inflammatory, antipruritic, and vasoconstrictive actions by binding to glucocorticoid receptors and modulating gene expression.[4]
Beyond their conventional applications, emerging research has unveiled novel therapeutic potentials for these individual components, extending their utility into diverse and complex disease areas. This technical guide explores two promising, non-traditional applications: the repurposing of nystatin as a trypanocidal agent for Chagas disease and the neuroprotective role of triamcinolone acetonide in mitigating neuroinflammation. This document provides an in-depth overview of the underlying mechanisms, quantitative data from key studies, and detailed experimental protocols to facilitate further research and development in these exciting new fields.
Novel Application 1: Nystatin as a Trypanocidal Agent
Recent studies have highlighted the potential for repurposing the antifungal drug nystatin as a therapeutic agent against Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease.[5][6] This neglected tropical disease affects millions globally, and current treatment options have limitations in efficacy and are associated with significant side effects.[5][7] Nystatin has demonstrated potent trypanocidal activity against both the epimastigote (replicative stage in the insect vector) and trypomastigote (infective stage in mammals) forms of the parasite.[5][6]
Mechanism of Action
Nystatin's trypanocidal action is believed to stem from its interaction with sterols in the parasite's cell membrane, mirroring its antifungal mechanism. This interaction disrupts membrane integrity, leading to altered permeability and subsequent cell death.[5][8] Furthermore, nystatin has been shown to inhibit the uptake of essential nutrients, such as arginine, in T. cruzi, further contributing to its parasiticidal effects.[5]
Quantitative Data: In Vitro Efficacy of Nystatin against Trypanosoma cruzi
| Parameter | Value | Parasite Stage | Reference |
| IC50 (Growth Inhibition) | 0.17 µM (95% CI: 0.11–0.25) | Epimastigotes | [5] |
| IC50 (Survival) | 4.90 µM (95% CI: 4.46–5.38) | Trypomastigotes | [5][6] |
| IC50 (Arginine Uptake Inhibition) | 1.02 µM (95% CI: 0.87–1.21) | Epimastigotes | [5][6] |
| IC50 (Infected Cell Trypomastigote Release) | 4.83 µM | Intracellular Amastigotes | [7][8] |
Experimental Protocol: Trypanosoma cruzi Epimastigote Growth Inhibition Assay
This protocol outlines the methodology to determine the 50% inhibitory concentration (IC50) of nystatin on the growth of T. cruzi epimastigotes.
1. Materials and Reagents:
-
Trypanosoma cruzi epimastigotes (e.g., Dm 28c or Y strain)[8]
-
Brain Heart Infusion (BHI) medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and hemin[8]
-
Nystatin stock solution (dissolved in a suitable solvent like DMSO)
-
96-well microplates
-
Incubator (28°C)
-
Microplate reader
-
Hemocytometer or automated cell counter
2. Procedure:
-
Parasite Culture: Culture T. cruzi epimastigotes in BHI medium at 28°C, maintaining them in the exponential growth phase.[8][9]
-
Assay Setup:
-
Prepare serial dilutions of the nystatin stock solution in BHI medium.
-
In a 96-well plate, add 100 µL of each nystatin dilution to triplicate wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest nystatin concentration) and a positive control (e.g., benznidazole).[5]
-
Adjust the concentration of exponentially growing epimastigotes to 1 x 10^6 parasites/mL in fresh BHI medium.
-
Add 100 µL of the parasite suspension to each well, resulting in a final volume of 200 µL and a starting parasite density of 5 x 10^5 parasites/mL.
-
-
Incubation: Incubate the plate at 28°C for 24 to 96 hours.[10][11]
-
Growth Assessment:
-
After the incubation period, resuspend the parasites in each well by gentle pipetting.
-
Determine the parasite density in each well using a hemocytometer or an automated cell counter.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each nystatin concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the nystatin concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[11]
-
Signaling Pathway and Experimental Workflow
The primary mechanism of nystatin's trypanocidal activity is direct membrane disruption. The following diagrams illustrate the proposed mechanism and a general workflow for evaluating its efficacy.
Caption: Proposed mechanism of nystatin's trypanocidal action on T. cruzi.
Caption: General workflow for in vitro trypanocidal activity assay.
Novel Application 2: Triamcinolone Acetonide as a Neuroprotective Agent
A growing body of evidence suggests that triamcinolone acetonide possesses significant neuroprotective properties, primarily through the inhibition of microglial activation and the protection of neuronal cells, such as photoreceptors, from apoptosis.[12][13] This opens up potential therapeutic applications in a range of neurodegenerative and neuroinflammatory disorders.
Mechanism of Action
Triamcinolone acetonide's neuroprotective effects are mediated by its potent anti-inflammatory and immunomodulatory activities. It has been shown to inhibit the activation of microglia, the resident immune cells of the central nervous system, thereby reducing the production of pro-inflammatory and neurotoxic molecules like nitric oxide (NO), TNF-α, and IL-1β.[12][14] This inhibition is achieved, in part, by blocking the NF-κB signaling pathway.[12][14] Additionally, triamcinolone acetonide can promote a shift in microglia towards an anti-inflammatory M2 phenotype by activating the STAT6/Arg1 signaling pathway.[15][16]
Quantitative Data: Neuroprotective Effects of Triamcinolone Acetonide
| Parameter | Value | Cell/Tissue Type | Reference |
| IC50 (Nitric Oxide Release Inhibition) | 1.78 nM | Activated Microglia | [12][14] |
| Photoreceptor Survival Enhancement (48h) | 11% increase | Rabbit Subretinal Hemorrhage Model | [13][17] |
| Photoreceptor Survival Enhancement (72h) | 45% increase | Rabbit Subretinal Hemorrhage Model | [13][17] |
| Photoreceptor Apoptosis Reduction (48h) | 25% reduction | Rabbit Subretinal Hemorrhage Model | [13][17] |
Experimental Protocol: Microglia Activation Assay (Nitric Oxide Measurement)
This protocol describes the measurement of nitric oxide production by activated microglia as an indicator of inflammation, and its inhibition by triamcinolone acetonide.
1. Materials and Reagents:
-
Primary microglia or a microglial cell line (e.g., BV-2)[5][18]
-
Lipopolysaccharide (LPS) for microglial activation
-
Triamcinolone acetonide stock solution
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)[14][18]
-
Sodium nitrite (B80452) standard solution
-
96-well microplates
-
Microplate reader
2. Procedure:
-
Cell Culture: Culture primary microglia or BV-2 cells in a 96-well plate until they reach the desired confluence.[5][6]
-
Treatment:
-
Pre-treat the cells with various concentrations of triamcinolone acetonide for 1 hour.
-
Activate the microglia by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control wells).[14]
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[14]
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well, followed by 50 µL of Component B. Alternatively, a pre-mixed 1:1 solution of A and B can be used.[18][19]
-
Incubate the plate at room temperature for 10-15 minutes in the dark.[18][19]
-
Measure the absorbance at 540-550 nm using a microplate reader.[14][18]
-
-
Data Analysis:
-
Generate a standard curve using the sodium nitrite standard solution.
-
Calculate the concentration of nitrite in each sample from the standard curve.
-
Determine the percentage of inhibition of nitric oxide production for each triamcinolone acetonide concentration compared to the LPS-only control.
-
Calculate the IC50 value.
-
Experimental Protocol: Photoreceptor Protection Assay (TUNEL Staining)
This protocol outlines the use of the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to assess apoptosis in photoreceptor cells and the protective effect of triamcinolone acetonide.
1. Materials and Reagents:
-
Animal model of retinal degeneration (e.g., light-induced or subretinal hemorrhage-induced)[13][20]
-
Triamcinolone acetonide for in vivo administration (e.g., intravitreal injection)[13]
-
Paraformaldehyde for tissue fixation
-
Sucrose (B13894) solutions for cryoprotection
-
Optimal cutting temperature (OCT) compound
-
Cryostat
-
TUNEL assay kit (containing TdT enzyme and labeled dUTP)[21][22]
-
DAPI or other nuclear counterstain
-
Fluorescence microscope
2. Procedure:
-
Induction of Photoreceptor Damage: Induce photoreceptor apoptosis in the animal model according to the established protocol. Treat a cohort of animals with triamcinolone acetonide (e.g., via intravitreal injection) and another with a vehicle control.[1][13][23]
-
Tissue Processing:
-
TUNEL Staining:
-
Rehydrate and permeabilize the retinal sections according to the TUNEL kit manufacturer's instructions. This typically involves treatment with proteinase K or a permeabilization buffer.[21][22]
-
Incubate the sections with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTP) in a humidified chamber at 37°C.[21]
-
Wash the sections to remove unincorporated nucleotides.
-
-
Visualization:
-
Counterstain the sections with a nuclear stain like DAPI to visualize all cell nuclei.
-
Mount the sections with an appropriate mounting medium.
-
Visualize the sections using a fluorescence microscope. TUNEL-positive (apoptotic) cells will show fluorescence at the appropriate wavelength.
-
-
Data Analysis:
-
Capture images of the outer nuclear layer (where photoreceptor nuclei are located).
-
Quantify the number of TUNEL-positive cells and the total number of DAPI-stained cells in multiple fields of view for each section.
-
Calculate the apoptotic index (percentage of TUNEL-positive cells).
-
Compare the apoptotic index between the triamcinolone acetonide-treated and control groups to determine the extent of neuroprotection.
-
Signaling Pathways and Experimental Workflow
The neuroprotective effects of triamcinolone acetonide involve the modulation of key inflammatory and anti-inflammatory signaling pathways. The following diagrams depict these pathways and a general workflow for assessing neuroprotection.
Caption: Signaling pathways of triamcinolone acetonide in microglia.
Caption: General workflow for assessing photoreceptor protection in vivo.
Conclusion
The components of this compound®, nystatin and triamcinolone acetonide, exhibit significant therapeutic potential beyond their established use in treating cutaneous candidiasis. The exploration of nystatin as a trypanocidal agent and triamcinolone acetonide as a neuroprotective agent represents promising avenues for drug repurposing and development. The data and protocols presented in this guide offer a foundational framework for researchers and drug development professionals to further investigate and validate these novel applications, potentially leading to new treatments for Chagas disease and various neuroinflammatory and neurodegenerative disorders. Further preclinical and clinical studies are warranted to fully elucidate the efficacy and safety of these components in these new therapeutic contexts.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. NEUROTROPHINS INDUCE NEUROPROTECTIVE SIGNALING IN THE RETINAL PIGMENT EPITHELIAL CELL BY ACTIVATING THE SYNTHESIS OF THE ANTI-INFLAMMATORY AND ANTI-APOPTOTIC NEUROPROTECTIN D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Primary Microglial Culture Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Primary Microglia Isolation from Postnatal Mouse Brains [jove.com]
- 6. Trypanosoma cruzi culture [bio-protocol.org]
- 7. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.nyu.edu [med.nyu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Culturing Rat Microglia: R&D Systems [rndsystems.com]
- 11. Trypanosoma cruzi: A new system for primary culture and isolation of the parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]
- 13. protocols.io [protocols.io]
- 14. conncoll.edu [conncoll.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Molecular mechanisms of light-induced photoreceptor apoptosis and neuroprotection for retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measuring glutamate receptor activation-induced apoptotic cell death in ischemic rat retina using the TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mouse Phenotyping UCSD University of California San Diego [mousepheno.ucsd.edu]
- 21. Induction of apoptosis in vivo in the rabbit brain with focused ultrasound and Optison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
Preliminary Studies on Non-Dermatological Applications of Mycolog® Components: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational and research purposes only. It is not a substitute for professional medical advice, diagnosis, or treatment. The off-label use of any medication should only be considered under the guidance of a qualified healthcare professional and within the framework of approved clinical trials.
Introduction
Mycolog® is a brand name for a topical preparation historically formulated with a combination of antifungal, antibacterial, and corticosteroid agents. While its primary and approved use is in the treatment of cutaneous candidiasis and other dermatological conditions, the individual active ingredients have been investigated for a range of non-dermatological applications. This technical guide provides an in-depth overview of the preliminary studies and established non-dermatological uses of the components found in various formulations of this compound®, namely Gramicidin (B1672133), Neomycin Sulfate, Nystatin, and Triamcinolone Acetonide. The information presented herein is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the broader therapeutic potential of these compounds.
Gramicidin
Gramicidin is a polypeptide antibiotic complex, consisting of a mixture of gramicidin A, B, and C, obtained from the soil bacterium Bacillus brevis. It exerts its antibacterial effect primarily against Gram-positive bacteria. Due to its hemolytic activity, systemic administration is precluded, limiting its use to topical applications.
Non-Dermatological Applications
Preliminary and established non-dermatological uses of Gramicidin are predominantly in ophthalmic and otic preparations for the treatment of superficial bacterial infections.
-
Ophthalmic Use: Gramicidin is a component of combination eye drops for treating bacterial conjunctivitis and other superficial eye infections.[1][2]
-
Otic Use: It is also used in otic solutions, often in combination with other antibiotics and corticosteroids, for the management of acute bacterial otitis externa.[3][4]
Quantitative Data Summary
| Application Area | Study Focus | Key Quantitative Findings | Reference |
| Otic | Acute Otitis Externa | Clinical Symptom Score (CSS) reduction was significantly greater with a Polymyxin (B74138) B, Neomycin, and Gramicidin combination compared to glycerol (B35011) drops at day 4 (p < 0.03) and day 10 (p = 0.006). | [4][5] |
| Ophthalmic | Bacterial Conjunctivitis | No significant difference in clinical improvement or eradication of organisms was observed between trimethoprim-polymyxin and neomycin-polymyxin-gramicidin eye drops. | [2] |
| In Vitro | Antibacterial Activity | Gramicidin S (a related compound) showed MIC values of 4 µg/ml against most S. aureus strains and 8 µg/ml against enterococci. | [6] |
Experimental Protocols
1.3.1. Treatment of Acute Bacterial Otitis Externa
-
Study Design: A multicenter, randomized, double-blind, active-controlled, parallel-group clinical trial.
-
Patient Population: 244 patients aged 19-84 years with acute bacterial otitis externa and no previous episode within the last year.
-
Treatment Regimen: Patients were randomized to receive either a combination ear drop containing polymyxin B sulfate, neomycin sulfate, and gramicidin, or glycerol ear drops. The dosage was three drops administered thrice daily for 10 ± 2 days.
-
Outcome Measures: The primary outcome was the absolute change in the Clinical Symptom Score (CSS), which included subscores for redness, swelling, pain, and secretion, from day 1 to day 4. Secondary endpoints included the change in CSS from day 1 to day 10, individual subscore changes, pain perception on a Visual Analog Scale (VAS), and intake of paracetamol.[4][5]
1.3.2. Treatment of Presumed Bacterial Conjunctivitis
-
Study Design: A randomized, double-blind trial.
-
Patient Population: 48 patients diagnosed with presumptive bacterial conjunctivitis.
-
Treatment Regimen: Patients were randomized into two groups of 24. One group received trimethoprim-polymyxin eye drops, and the other received neomycin-polymyxin-gramicidin eye drops.
-
Outcome Measures: The primary outcomes were the eradication of bacterial organisms and clinical improvement. Patient compliance and adverse reactions were also monitored.[2]
Mechanism of Action and Signaling Pathways
Gramicidin's primary mechanism of action is the formation of transmembrane ion channels.[7][8] Two gramicidin monomers dimerize to form a β-helical structure that spans the lipid bilayer of the cell membrane. This channel allows the passive diffusion of monovalent cations, such as Na⁺ and K⁺, disrupting the electrochemical gradient across the membrane and leading to cell death.
Recent studies suggest that gramicidin may also affect cellular signaling pathways independently of its ionophoric activity.[9] This is thought to be due to its ability to alter the organization of membrane lipids, which can in turn affect the conformation and activity of neighboring membrane proteins involved in signaling cascades, such as the ERK pathway.
Neomycin Sulfate
Neomycin is an aminoglycoside antibiotic effective against a broad spectrum of Gram-negative bacteria and some Gram-positive bacteria. Its systemic use is limited by significant nephrotoxicity and ototoxicity. Consequently, its non-dermatological applications are primarily those where systemic absorption is minimal.
Non-Dermatological Applications
-
Hepatic Encephalopathy (Hepatic Coma): Oral neomycin is used as an adjunctive therapy to reduce blood ammonia (B1221849) levels by suppressing ammonia-producing bacteria in the gastrointestinal tract.[4][9] However, it is often considered a second-line therapy due to potential toxicity.[10]
-
Surgical Prophylaxis: Oral neomycin, often in combination with other antibiotics like erythromycin (B1671065) or metronidazole (B1676534), is administered preoperatively to reduce the microbial load in the bowel, thereby decreasing the risk of surgical site infections in colorectal surgery.[9]
-
Ophthalmic and Otic Infections: As with gramicidin, neomycin is a common component of topical preparations for eye and ear infections.[3][11]
-
Buccal Mucosal Wound Healing: Recent research has explored neomycin-loaded solid lipid nanoparticles in a gel formulation for promoting buccal mucosal wound healing.[12]
Quantitative Data Summary
| Application Area | Study Focus | Key Quantitative Findings | Reference |
| Hepatic Encephalopathy | Dosage Regimen | Recommended oral dosage is 4 to 12 grams per day in divided doses for 5 to 6 days. For chronic insufficiency, up to 4 grams daily may be used with mandatory toxicity monitoring. | [4] |
| Surgical Prophylaxis | Dosage Regimen | A common oral regimen is 1 gram of neomycin in combination with erythromycin or metronidazole at 1 PM, 2 PM, and 11 PM the day before surgery. | [9] |
| In Vitro (Wound Healing) | Antibacterial Activity | A gel containing neomycin-loaded solid lipid nanoparticles showed greater antibacterial activity against S. aureus compared to a pure neomycin gel after 24 hours (p < 0.05). | [12] |
Experimental Protocols
2.3.1. Management of Hepatic Encephalopathy
-
Study Design: Clinical management guidelines and randomized controlled trials comparing neomycin to placebo or other treatments like lactulose.
-
Patient Population: Patients with acute or chronic hepatic encephalopathy.
-
Treatment Regimen: Oral administration of neomycin sulfate, typically 4 to 12 grams per day in divided doses (e.g., 1-3 grams every 6 hours) for a duration of 5 to 6 days. For chronic management, doses up to 4 grams daily may be used.
-
Outcome Measures: Improvement in mental status, reduction in blood ammonia levels, and monitoring for signs of nephrotoxicity and ototoxicity.[4][13]
2.3.2. Preoperative Prophylaxis for Colorectal Surgery
-
Study Design: Clinical practice guidelines and retrospective studies.
-
Patient Population: Patients undergoing elective colorectal surgery.
-
Treatment Regimen: Oral neomycin (e.g., 1 gram) is administered in combination with another oral antibiotic that has anaerobic coverage (e.g., erythromycin or metronidazole). A typical dosing schedule is at 1:00 PM, 2:00 PM, and 11:00 PM on the day preceding the surgery. This is often combined with mechanical bowel preparation.
-
Outcome Measures: Incidence of surgical site infections, hospital length of stay, and readmission rates.[9][14]
Mechanism of Action and Signaling Pathways
The primary antibacterial mechanism of neomycin involves the inhibition of bacterial protein synthesis.[7][9] It irreversibly binds to the 30S ribosomal subunit, causing a misreading of the mRNA codon and the incorporation of incorrect amino acids into the growing polypeptide chain. This leads to the production of non-functional proteins and ultimately, bacterial cell death.
Beyond its antibacterial action, neomycin has been shown to interact with cellular signaling components. In yeast, neomycin can interfere with phosphatidylinositol-4,5-bisphosphate (PIP₂) at the plasma membrane, leading to the activation of the Cell Wall Integrity (CWI) pathway.[15] In mammalian cells, neomycin can inhibit the PI3K/Akt pathway, which is crucial for processes like angiogenesis, by preventing Akt phosphorylation.[5] It has also been observed to influence G-protein-coupled receptor (GPCR) signaling by mimicking the effect of magnesium in inducing high-affinity agonist binding, although it does not facilitate the subsequent G-protein activation.[6]
Nystatin
Further research and data compilation for Nystatin are ongoing.
Triamcinolone Acetonide
Further research and data compilation for Triamcinolone Acetonide are ongoing.
Conclusion
The individual components of the historical this compound® formulations possess a range of bioactivities that have been explored for non-dermatological applications. Gramicidin and neomycin are utilized in topical ophthalmic and otic preparations for superficial bacterial infections. Oral neomycin has a well-established, albeit second-line, role in the management of hepatic encephalopathy and as a preoperative bowel preparation. The mechanisms of action for these antibiotics are well-characterized, and emerging research suggests they may also modulate host cellular signaling pathways. Further investigation into these non-canonical effects could open new avenues for therapeutic development. This guide provides a foundational overview for researchers interested in exploring the untapped potential of these established pharmaceutical compounds beyond their conventional uses.
References
- 1. bestpracticeinsurgery.ca [bestpracticeinsurgery.ca]
- 2. rcst.or.th [rcst.or.th]
- 3. What is Neomycin Sulfate used for? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Neomycin, but Not Neamine, Blocks Angiogenic Factor Induced Nitric Oxide Release through Inhibition of Akt Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neomycin induces high-affinity agonist binding of G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Neomycin Sulfate? [synapse.patsnap.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Neomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ajmc.com [ajmc.com]
- 11. nbinno.com [nbinno.com]
- 12. Design and Development of Neomycin Sulfate Gel Loaded with Solid Lipid Nanoparticles for Buccal Mucosal Wound Healing [mdpi.com]
- 13. Antibiotics for the Treatment of Hepatic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashp.org [ashp.org]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Efficacy of Mycolog™ on Fungal Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antifungal therapies and host immune responses.[1][2][3] A biofilm is a structured community of fungal cells encased in a self-produced extracellular polymeric substance (EPS), which adheres to a surface.[4][5] This protective matrix, along with the physiological heterogeneity of the cells within the biofilm, contributes to increased drug resistance.[3][6] Candida albicans is a common fungal pathogen known for its ability to form robust biofilms on medical devices, leading to persistent and difficult-to-treat infections.[1][2][3][7]
Mycolog™-II is a topical cream that combines the antifungal agent nystatin (B1677061) and the corticosteroid triamcinolone (B434) acetonide.[8][9][10][11] Nystatin exerts its antifungal effect by binding to ergosterol, a key component of the fungal cell membrane, leading to the disruption of membrane integrity and cell death.[8][9][12] This application note provides a detailed protocol for testing the efficacy of antifungal agents, such as the active components of this compound™, against fungal biofilms in an in vitro setting. The described methods focus on quantifying the reduction in biofilm viability and biomass.
Experimental Protocols
This protocol outlines a standardized method for evaluating the antifungal susceptibility of Candida albicans biofilms using a 96-well microtiter plate model.[13][14] The protocol is divided into three main stages: biofilm formation, antifungal treatment, and biofilm quantification.
I. Fungal Biofilm Formation
-
Inoculum Preparation:
-
From a fresh subculture of Candida albicans on a Sabouraud Dextrose Agar (SDA) plate, inoculate a single colony into 10 mL of RPMI 1640 medium.
-
Incubate the culture overnight at 37°C with shaking.
-
Following incubation, centrifuge the yeast cells, wash them with sterile phosphate-buffered saline (PBS), and resuspend them in RPMI 1640.
-
Adjust the cell density to 1 x 10⁶ cells/mL using a hemocytometer.[15]
-
-
Biofilm Growth:
-
Dispense 100 µL of the standardized cell suspension into the wells of a flat-bottom 96-well microtiter plate.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.[16]
-
II. Antifungal Susceptibility Testing
-
Preparation of Antifungal Agent:
-
Prepare a stock solution of the antifungal agent (e.g., Nystatin) in a suitable solvent.
-
Perform serial dilutions of the antifungal agent in RPMI 1640 to achieve a range of desired concentrations.
-
-
Treatment of Biofilms:
-
After the biofilm formation period, carefully remove the planktonic (free-floating) cells from each well by aspiration.
-
Gently wash the biofilms twice with sterile PBS to remove any remaining non-adherent cells.[17]
-
Add 100 µL of the various concentrations of the antifungal agent to the wells containing the pre-formed biofilms.
-
Include positive control wells (biofilms with no antifungal treatment) and negative control wells (no biofilm, no antifungal).
-
Incubate the plate for an additional 24-48 hours at 37°C.[13]
-
III. Quantification of Biofilm Efficacy
Two common methods for quantifying the effect of the antifungal agent on the biofilm are the XTT assay for metabolic activity (cell viability) and the Crystal Violet assay for total biomass.
A. XTT Reduction Assay (Metabolic Activity)
The XTT assay measures the metabolic activity of the biofilm cells, which correlates with cell viability.[18] Mitochondrial dehydrogenases in viable cells reduce the XTT tetrazolium salt to a colored formazan (B1609692) product.[19]
-
Reagent Preparation:
-
Prepare an XTT solution at 0.5 mg/mL in PBS.
-
Prepare a menadione (B1676200) solution at 10 mM in acetone. Just before use, add menadione to the XTT solution to a final concentration of 1 µM.[19]
-
-
Assay Procedure:
-
Following antifungal treatment, aspirate the medium from the wells and wash the biofilms twice with sterile PBS.
-
Add 100 µL of the XTT-menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2 hours.[19]
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.[19][20]
-
B. Crystal Violet Assay (Total Biomass)
The Crystal Violet (CV) assay is used to quantify the total biomass of the biofilm, including cells and the extracellular matrix.[4][21]
-
Staining Procedure:
-
Solubilization and Quantification:
-
Carefully remove the crystal violet solution and wash the wells multiple times with deionized water to remove excess stain.[4][22]
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[22]
-
Incubate for 10 minutes.
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Data Presentation
The quantitative data obtained from the XTT and Crystal Violet assays can be summarized in tables for clear comparison of the antifungal efficacy at different concentrations.
Table 1: Effect of Antifungal Agent on C. albicans Biofilm Metabolic Activity (XTT Assay)
| Antifungal Conc. (µg/mL) | Mean Absorbance (490 nm) ± SD | % Inhibition of Metabolic Activity |
| 0 (Control) | 0.850 ± 0.05 | 0 |
| 1 | 0.723 ± 0.04 | 15 |
| 2 | 0.553 ± 0.06 | 35 |
| 4 | 0.340 ± 0.03 | 60 |
| 8 | 0.170 ± 0.02 | 80 |
| 16 | 0.085 ± 0.01 | 90 |
| 32 | 0.043 ± 0.01 | 95 |
Table 2: Effect of Antifungal Agent on C. albicans Biofilm Biomass (Crystal Violet Assay)
| Antifungal Conc. (µg/mL) | Mean Absorbance (590 nm) ± SD | % Reduction in Biomass |
| 0 (Control) | 1.200 ± 0.08 | 0 |
| 1 | 1.080 ± 0.07 | 10 |
| 2 | 0.900 ± 0.09 | 25 |
| 4 | 0.660 ± 0.05 | 45 |
| 8 | 0.420 ± 0.04 | 65 |
| 16 | 0.240 ± 0.03 | 80 |
| 32 | 0.120 ± 0.02 | 90 |
Visualizations
Fungal Biofilm Formation and Signaling
The formation of a fungal biofilm is a complex, multi-stage process.[2][5][23] It begins with the adhesion of yeast cells to a surface, followed by proliferation to form a basal layer.[1][7] Subsequently, the yeast cells can differentiate into hyphal forms, leading to the development of a mature, three-dimensional structure encased in an extracellular matrix.[1][2][7] This process is regulated by intricate signaling pathways, such as the cAMP-PKA pathway, which plays a role in the yeast-to-hypha transition, a critical step in biofilm maturation.[3][23]
Caption: Fungal biofilm development and the role of the cAMP-PKA signaling pathway.
Experimental Workflow for Antifungal Efficacy Testing
The following diagram illustrates the step-by-step workflow for assessing the efficacy of an antifungal agent against a pre-formed fungal biofilm.
Caption: Experimental workflow for testing antifungal efficacy on fungal biofilms.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Frontiers | Mechanistic Understanding of Candida albicans Biofilm Formation and Approaches for Its Inhibition [frontiersin.org]
- 3. Candida albicans Biofilm Formation and its Clinical Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fungal Biofilms: Relevance in the Setting of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Candida albicans biofilms: development, regulation, and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-II Cream: Package Insert / Prescribing Information [drugs.com]
- 9. drugs.com [drugs.com]
- 10. biomedicus.gr [biomedicus.gr]
- 11. Nystatin/Triamcinolone (Mycogen, this compound, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 12. This compound-II | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. scielo.br [scielo.br]
- 18. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 19. journals.asm.org [journals.asm.org]
- 20. researchgate.net [researchgate.net]
- 21. ableweb.org [ableweb.org]
- 22. static.igem.org [static.igem.org]
- 23. Fungal biofilm formation and its regulatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Triamcinolone Acetonide Penetration in Skin Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triamcinolone (B434) acetonide is a potent synthetic corticosteroid widely used in topical formulations to treat various inflammatory skin conditions. The efficacy of these topical products is highly dependent on the ability of the active pharmaceutical ingredient (API) to penetrate the stratum corneum, the outermost layer of the skin, and reach the target tissues in sufficient concentrations. Therefore, accurate measurement of triamcinolone acetonide penetration in skin models is crucial for formulation development, bioequivalence studies, and safety assessment.
These application notes provide detailed protocols for measuring the skin penetration of triamcinolone acetonide using ex vivo skin models in conjunction with Franz diffusion cells. The protocols cover skin membrane preparation, the skin permeation experiment, methods for quantifying the drug in different skin layers (stratum corneum, epidermis, and dermis), and analysis of the receptor fluid. The primary analytical techniques detailed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Experimental Methodologies
The overall workflow for assessing triamcinolone acetonide skin penetration involves several key stages: preparation of the skin membrane, the permeation experiment using a Franz diffusion cell, separation of the skin layers, extraction of the drug, and subsequent quantification by chromatographic methods.
Ex Vivo Skin Permeation using Franz Diffusion Cells
The Franz diffusion cell is a widely accepted in vitro model for assessing the percutaneous absorption of topical formulations.[1] This system consists of a donor chamber, where the formulation is applied, and a receptor chamber, containing a fluid that mimics physiological conditions. A skin membrane is mounted between these two chambers.
Protocol 1: Ex Vivo Skin Permeation Study
Materials:
-
Vertical Franz diffusion cells (e.g., PermeGear, Logan Instruments)
-
Excised human or porcine skin[2]
-
Dermatome (optional)
-
Receptor solution (e.g., phosphate-buffered saline (PBS) pH 7.4, potentially with a solubilizer like polysorbate 80 or ethanol (B145695) to maintain sink conditions)[2]
-
Water bath with circulator
-
Magnetic stirrer and stir bars
-
Triamcinolone acetonide formulation
-
Parafilm
Procedure:
-
Skin Membrane Preparation:
-
If using frozen skin, thaw it at room temperature.
-
Carefully remove any subcutaneous fat and underlying tissue from the dermal side using a scalpel or scissors.[2]
-
The skin can be used as full-thickness or dermatomed to a specific thickness (e.g., 500 µm).[2]
-
Cut the prepared skin to a size that fits the Franz cell, ensuring it is free of any holes or imperfections.
-
-
Franz Diffusion Cell Assembly:
-
Prepare the receptor solution and degas it to remove dissolved air, which can interfere with diffusion.[1]
-
Fill the receptor chamber with a known volume of the degassed receptor solution, ensuring no air bubbles are trapped beneath the membrane area. Place a small magnetic stir bar in the chamber.[1]
-
Mount the skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.[2]
-
Clamp the two chambers together securely to prevent any leakage.
-
-
System Equilibration:
-
Place the assembled Franz cells in a water bath maintained at a temperature (e.g., 37°C) to achieve a skin surface temperature of approximately 32°C.[2]
-
Allow the system to equilibrate for at least 30 minutes with the magnetic stirrer on.
-
-
Dosing and Sampling:
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the triamcinolone acetonide formulation evenly onto the skin surface in the donor chamber.[2]
-
Cover the top of the donor chamber with parafilm to prevent evaporation.[2]
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution from the sampling arm.[2]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain a constant volume and sink conditions.[2]
-
Store the collected samples at 4°C until analysis.
-
Quantification of Triamcinolone Acetonide in the Stratum Corneum
Tape stripping is a minimally invasive technique used to sequentially remove layers of the stratum corneum.[3][4] This allows for the quantification of the drug that has penetrated into this primary skin barrier.
Protocol 2: Tape Stripping Procedure
Materials:
-
Adhesive tape (e.g., D-squame)[3]
-
Forceps
-
Scissors
-
Vials for sample collection
-
Extraction solvent (e.g., methanol (B129727) or acetonitrile)
Procedure:
-
At the end of the permeation experiment, dismantle the Franz cell and carefully remove the skin section.
-
Gently clean any excess formulation from the skin surface with a dry cotton swab.
-
Place the skin section on a flat surface.
-
Apply a piece of adhesive tape to the treatment area and press down firmly with a consistent pressure for a few seconds.[3]
-
Remove the tape strip in a swift, continuous motion.[5]
-
The first tape strip is often discarded to remove any unabsorbed formulation from the surface.[3]
-
Repeat the process with new tape strips (e.g., 10-20 times) on the same skin area.
-
Place each tape strip (or a defined number of pooled strips) into a separate vial.
-
Add a known volume of extraction solvent to each vial.
-
Vortex or sonicate the vials to extract the triamcinolone acetonide from the tape strips.
-
Analyze the resulting solution using HPLC or LC-MS/MS.
Quantification of Triamcinolone Acetonide in the Epidermis and Dermis
To determine the amount of drug that has penetrated beyond the stratum corneum, the epidermis and dermis can be separated and analyzed. Heat separation is a common method for this purpose.[6][7]
Protocol 3: Epidermis-Dermis Separation
Materials:
-
Water bath
-
Forceps
-
Scalpel
-
Petri dish
-
Homogenizer
-
Extraction solvent (e.g., methanol or acetonitrile)
Procedure:
-
After performing the tape stripping, take the remaining skin sample.
-
Immerse the skin sample in a water bath at 60°C for 1-2 minutes.[6][7]
-
Remove the skin from the water bath and place it on a flat surface.
-
The epidermis should now be easily separable from the dermis. Use forceps to gently peel the epidermis away.[7]
-
Place the separated epidermis and dermis into separate, pre-weighed vials.
-
Mince each tissue sample with scissors or a scalpel.
-
Add a known volume of extraction solvent to each vial.
-
Homogenize the tissue samples to ensure complete extraction of the drug.
-
Centrifuge the samples and collect the supernatant for analysis by HPLC or LC-MS/MS.
Analytical Quantification Methods
HPLC with UV detection and LC-MS/MS are sensitive and specific methods for quantifying triamcinolone acetonide in biological matrices.
HPLC-UV Method
Protocol 4: HPLC Analysis of Triamcinolone Acetonide
Instrumentation:
-
HPLC system with a UV detector
-
C18 or Phenyl column[8]
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., octane (B31449) sulphonic acid in water, pH adjusted to 2.5 with orthophosphoric acid) in a 50:50 v/v ratio.[8]
-
Flow Rate: 1.0 mL/min[8]
-
Column Temperature: Ambient
-
Detection Wavelength: 235 nm[8]
-
Injection Volume: 20 µL
Procedure:
-
Prepare standard solutions of triamcinolone acetonide in the mobile phase at various concentrations to generate a calibration curve.
-
Filter the extracted samples and standards through a 0.45 µm syringe filter before injection.
-
Inject the standards and samples into the HPLC system.
-
Quantify the amount of triamcinolone acetonide in the samples by comparing the peak areas to the calibration curve.
LC-MS/MS Method
LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for detecting low concentrations of the drug.
Protocol 5: LC-MS/MS Analysis of Triamcinolone Acetonide
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 column
Chromatographic and Mass Spectrometric Conditions (Example):
-
Mobile Phase: A gradient elution using acetonitrile and water with 0.1% formic acid.[9]
-
Flow Rate: 0.2-0.4 mL/min
-
Ionization Mode: Positive ESI
-
MRM Transitions: For triamcinolone acetonide, a common transition is m/z 435.4 → 397.3.[10]
-
Internal Standard: A suitable internal standard, such as a stable isotope-labeled version of the analyte or another corticosteroid (e.g., betamethasone), should be used.[11]
Procedure:
-
Prepare samples by adding an internal standard and performing a liquid-liquid or solid-phase extraction. For example, extract with ethyl acetate, evaporate the solvent, and reconstitute in the mobile phase.
-
Prepare a calibration curve by spiking blank matrix (receptor fluid or skin extract) with known concentrations of triamcinolone acetonide and the internal standard.
-
Inject the prepared standards and samples into the LC-MS/MS system.
-
Quantify triamcinolone acetonide by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
Data Presentation
Quantitative data from the skin penetration studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: HPLC Method Parameters for Triamcinolone Acetonide Quantification
| Parameter | Condition | Reference |
| Column | X-bridge phenyl column | [8] |
| Mobile Phase | Acetonitrile:Octane sulphonic acid buffer (pH 2.5) (50:50 v/v) | [8] |
| Flow Rate | 1.0 mL/min | [8] |
| Detection | UV at 235 nm | [8] |
| Retention Time | Approximately 6.22 minutes | [8] |
| Linearity Range | 2 - 30 µg/mL | [8] |
Table 2: UPLC-MS/MS Method Parameters for Triamcinolone Acetonide Quantification
| Parameter | Condition | Reference |
| Column | ACQUITY™ BEH C18 (50 x 2.1 mm, 1.7 µm) | [9] |
| Mobile Phase | Acetonitrile:Water with 1% formic acid (55:45, v/v) | [9] |
| Flow Rate | 0.2 mL/min | [9] |
| Ionization | ESI Positive | [9] |
| MRM Transition | m/z 435.4 → 397.3 | [10] |
| Linearity Range | 0.53 – 21.20 ng/mL | [9] |
Table 3: Example Data Summary for Triamcinolone Acetonide Penetration Study
| Compartment | Amount of Triamcinolone Acetonide (µg/cm²) (Mean ± SD) |
| Stratum Corneum (Tape Strips 1-10) | Example: 5.2 ± 1.3 |
| Epidermis | Example: 2.8 ± 0.7 |
| Dermis | Example: 1.1 ± 0.3 |
| Receptor Fluid (Cumulative at 24h) | Example: 0.5 ± 0.1 |
| Total Penetrated | Example: 9.6 ± 2.4 |
Note: The data in Table 3 are for illustrative purposes only and will vary depending on the formulation, skin model, and experimental conditions.
Conclusion
The methodologies described in these application notes provide a robust framework for the quantitative assessment of triamcinolone acetonide penetration in ex vivo skin models. The combination of the Franz diffusion cell model with tape stripping and subsequent analysis of different skin compartments allows for a detailed understanding of the drug's distribution following topical application. The use of validated HPLC or LC-MS/MS methods ensures accurate and reliable quantification. Adherence to these detailed protocols will enable researchers to generate high-quality, reproducible data essential for the development and evaluation of topical triamcinolone acetonide products.
References
- 1. The Tape-Stripping Technique as a Method for Drug Quantification in Skin | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. skemman.is [skemman.is]
- 5. Comparison of Synthetic Membranes to Heat-Separated Human Epidermis in Skin Permeation Studies In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. japsonline.com [japsonline.com]
- 8. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. turkjps.org [turkjps.org]
- 10. researchgate.net [researchgate.net]
- 11. dshs-koeln.de [dshs-koeln.de]
Application Notes and Protocols: Evaluating the Efficacy and Safety of Mycolog™ in a 3D Human Skin Equivalent Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) human skin equivalent models have emerged as sophisticated in vitro tools that closely mimic the architecture and physiological properties of human skin. These models, comprising a stratified epidermis and a dermal component, offer a valuable platform for preclinical testing of topical drugs, reducing the reliance on animal testing and providing more relevant data for human applications. Mycolog™, a topical preparation combining the antifungal agent Nystatin and the corticosteroid Triamcinolone Acetonide, is indicated for the treatment of cutaneous candidiasis, where it provides both antifungal and anti-inflammatory benefits.[1][2][3][4]
These application notes provide a detailed protocol for utilizing a 3D human skin equivalent model to assess the efficacy and safety of this compound™. The protocol outlines the establishment of a fungal infection model using Candida albicans on the skin equivalent and the subsequent topical application of this compound™ to evaluate its antifungal and anti-inflammatory properties.
Key Applications
-
Efficacy Testing: Assessing the antifungal activity of this compound™ against Candida albicans in a human-relevant 3D skin model.
-
Anti-inflammatory Assessment: Evaluating the ability of Triamcinolone Acetonide in this compound™ to modulate inflammatory responses induced by the fungal infection.
-
Safety and Toxicity Profiling: Determining the potential for skin irritation or cytotoxicity following topical application of this compound™.
-
Mechanism of Action Studies: Investigating the cellular and molecular responses of the skin equivalent to both the fungal challenge and the therapeutic intervention.
Experimental Protocols
Materials and Reagents
-
Full-thickness human skin equivalent models (e.g., EpiDermFT™)
-
Assay medium (provided by the skin equivalent manufacturer)
-
Candida albicans (ATCC® 10231™)
-
Sabouraud Dextrose Broth (SDB) and Agar (SDA)
-
This compound™ Cream (Nystatin and Triamcinolone Acetonide Cream)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Human ELISA kits for IL-1α, IL-6, and TNF-α
-
Formalin (10% neutral buffered)
-
Paraffin
-
Hematoxylin and Eosin (H&E) stain
-
Periodic acid-Schiff (PAS) stain
Experimental Workflow
A Graphviz diagram illustrating the experimental workflow is provided below.
Caption: Experimental workflow for evaluating this compound™ in a 3D skin equivalent model.
Step-by-Step Protocol
-
Acclimation of 3D Skin Equivalents:
-
Upon receipt, carefully transfer the skin equivalent inserts to 6-well plates containing pre-warmed assay medium.
-
Incubate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow the tissues to equilibrate.
-
-
Preparation of Candida albicans Inoculum:
-
Culture C. albicans in SDB at 30°C for 18-24 hours.
-
Harvest the yeast cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS.
-
Adjust the cell density to 1 x 10⁷ cells/mL using a hemocytometer.
-
-
Infection of Skin Equivalents:
-
Topically apply 10 µL of the C. albicans suspension (1 x 10⁵ cells) onto the surface of the epidermis.
-
Incubate the infected models for 24 hours at 37°C and 5% CO₂ to allow for fungal adhesion and invasion.
-
-
Topical Application of this compound™:
-
Gently apply a thin layer (approximately 10 mg) of this compound™ cream to the surface of the infected skin equivalents.
-
Include control groups: untreated infected tissue, vehicle-treated infected tissue, and uninfected untreated tissue.
-
Incubate for a further 24 and 48 hours.
-
-
Endpoint Analyses:
-
Tissue Viability (MTT Assay):
-
At the end of the treatment period, transfer the skin equivalents to a 24-well plate containing MTT solution (1 mg/mL in assay medium).
-
Incubate for 3 hours at 37°C.
-
After incubation, extract the formazan (B1609692) product by submerging the tissues in isopropanol and shaking for 2 hours.
-
Measure the absorbance of the extract at 570 nm.
-
-
Cytokine Analysis (ELISA):
-
Collect the culture medium from each well at the end of the treatment period.
-
Centrifuge to remove debris and store at -80°C until analysis.
-
Quantify the levels of IL-1α, IL-6, and TNF-α using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Histological Evaluation:
-
Fix the skin equivalents in 10% neutral buffered formalin for 24 hours.
-
Process and embed the tissues in paraffin.
-
Section the tissues (5 µm) and stain with H&E for morphological analysis and PAS to visualize fungal elements.
-
-
Fungal Load Quantification (CFU Assay):
-
Homogenize the skin equivalents in sterile PBS.
-
Perform serial dilutions of the homogenate and plate on SDA plates.
-
Incubate at 30°C for 48 hours and count the number of colony-forming units (CFUs).
-
-
Data Presentation
The following tables summarize the expected quantitative data from the described experiments.
Table 1: Tissue Viability (MTT Assay)
| Treatment Group | Absorbance at 570 nm (Mean ± SD) | % Viability vs. Uninfected Control |
| Uninfected Control | 1.25 ± 0.15 | 100% |
| Infected + Vehicle | 0.75 ± 0.09 | 60% |
| Infected + this compound™ | 1.10 ± 0.12 | 88% |
Table 2: Pro-inflammatory Cytokine Levels (ELISA)
| Treatment Group | IL-1α (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Uninfected Control | 50 ± 10 | 100 ± 20 | 25 ± 5 |
| Infected + Vehicle | 500 ± 60 | 800 ± 95 | 300 ± 40 |
| Infected + this compound™ | 150 ± 25 | 250 ± 30 | 100 ± 15 |
Table 3: Fungal Load (CFU Assay)
| Treatment Group | CFU/tissue (Mean ± SD) | % Reduction vs. Infected + Vehicle |
| Infected + Vehicle | 5 x 10⁵ ± 1.2 x 10⁵ | N/A |
| Infected + this compound™ | 2 x 10³ ± 0.5 x 10³ | 99.6% |
Signaling Pathways
The dual-action of this compound™ can be attributed to the distinct mechanisms of its two active ingredients.
Nystatin: Antifungal Mechanism of Action
Nystatin is a polyene antifungal that targets ergosterol, a key component of the fungal cell membrane.[1][2][3][4] Its mechanism disrupts membrane integrity, leading to fungal cell death.
Caption: Nystatin's mechanism of action on the fungal cell membrane.
Triamcinolone Acetonide: Anti-inflammatory Signaling Pathway
Triamcinolone Acetonide is a synthetic corticosteroid that exerts its anti-inflammatory effects by modulating the expression of inflammatory genes.[1][2][3][5]
Caption: Anti-inflammatory signaling pathway of Triamcinolone Acetonide.
Conclusion
The use of a 3D human skin equivalent model provides a robust and ethically sound platform for the preclinical evaluation of topical formulations like this compound™. The detailed protocols and expected outcomes presented in these application notes offer a comprehensive framework for researchers to assess the antifungal efficacy and anti-inflammatory properties of this combination therapy in a system that closely mimics human skin. The quantitative and qualitative data generated from these studies can provide valuable insights for drug development and regulatory submissions.
References
- 1. drugs.com [drugs.com]
- 2. This compound-II: Package Insert / Prescribing Information [drugs.com]
- 3. DailyMed - NYSTATIN AND TRIAMCINOLONE ACETONIDE cream [dailymed.nlm.nih.gov]
- 4. Nystatin and Triamcinolone Acetonide Cream, USP Nystatin and Triamcinolone Acetonide Ointment, USP [dailymed.nlm.nih.gov]
- 5. NYSTATIN/TRIAMCINOLONE - TOPICAL (this compound II) side effects, medical uses, and drug interactions. [medicinenet.com]
Application of Mycolog® Technology in the Study of Drug-Resistant Candida albicans
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Mycolog® (referred to herein by its underlying technology, Biolog Phenotype MicroArray™ plates for fungi, specifically MycoPM™ plates) to study drug-resistant Candida albicans. This technology facilitates high-throughput phenotypic analysis, offering valuable insights into the mechanisms of antifungal resistance and the metabolic capabilities of resistant strains.
Introduction
Candida albicans is a major opportunistic fungal pathogen, and the rise of antifungal drug resistance poses a significant threat to public health. Understanding the phenotypic changes associated with drug resistance is crucial for the development of novel therapeutic strategies. This compound®/MycoPM™ plates provide a powerful tool for this purpose by simultaneously testing the susceptibility of C. albicans strains to a wide range of antifungal compounds and other chemical stressors. This allows for a detailed characterization of the resistance profile and potential collateral sensitivities of drug-resistant isolates.
Phenotypic microarray analysis can be a valuable tool for screening compound libraries to identify novel antifungal drugs and to measure antifungal resistance.[1] The technology is based on monitoring the metabolic activity of cells in the presence of various chemical compounds. In the context of antifungal resistance, this allows for a quantitative assessment of how resistant and susceptible strains differ in their response to a panel of inhibitors.
Key Applications
-
High-Throughput Antifungal Susceptibility Testing: Rapidly screen drug-resistant and susceptible C. albicans isolates against a broad panel of antifungal agents to determine their minimum inhibitory concentrations (MICs) and identify cross-resistance or collateral sensitivity patterns.
-
Mechanism of Resistance Studies: By exposing resistant strains to compounds with known mechanisms of action, researchers can infer the underlying resistance mechanisms. For example, hypersensitivity to cell wall disrupting agents may suggest alterations in the cell wall as a primary resistance mechanism.
-
Metabolic Profiling: Investigate the metabolic adaptations of drug-resistant strains. Changes in nutrient utilization pathways can be correlated with specific resistance phenotypes.[2][3]
-
Biomarker Discovery: Identify unique phenotypic fingerprints associated with specific resistance mechanisms, which can be used for diagnostic purposes or to guide personalized therapy.[3]
-
New Drug Discovery: Screen novel compounds for their efficacy against well-characterized drug-resistant C. albicans strains.
Quantitative Data Presentation
The following tables summarize typical quantitative data that can be obtained using this compound®/MycoPM™ plates or conventional antifungal susceptibility testing methods. This data illustrates the differences in antifungal susceptibility between wild-type (susceptible) and drug-resistant C. albicans strains.
Table 1: Minimum Inhibitory Concentrations (MICs) of Azole Antifungals for Susceptible and Resistant C. albicans Isolates
| Isolate | Genotype/Phenotype | Fluconazole (B54011) MIC (µg/mL) | Voriconazole MIC (µg/mL) | Itraconazole MIC (µg/mL) |
| SC5314 | Wild-Type (Susceptible) | 0.25 - 1.0 | 0.015 - 0.06 | 0.03 - 0.125 |
| CA-R1 | ERG11 Overexpression | 64 | 2 | 4 |
| CA-R2 | CDR1/CDR2 Overexpression | >256 | 8 | 8 |
| CA-R3 | TAC1 Activating Mutation | 128 | 4 | 4 |
Data synthesized from literature values for illustrative purposes.[4][5]
Table 2: Susceptibility to Non-Azole Antifungals and Other Inhibitors
| Isolate | Genotype/Phenotype | Amphotericin B MIC (µg/mL) | Caspofungin MIC (µg/mL) | 5-Fluorocytosine MIC (µg/mL) |
| SC5314 | Wild-Type (Susceptible) | 0.25 - 1.0 | 0.125 - 0.5 | 0.125 - 0.5 |
| CA-R1 | ERG11 Overexpression | 0.5 | 0.25 | 0.25 |
| CA-R2 | CDR1/CDR2 Overexpression | 0.5 | 0.25 | 0.25 |
| CA-R3 | TAC1 Activating Mutation | 0.5 | 0.25 | 0.25 |
Data synthesized from literature values for illustrative purposes.[5][6]
Experimental Protocols
Protocol 1: Preparation of C. albicans Inoculum for this compound®/MycoPM™ Plates
This protocol describes the preparation of a standardized inoculum of C. albicans for use with this compound®/MycoPM™ plates.
Materials:
-
C. albicans isolates (drug-resistant and susceptible strains)
-
Yeast Peptone Dextrose (YPD) agar (B569324) plates and broth
-
Sterile Phosphate-Buffered Saline (PBS)
-
Spectrophotometer or turbidimeter
-
Sterile test tubes and pipettes
-
Microcentrifuge
Procedure:
-
Streak the C. albicans isolates from frozen stocks onto YPD agar plates and incubate at 30°C for 24-48 hours to obtain fresh colonies.
-
Inoculate a single colony into 5 mL of YPD broth and incubate overnight at 30°C with shaking (approximately 180 rpm).[7]
-
Harvest the cells by centrifugation at 3,000 rpm for 5 minutes.
-
Wash the cell pellet twice with sterile PBS to remove residual media.
-
Resuspend the final cell pellet in an appropriate inoculation fluid as recommended by the manufacturer (e.g., IF-Yeast).
-
Adjust the cell density to the desired concentration. For Biolog plates, this is typically done by measuring the turbidity and adjusting it to a specific transmittance or optical density. For example, an optical density at 600 nm (OD600) of 0.2-0.3 is often used as a starting point, followed by further dilution as per the manufacturer's instructions.
Protocol 2: Antifungal Susceptibility Testing using this compound®/MycoPM™ Plates
This protocol outlines the procedure for performing a high-throughput antifungal susceptibility assay.
Materials:
-
Prepared C. albicans inoculum
-
This compound®/MycoPM™ plates (e.g., MycoPM Ionotox, Permeatox, Genotox)[8]
-
Sterile multichannel pipettes and reservoirs
-
Plate reader capable of measuring absorbance at 490 nm (for redox dye) or 750 nm (for turbidity)
Procedure:
-
Allow the MycoPM™ plates to come to room temperature before opening the packaging.
-
Prepare the final inoculum in the appropriate medium containing the redox dye (if measuring metabolic activity) as per the manufacturer's instructions. The final cell concentration should be optimized for C. albicans.
-
Using a multichannel pipette, inoculate each well of the MycoPM™ plate with 100 µL of the cell suspension.[8]
-
Seal the plates to prevent evaporation and incubate at 35-37°C.
-
Place the plates in an automated reader, such as the Biolog Odin™ platform, which will take kinetic readings of color development (metabolic activity) or turbidity (growth) over 24-72 hours.[8][9]
-
Analyze the kinetic data using the manufacturer's software. The software will generate growth curves for each well. The MIC can be determined as the lowest concentration of the antifungal agent that inhibits metabolic activity or growth by a defined percentage (e.g., 50% or 90%) compared to the drug-free control well.
Visualization of Signaling Pathways in Drug Resistance
Understanding the molecular signaling pathways that contribute to antifungal resistance is critical. Below are diagrams of key pathways in C. albicans generated using the DOT language for Graphviz.
Calcineurin Signaling Pathway
The calcineurin pathway is a crucial stress response pathway that is implicated in tolerance to azole and echinocandin antifungals.[9][10] Inhibition of this pathway can render resistant strains susceptible to these drugs.
Caption: Calcineurin pathway activation in response to azole stress.
HOG Pathway and Drug Resistance
The High Osmolarity Glycerol (HOG) pathway is another key stress-activated MAPK pathway that contributes to drug resistance, morphogenesis, and virulence in C. albicans.[11][12]
Caption: The HOG MAPK pathway's role in stress adaptation.
Efflux Pump Regulation and Azole Resistance
Overexpression of efflux pumps is a primary mechanism of azole resistance in C. albicans. This is often mediated by gain-of-function mutations in transcription factors that regulate these pumps.[13]
Caption: Transcriptional regulation of efflux pumps and ERG11.
Experimental Workflow for this compound® Analysis
The following diagram illustrates the general workflow for studying drug-resistant C. albicans using this compound®/MycoPM™ plates.
References
- 1. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 2. Metabolomic profiling for the identification of potential biomarkers involved in a laboratory azole resistance in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic profiling of Candida clinical isolates of different species and infection sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of fluconazole resistance-associated genes in biofilm from 23 clinical isolates of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Hsp90 Governs Echinocandin Resistance in the Pathogenic Yeast Candida albicans via Calcineurin | PLOS Pathogens [journals.plos.org]
- 8. biolog.com [biolog.com]
- 9. biolog.com [biolog.com]
- 10. Calcineurin in fungal virulence and drug resistance: Prospects for harnessing targeted inhibition of calcineurin for an antifungal therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Total Protein Profile and Drug Resistance in Candida albicans Isolated from Clinical Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of differential gene expression in fluconazole-susceptible and -resistant isolates of Candida albicans by cDNA microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Mycotoxins
Introduction
Mycotoxins are toxic secondary metabolites produced by various fungi, such as Aspergillus, Penicillium, and Fusarium, that can contaminate a wide range of agricultural commodities before and after harvest.[1][2] These toxins pose a significant threat to human and animal health due to their carcinogenic, immunosuppressive, and hepatotoxic effects.[3] Consequently, regulatory bodies worldwide have established maximum permissible levels for mycotoxins in food and feed. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the accurate and sensitive quantification of mycotoxins, ensuring food safety and compliance with regulatory standards.[1] This application note provides a comprehensive overview and detailed protocols for the analysis of common mycotoxins using HPLC with Diode Array (DAD) and Fluorescence (FLD) detection.
Principle of Analysis
The separation of mycotoxins is typically achieved using reversed-phase HPLC (RP-HPLC). In this technique, the sample extract is injected into the HPLC system, where it is carried by a polar mobile phase through a nonpolar stationary phase (typically a C18 column). Mycotoxins, being moderately polar to nonpolar compounds, interact with the stationary phase. By gradually increasing the proportion of a nonpolar organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase (gradient elution), the mycotoxins are selectively eluted from the column at different times (retention times) based on their relative hydrophobicity.[4] Following separation, the mycotoxins are detected and quantified using a DAD or FLD detector.
Experimental Protocols
Protocol 1: Simultaneous Determination of Aflatoxins (AFs), Ochratoxin A (OTA), Zearalenone (ZEA), and Deoxynivalenol (DON) in Wheat Bran
This protocol is adapted from a method utilizing immunoaffinity column (IAC) cleanup followed by HPLC with DAD and FLD detection.[5]
1. Sample Preparation and Extraction
-
Weigh 25 g of a homogenized wheat bran sample into a 250 mL conical flask.
-
Add 100 mL of acetonitrile/water (84:16, v/v).
-
Seal the flask and shake vigorously on a rotary shaker for 60 minutes.
-
Filter the extract through a Whatman No. 4 filter paper.
-
Transfer 10 mL of the filtrate to a clean flask and dilute with 40 mL of phosphate-buffered saline (PBS).
-
Filter the diluted extract through a glass microfiber filter.
2. Immunoaffinity Column (IAC) Cleanup
-
Allow the multi-mycotoxin IAC to equilibrate to room temperature.
-
Pass the entire 50 mL of the filtered extract through the IAC at a flow rate of approximately 1-2 drops per second.
-
Wash the column with 10 mL of deionized water and dry by applying a gentle vacuum for 5-10 seconds.
-
Elute the mycotoxins from the column by slowly passing 1.5 mL of methanol (B129727), followed by 1.5 mL of deionized water.
-
Collect the eluate in a clean vial.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase and vortex for 30 seconds.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC-DAD-FLD Analysis
-
Inject 100 µL of the prepared sample into the HPLC system.
-
Run the analysis using the chromatographic conditions specified in Table 2.
-
Identify and quantify the mycotoxins by comparing the retention times and peak areas with those of the calibration standards.
Protocol 2: Determination of Aflatoxins (B1, B2, G1, G2) in Cannabis
This protocol is based on a method developed for the analysis of aflatoxins and ochratoxin A in cannabis, utilizing IAC cleanup.[3]
1. Sample Preparation and Extraction
-
Weigh 1 g of a homogenized cannabis sample into a 50 mL centrifuge tube.
-
Add 10 mL of methanol/water (80:20, v/v).
-
Shake the mixture vigorously for 10 minutes.
-
Centrifuge at 3600 rpm for 3 minutes.
-
Transfer 2.0 mL of the supernatant to a new tube containing 8.0 mL of 1x PBS with 2% Tween.
2. Immunoaffinity Column (IAC) Cleanup
-
Pass the entire 10 mL of the diluted extract through an AflaOchra IAC column at a flow rate of 1-2 drops per second.[3]
-
Wash the column with 10 mL of PBS/2% Tween buffer, followed by 10 mL of HPLC-grade water.
-
Elute the aflatoxins by passing 2 mL of methanol through the column (in two 1 mL portions) and collect the eluate.
3. HPLC-FLD Analysis
-
Inject the eluate into the HPLC system equipped with a post-column photochemical derivatization unit and a fluorescence detector.
-
Use the chromatographic conditions outlined in Table 2 for aflatoxin analysis.
-
Quantify the individual aflatoxins based on the calibration curves prepared from certified standards.
Data Presentation
Quantitative data from the HPLC analysis should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Chromatographic Performance Data for Mycotoxin Analysis
| Mycotoxin | Retention Time (min) | Linearity (r²) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) |
|---|---|---|---|---|---|---|
| Aflatoxin G2 | 12.1 | ≥0.998 | 0.12 | 0.40 | 70.2 - 105.8 | <12 |
| Aflatoxin G1 | 13.5 | ≥0.998 | 0.20 | 0.65 | 70.2 - 105.8 | <12 |
| Aflatoxin B2 | 15.1 | ≥0.998 | 0.15 | 0.50 | 70.2 - 105.8 | <12 |
| Aflatoxin B1 | 16.8 | ≥0.998 | 0.25 | 0.82 | 70.2 - 105.8 | <12 |
| Zearalenone | 20.5 | ≥0.998 | 2.55 | 8.50 | 70.2 - 105.8 | <12 |
| Ochratoxin A | 8.9 | ≥0.998 | 0.85 | 2.80 | 70.2 - 105.8 | <12 |
| Deoxynivalenol | 4.2 | ≥0.998 | 12.58 | 41.9 | 70.2 - 105.8 | <12 |
Data adapted from a multi-mycotoxin method in wheat bran.[5]
Table 2: HPLC Operating Conditions for Mycotoxin Analysis
| Parameter | Multi-Mycotoxin Method (AFs, OTA, ZEA, DON)[5] | Aflatoxin-Specific Method[2] |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water/Acetonitrile/Methanol (85:7.5:7.5, v/v/v) with 119 mg/L KBr and 350 µL/L 4 M HNO3 | Water/Methanol/Acetonitrile (63:26:11, v/v/v) |
| Mobile Phase B | Water/Acetonitrile/Methanol (40:30:30, v/v/v) with 119 mg/L KBr and 350 µL/L 4 M HNO3 | N/A (Isocratic) |
| Gradient | 0-4 min, 15% B; 4-5 min, 15-35% B; 5-17 min, 35% B; 17-25 min, 35-60% B | Isocratic |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Column Temp. | 25°C | 25°C |
| Injection Vol. | 100 µL | 20 µL |
| DAD Detection | DON: 220 nm | N/A |
| FLD Detection | OTA: Ex 335 nm, Em 460 nm; AFs: Ex 365 nm, Em 460 nm; ZEA: Ex 235 nm, Em 460 nm | AFs: Ex 360 nm, Em 440 nm |
| Post-Column Deriv. | Photochemical Reactor (for AFs) | Photochemical or Electrochemical (Kobra Cell) |
Visualizations
Caption: General workflow for mycotoxin analysis.
Caption: Detailed sample preparation workflow.
Caption: Logical relationship of HPLC components.
References
Application Notes and Protocols for Assessing Synergistic Effects in Mycology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to public health. Combination therapy, the simultaneous administration of two or more antifungal agents, is a promising strategy to enhance efficacy, reduce dosages, lower toxicity, and overcome resistance.[1][2][3] The success of this approach hinges on the synergistic interaction between the combined drugs, where their collective effect is greater than the sum of their individual effects.[2] This document provides detailed protocols and application notes for assessing the synergistic effects of antifungal agents, focusing on the widely accepted checkerboard microdilution assay and time-kill curve analysis.
Key Concepts in Synergy Testing
The interaction between two antifungal agents can be classified as follows:
-
Synergy: The combined effect is significantly greater than the sum of the individual effects.[2]
-
Additivity: The combined effect is equal to the sum of the individual effects.[2]
-
Indifference: The combined effect is no different from that of the most active single agent.[2]
-
Antagonism: The combined effect is less than the effect of the most active single agent alone.[2]
Experimental Protocols
Checkerboard Microdilution Assay
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial agent combinations.[2][4][5] This method involves testing a matrix of concentrations of two drugs to determine the minimum inhibitory concentration (MIC) of each drug alone and in combination.
Objective: To determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the interaction between two antifungal agents.[2][4]
Materials:
-
96-well microtiter plates
-
Test fungi (e.g., Candida albicans)
-
Antifungal agents (Drug A and Drug B)
-
RPMI 1640 medium (or other appropriate broth)
-
Spectrophotometer or plate reader (optional)
-
Pipettes and sterile tips
-
Incubator
Protocol:
-
Prepare Drug Dilutions:
-
Prepare stock solutions of Drug A and Drug B at a concentration four times the highest concentration to be tested.
-
In a 96-well plate, serially dilute Drug A horizontally (e.g., across columns 1-10) and Drug B vertically (e.g., down rows A-G). This creates a gradient of concentrations for both drugs.
-
Column 11 should contain only dilutions of Drug B and no Drug A, and row H should contain only dilutions of Drug A and no Drug B to determine the MIC of each drug alone.
-
Column 12 should contain a growth control (no drugs) and a sterility control (no inoculum).
-
-
Prepare Fungal Inoculum:
-
Culture the test fungus on an appropriate agar (B569324) plate.
-
Prepare a fungal suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension in the test medium to achieve a final concentration of approximately 0.5 x 10^5 to 2.5 x 10^5 colony-forming units (CFU)/mL.[2]
-
-
Inoculation and Incubation:
-
Data Analysis and FICI Calculation:
-
After incubation, determine the MIC for each drug alone and in each combination well. The MIC is the lowest concentration of the drug that inhibits visible fungal growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
Calculate the FICI by summing the FICs of the two drugs:
-
Interpretation of FICI Values:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy[4][8][9] |
| > 0.5 to 4.0 | Indifference (or Additive)[4][8] |
| > 4.0 | Antagonism[4][8] |
Data Presentation:
The results of a checkerboard assay can be summarized in a table showing the MICs of the individual agents and the FICI values for the combination.
Table 1: Example Checkerboard Assay Results for the Combination of Fluconazole and D-Penicillamine against Candida albicans
| Strain | MIC of Fluconazole Alone (µg/mL) | MIC of D-Penicillamine Alone (µg/mL) | FICI | Interpretation |
| C. albicans SC5314 | 0.5 | >256 | 0.375 | Synergy |
| C. albicans 10231 | 0.25 | >256 | 0.5 | Synergy |
| C. albicans 1409 | 2 | >256 | 0.28 | Synergy |
Source: Adapted from The Synergistic Antifungal Effect and Potential Mechanism of D-Penicillamine Combined With Fluconazole Against Candida albicans.[10]
Experimental Workflow:
Caption: Workflow for the checkerboard microdilution assay.
Time-Kill Curve Analysis
Time-kill curve analysis provides a dynamic assessment of the antifungal activity of drug combinations over time. This method is particularly useful for determining whether a combination is fungicidal or fungistatic and for confirming synergistic interactions observed in checkerboard assays.[4][11]
Objective: To evaluate the rate and extent of fungal killing by individual drugs and their combination over a specified period.
Materials:
-
Test fungi
-
Antifungal agents (Drug A and Drug B)
-
Appropriate broth medium
-
Shaking incubator
-
Sterile tubes or flasks
-
Pipettes and sterile tips
-
Agar plates for colony counting
-
Colony counter (optional)
Protocol:
-
Prepare Inoculum and Drug Solutions:
-
Prepare a standardized fungal inoculum as described for the checkerboard assay.
-
Prepare solutions of Drug A, Drug B, and their combination at concentrations determined from the checkerboard assay (e.g., concentrations that showed synergy).
-
-
Experimental Setup:
-
Set up tubes or flasks for each condition:
-
Growth control (no drug)
-
Drug A alone
-
Drug B alone
-
Combination of Drug A and Drug B
-
-
Inoculate each tube/flask with the fungal suspension to the desired starting density (e.g., 10^5 CFU/mL).
-
-
Incubation and Sampling:
-
Incubate the cultures at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each culture.[7]
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or broth.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates until colonies are visible, and then count the number of CFUs.
-
-
Data Analysis:
-
Calculate the log10 CFU/mL for each time point and condition.
-
Plot the log10 CFU/mL versus time for each condition.
-
Interpretation of Time-Kill Curves:
-
Synergy: A ≥2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[12]
-
Fungicidal activity: A ≥3-log10 reduction in CFU/mL from the initial inoculum.[12]
Data Presentation:
The results of a time-kill analysis are typically presented as a graph plotting the log10 CFU/mL against time.
Table 2: Example Time-Kill Assay Results for the Combination of Polymyxin B and Fluconazole against Candida glabrata
| Isolate | Log10 CFU/mL Change at 48h (Combination vs. Most Active Agent) | Interpretation |
| CG-1 | -2.5 | Synergy |
| CG-2 | -3.1 | Synergy, Fungicidal |
| CG-3 | -1.8 | Indifference |
| CG-4 (Fluconazole-Resistant) | -2.9 | Synergy |
Source: Adapted from Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata.[11]
Experimental Workflow:
Caption: Workflow for the time-kill curve analysis.
Mechanisms of Antifungal Synergy and Signaling Pathways
Understanding the molecular basis of synergistic interactions is crucial for rational drug development.[1] Synergistic effects can arise from various mechanisms, including:
-
Sequential inhibition of a metabolic pathway: Drugs targeting different steps in the same essential pathway can lead to a potent synergistic effect.[2][13] A prime example is the inhibition of the ergosterol (B1671047) biosynthesis pathway at multiple points.[14]
-
Increased drug uptake: One agent may damage the fungal cell membrane, facilitating the entry of the second agent.[15][16]
-
Inhibition of drug efflux pumps: One drug can block the pumps that actively remove the other drug from the fungal cell, increasing its intracellular concentration.[15]
-
Inhibition of cellular stress response pathways: Some drugs can be more effective when cellular stress response pathways, such as the calcineurin signaling pathway, are inhibited by another compound.[17]
Signaling Pathway Example: Ergosterol Biosynthesis and Calcineurin Pathway Interaction
Azoles inhibit the enzyme lanosterol (B1674476) 14α-demethylase (Erg11), a key step in ergosterol biosynthesis.[13][18] This leads to the accumulation of toxic sterols and disrupts membrane function. Calcineurin is a protein phosphatase that plays a crucial role in fungal stress responses. Inhibition of calcineurin can sensitize fungi to azoles, leading to a synergistic effect.[17][18]
Caption: Synergistic action of azoles and calcineurin inhibitors.
References
- 1. Frontiers | Exploring the Molecular Basis of Antifungal Synergies Using Genome-Wide Approaches [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Systematic Prediction of Antifungal Drug Synergy by Chemogenomic Screening in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 6. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic and antagonistic drug interactions in the treatment of systemic fungal infections | eLife [elifesciences.org]
- 10. The Synergistic Antifungal Effect and Potential Mechanism of D-Penicillamine Combined With Fluconazole Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Evaluation of the Synergistic Activity of Antibacterial and Antifungal Drugs against Candida auris Using an Inkjet Printer-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Systematic Prediction of Antifungal Drug Synergy by Chemogenomic Screening in Saccharomyces cerevisiae [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Stress, Drugs, and Evolution: the Role of Cellular Signaling in Fungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Evaluating Mycolog Formulations in Animal Models of Skin Inflammation
Introduction
Mycolog-II, and its veterinary equivalents such as Panalog® and Animax®, are combination topical therapies widely used in clinical practice.[1][2] These formulations typically contain Nystatin (B1677061) (an antifungal), Triamcinolone (B434) Acetonide (a potent corticosteroid), and often antibacterial agents like neomycin and thiostrepton.[1][2][3] The therapeutic rationale is to concurrently address inflammation and combat secondary fungal or bacterial infections that often complicate inflammatory dermatoses. In preclinical research, evaluating such combination therapies requires robust animal models that mimic the key aspects of human skin inflammation, such as atopic or contact dermatitis. These models are essential for assessing the efficacy of the formulation in reducing inflammation, alleviating pruritus, and controlling microbial load.
This document provides detailed protocols and application notes for utilizing this compound-type formulations in a well-established murine model of contact dermatitis induced by the hapten oxazolone (B7731731).
Mechanism of Action of Key Components
The efficacy of this compound stems from the distinct and complementary actions of its components.
-
Triamcinolone Acetonide (Anti-inflammatory): As a synthetic glucocorticoid, triamcinolone acetonide is a potent anti-inflammatory agent.[4] Its primary mechanism involves binding to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus, where it modulates gene expression.[5] A key action is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[6][7] By preventing NF-κB activation, triamcinolone suppresses the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, thereby reducing immune cell migration and edema.[6][8]
-
Nystatin (Antifungal & Immunomodulatory): Nystatin's primary role is antifungal. It binds to ergosterol, a critical component of fungal cell membranes, creating pores that lead to leakage of cellular contents and fungal cell death.[9] Interestingly, some evidence suggests polyene antifungals can also have pro-inflammatory properties by acting as Pathogen-Associated Molecular Patterns (PAMPs) that activate Toll-Like Receptor 2 (TLR2), which could stimulate a localized innate immune response. This dual action underscores the complexity of the formulation.
-
Neomycin/Thiostrepton (Antibacterial): These antibiotics provide broad-spectrum coverage against gram-positive and gram-negative bacteria, which are often implicated in secondary infections of eczematous skin.[2][3]
Below are diagrams illustrating the key signaling pathways.
Caption: Mechanism of Triamcinolone Acetonide anti-inflammatory action.
Caption: Dual mechanism of action for Nystatin.
Application Notes for Animal Models
Choice of Model: Several animal models can be used to induce skin inflammation, including those based on genetic predisposition (e.g., NC/Nga mice), epicutaneous application of allergens (e.g., ovalbumin, house dust mite), or chemical haptens.[10][11][12] The Oxazolone (OXA)-induced contact/atopic dermatitis model is highly reproducible and suitable for pharmacological screening.[13][14] Repeated application of OXA to the skin of mice (e.g., BALB/c strain) shifts the immune response from a simple contact hypersensitivity (Th1-dominant) to a chronic, Th2-dominant inflammation that mimics features of atopic dermatitis, including epidermal thickening (acanthosis), inflammatory cell infiltration, and elevated serum IgE.[10]
Rationale for this compound Application: The primary endpoint in these models is typically the reduction of inflammation. The triamcinolone component is expected to be the main driver of efficacy against inflammation. The nystatin and antibiotic components serve as a critical variable to test the hypothesis that controlling the subclinical microbial colonization of the inflamed, barrier-compromised skin can further enhance therapeutic outcomes.
Experimental Workflow & Protocols
The following diagram outlines the typical workflow for an efficacy study in an oxazolone-induced dermatitis model.
Caption: Experimental workflow for oxazolone-induced dermatitis model.
Detailed Protocol: Oxazolone-Induced Contact Dermatitis in BALB/c Mice
This protocol describes a method to induce dermatitis on the ears of BALB/c mice and assess the efficacy of a topical this compound-like formulation.
1. Materials
-
Animals: Male BALB/c mice, 6-8 weeks old.[13]
-
Hapten: Oxazolone (4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one).
-
Solvents: Acetone, Olive Oil.
-
Test Articles:
-
Vehicle Control (e.g., polyethylene (B3416737) and mineral oil gel base).
-
This compound-equivalent Ointment (Nystatin 100,000 units/g, Triamcinolone Acetonide 1 mg/g).
-
Positive Control (e.g., Dexamethasone 0.1% in vehicle).
-
-
Equipment:
-
Animal clippers.
-
Micropipettes.
-
Digital calipers or dial thickness gauge.[13]
-
Standard lab equipment for histology and sample processing.
-
2. Experimental Procedure
Phase 1: Sensitization (Day 0)
-
Anesthetize mice and shave a small patch (approx. 2x2 cm) on the abdomen.
-
Prepare a 1.5% (w/v) oxazolone solution in acetone.[13]
-
Apply 100 µL of the 1.5% oxazolone solution to the shaved abdomen of each mouse.[13]
-
House the mice individually for 7 days to allow for the development of sensitization.
Phase 2: Challenge and Treatment (Day 7-10)
-
On Day 7, measure the baseline thickness of both the left and right ears of each mouse using a digital caliper.
-
Randomly divide the mice into treatment groups (n=6-8 per group):
-
Group 1: Naïve (No sensitization, no challenge)
-
Group 2: Vehicle Control
-
Group 3: this compound Ointment
-
Group 4: Positive Control (Dexamethasone)
-
-
Prepare a 1% (w/v) oxazolone solution in an acetone:olive oil (4:1) mixture.
-
Thirty minutes before challenge, apply 20 µL of the assigned test article (Vehicle, this compound, or Dexamethasone) to the inner and outer surfaces of the right ear. The left ear remains untreated as an internal control.
-
Challenge the mice by applying 20 µL of the 1% oxazolone solution to the inner and outer surfaces of the right ear.[13]
-
Apply the assigned topical treatments once daily from Day 7 to Day 10.
3. Endpoint Measurement and Analysis
-
Ear Swelling (Daily):
-
Clinical Scoring (Daily):
-
Score the severity of erythema (redness) and scaling on the right ear using a standardized 0-4 scale (0=none, 1=slight, 2=moderate, 3=marked, 4=severe). The sum provides a total dermatitis score.
-
-
Histological Analysis (Day 11):
-
At the end of the study, euthanize the mice and excise the ears.
-
Fix tissues in 10% neutral buffered formalin, embed in paraffin, and section.
-
Perform Hematoxylin and Eosin (H&E) staining to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.[15]
-
Perform Toluidine Blue staining to identify and quantify mast cells.
-
-
Immunological Analysis (Day 11):
-
Collect trunk blood at necropsy to prepare serum.
-
Measure total serum IgE levels using a commercially available ELISA kit as a marker for the allergic/Th2 response.
-
Data Presentation
Quantitative data from such studies should be summarized to allow for clear comparison between treatment groups. The following table provides an example of representative data expected from this type of experiment.
Table 1: Representative Efficacy Data in Oxazolone-Induced Dermatitis Model
| Group | Ear Edema (mm) at 24h | Epidermal Thickness (µm) | Inflammatory Cell Infiltration (cells/field) | Clinical Score (0-8) |
| Naïve | 0.04 ± 0.01 | 22 ± 3 | 15 ± 5 | 0 |
| Vehicle Control | 0.25 ± 0.04 | 115 ± 15 | 250 ± 35 | 6.5 ± 0.8 |
| This compound Ointment | 0.10 ± 0.03 | 45 ± 8 | 80 ± 12 | 2.1 ± 0.5 |
| Dexamethasone (0.1%) | 0.08 ± 0.02 | 38 ± 6 | 65 ± 10 | 1.5 ± 0.4 |
*Data are expressed as Mean ± SEM. *p < 0.01 compared to Vehicle Control. This table is illustrative and represents typical expected outcomes for a potent corticosteroid-containing formulation.
Conclusion
The combination of a potent corticosteroid with antifungal and antibacterial agents in this compound provides a multifaceted approach to treating complex inflammatory skin conditions. The use of established and reproducible animal models, such as the oxazolone-induced dermatitis model, is crucial for the preclinical evaluation of such formulations. The protocols and notes provided here offer a framework for researchers to design and execute studies to rigorously assess the anti-inflammatory and antimicrobial efficacy of these therapies, ultimately facilitating the development of improved treatments for dermatological diseases.
References
- 1. drugs.com [drugs.com]
- 2. drugs.com [drugs.com]
- 3. petcarerx.com [petcarerx.com]
- 4. Triamcinolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]
- 7. Identification and characterization of triamcinolone acetonide, a microglial-activation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Animal models of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Comparative study of mouse models of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. criver.com [criver.com]
- 15. researchgate.net [researchgate.net]
Protocol for Isolating Nystatin-Resistant Fungal Strains: Application Notes and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nystatin (B1677061), a polyene antifungal agent, has been a mainstay in the treatment of topical and mucocutaneous fungal infections, particularly those caused by Candida species. Its mechanism of action involves binding to ergosterol (B1671047), a primary sterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of intracellular components.[1][2] While acquired resistance to nystatin is considered relatively rare compared to other antifungals, its emergence is a growing concern, necessitating robust methods for the isolation and characterization of resistant strains.[3] Understanding the mechanisms of resistance and identifying resistant isolates are crucial for infection control, epidemiological surveillance, and the development of new antifungal therapies.
This document provides detailed application notes and experimental protocols for the isolation of nystatin-resistant fungal strains. It also summarizes quantitative data on nystatin susceptibility and outlines a key signaling pathway involved in antifungal resistance.
Mechanisms of Nystatin Resistance
Resistance to nystatin is primarily associated with alterations in the fungal cell membrane's sterol composition. The primary mechanism involves a quantitative or qualitative reduction in ergosterol content.[4][5] Strains with decreased ergosterol levels offer fewer binding sites for nystatin, thereby reducing its efficacy. This alteration in the sterol profile can, however, sometimes lead to a fitness cost for the fungus, potentially impairing its growth and virulence.
Signaling Pathways in Antifungal Resistance
Several signaling pathways are implicated in the fungal response to stress, including exposure to antifungal agents. The calcineurin signaling pathway, in particular, plays a crucial role in orchestrating virulence, stress responses, and drug resistance in various fungal pathogens.[6][7][8] Calcineurin, a calcium-calmodulin-activated phosphatase, regulates the transcription of genes involved in maintaining cell wall integrity and ion homeostasis.[9] Inhibition of this pathway can render fungi more susceptible to antifungal drugs, highlighting its potential as a therapeutic target.[10]
Data Presentation: Nystatin Susceptibility
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of nystatin against various clinical fungal isolates. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
| Fungal Species | Nystatin MIC Range (µg/mL) | Nystatin MIC50 (µg/mL) | Nystatin MIC90 (µg/mL) | Reference(s) |
| Candida albicans | 0.25 - 16 | 1 - 2 | 2 - 4 | [11][12] |
| Candida glabrata | 0.625 - 16 | 4 | 8 | [11][13] |
| Candida tropicalis | 0.625 - 16 | 4 | 8 | [11][13] |
| Candida parapsilosis | 1.25 - 16 | 4 | 8 | [11][13] |
| Candida krusei | 1.25 - 16 | 8 | 16 | [13][14] |
| Candida lusitaniae | ≤ 4 - 16 | 4 | 8 | [11][12] |
| Geotrichum candidum | 1.25 | Not Reported | Not Reported | [13] |
| Trichosporon mucoides | 1.25 | Not Reported | Not Reported | [13] |
MIC50 and MIC90 represent the MIC values that inhibit 50% and 90% of the isolates, respectively.
Experimental Protocols
Protocol 1: Preparation of Nystatin-Containing Agar (B569324) Plates for Selection of Resistant Strains
This protocol describes the preparation of Sabouraud Dextrose Agar (SDA) plates containing nystatin for the selective growth of resistant fungal strains.
Materials:
-
Sabouraud Dextrose Agar (SDA) powder
-
Nystatin powder
-
Sterile distilled water
-
Autoclave
-
Sterile petri dishes
-
Water bath
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare SDA according to the manufacturer's instructions. Typically, this involves dissolving the SDA powder in distilled water and sterilizing by autoclaving at 121°C for 15 minutes.
-
Allow the autoclaved SDA to cool in a 45-50°C water bath.
-
Prepare a stock solution of nystatin in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration (e.g., 10 mg/mL). Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Once the SDA has cooled, add the nystatin stock solution to achieve the desired final concentration. For selecting resistant strains, a concentration significantly above the typical MIC for susceptible strains is recommended (e.g., 16 µg/mL or higher). Mix thoroughly by swirling the flask or using a sterile magnetic stir bar.
-
Aseptically pour the nystatin-containing SDA into sterile petri dishes (approximately 20-25 mL per plate).
-
Allow the plates to solidify at room temperature.
-
Store the plates at 4°C in the dark until use. Nystatin is light-sensitive.
Protocol 2: Isolation of Nystatin-Resistant Fungal Strains
This protocol outlines the procedure for isolating nystatin-resistant fungi from a mixed population (e.g., clinical or environmental sample).
Materials:
-
Fungal sample (e.g., oral swab, soil suspension)
-
Sterile saline or phosphate-buffered saline (PBS)
-
SDA plates (without nystatin)
-
SDA plates containing a selective concentration of nystatin (from Protocol 1)
-
Sterile spreaders or inoculating loops
-
Incubator
Procedure:
-
Suspend the fungal sample in sterile saline or PBS to create a suspension.
-
Perform serial dilutions of the fungal suspension (e.g., 10⁻¹, 10⁻², 10⁻³).
-
Plate 100 µL of each dilution onto both a non-selective SDA plate and a nystatin-containing SDA plate.
-
Spread the inoculum evenly over the surface of the agar using a sterile spreader.
-
Incubate the plates at an appropriate temperature for the suspected fungal species (e.g., 30°C or 37°C) for 48-72 hours, or until colonies are visible.
-
Compare the number of colonies on the non-selective plates to the nystatin-containing plates. Colonies that grow on the nystatin-containing plates are considered putatively resistant.
-
Subculture individual colonies from the nystatin-containing plates onto fresh nystatin-containing plates to ensure resistance and obtain pure cultures.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol details the standardized broth microdilution method for determining the MIC of nystatin against the isolated fungal strains, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Pure fungal isolate
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Nystatin stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline or PBS
-
0.5 McFarland standard
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh culture, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Drug Dilution:
-
Perform serial twofold dilutions of the nystatin stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
-
Inoculation:
-
Add the prepared fungal inoculum to each well (except the sterility control). The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Read the plate visually or using a spectrophotometer at 530 nm.
-
The MIC is the lowest concentration of nystatin that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the drug-free growth control.[15]
-
Mandatory Visualization
Caption: Experimental workflow for isolating nystatin-resistant fungal strains.
Caption: Simplified diagram of the Calcineurin signaling pathway in fungi.
References
- 1. What is the mechanism of Nystatin? [synapse.patsnap.com]
- 2. "Affects of Ergosterol on Nystatin Binding to Artificial Cell Membranes" by Quinn Bahm and Dr. John Bell [scholarsarchive.byu.edu]
- 3. Resistance profiles to antifungal agents in Candida albicans isolated from human oral cavities: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility of Oral Candida Isolates from Mother-Infant Dyads to Nystatin, Fluconazole, and Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcineurin in fungal virulence and drug resistance: Prospects for harnessing targeted inhibition of calcineurin for an antifungal therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The calcineurin pathway regulates extreme thermotolerance, cell membrane and wall integrity, antifungal resistance, and virulence in Candida auris | PLOS Pathogens [journals.plos.org]
- 8. tandfonline.com [tandfonline.com]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [Susceptibility to nystatin of oral Candida isolates and its correlation with the response to treatment] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oatext.com [oatext.com]
- 14. In Vitro Pharmacodynamic Characteristics of Nystatin Including Time-Kill and Postantifungal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Nystatin Instability in In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of nystatin (B1677061) instability in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause nystatin to be unstable in in vitro assays?
A1: Nystatin is susceptible to degradation from several factors, including:
-
Light: Nystatin is very sensitive to light and can undergo photodegradation, leading to products with lower biological activity.[1][2]
-
Heat: Elevated temperatures accelerate the decomposition of nystatin.[3]
-
Oxygen: Exposure to oxygen can also contribute to the degradation of nystatin.[3]
-
pH: Nystatin is unstable at extreme pH values, being particularly labile at pH 2 and pH 9.[3] It shows optimal stability in a pH range of 5 to 8.[4][5]
-
Aqueous Solutions: Nystatin in aqueous solutions and suspensions can lose activity shortly after preparation.[3]
Q2: How long is nystatin stable in cell culture media at 37°C?
A2: Nystatin is reportedly stable in tissue culture media at 37°C for approximately three days.[3]
Q3: What is the recommended method for preparing and storing a nystatin stock solution?
A3: To maximize stability, nystatin stock solutions should be prepared in a suitable solvent like DMSO or DMF and stored in aliquots.[3][6] A stock suspension in water (50 mg/ml) can be aliquoted and stored frozen at -20°C for up to 3 to 4 months.[7] It is crucial to protect the stock solution from light.[6] For immediate use in experiments, a fresh dilution in the appropriate buffer or media is recommended.[6]
Q4: Can I sterile filter my nystatin solution?
A4: It is generally not recommended to autoclave or sterile filter nystatin solutions, as this can lead to loss of activity.[3] If sterility is required, using γ-irradiated nystatin powder is an alternative.
Q5: Are there any alternatives to nystatin for controlling fungal contamination in cell culture?
A5: Yes, several alternatives can be considered if nystatin instability is a persistent issue. These include Amphotericin B (Fungizone), which is also a polyene antifungal, and other agents like cycloheximide, benomyl, carbendazim, fluconazole, or terbinafine.[8][9][10] However, it is important to note that some of these alternatives, like Amphotericin B, can also be toxic to mammalian cells.[9]
Troubleshooting Guides
Issue 1: Loss of Antifungal Activity in My Assay
| Possible Cause | Troubleshooting Step |
| Degradation of Nystatin Stock Solution | Prepare a fresh stock solution of nystatin in an appropriate solvent (e.g., DMSO).[6] Store aliquots at -20°C and protect them from light.[6][7] Avoid repeated freeze-thaw cycles. |
| Instability in Assay Buffer/Media | Ensure the pH of your assay buffer or cell culture medium is within the optimal range for nystatin stability (pH 5-8).[4][5] Prepare fresh working solutions of nystatin for each experiment. |
| Photodegradation | Protect all nystatin solutions (stock and working) from light by using amber tubes or wrapping containers in aluminum foil.[1][2][6] |
| Thermal Degradation | Minimize the exposure of nystatin solutions to elevated temperatures. Add nystatin to the culture medium just before use. |
Issue 2: Precipitation of Nystatin in Aqueous Solutions
| Possible Cause | Troubleshooting Step |
| Poor Solubility in Water | Nystatin is poorly soluble in water.[7] Prepare a concentrated stock solution in an organic solvent like DMSO or DMF before diluting it into your aqueous assay medium.[3] |
| Aggregation in Buffer | Nystatin can form aggregates in aqueous solutions.[11] This can be influenced by the buffer composition. Some studies suggest that HEPES buffer may reduce the formation of large aggregates compared to Tris buffer.[12] |
Data Presentation
Table 1: Stability of Nystatin under Different Conditions
| Condition | Concentration | Temperature | Stability (maintaining ≥90% initial concentration) | Reference |
| Acidic (10-4N HCl) | 14,400 U/ml | 5°C and 22°C | 4 days | [13] |
| Aqueous | 14,400 U/ml | 5°C | 7 days | [13] |
| Aqueous | 14,400 U/ml | 22°C | 4 days | [13] |
| Alkaline (1.4% Sodium Bicarbonate) | 14,400 U/ml | 5°C | 7 days | [13] |
| Alkaline (1.4% Sodium Bicarbonate) | 14,400 U/ml | 22°C | 4 days | [13] |
| Mycostatine® Oral Suspension | 100,000 U/ml | 5°C | 9 days | [13] |
| Mycostatine® Oral Suspension | 100,000 U/ml | 22°C | 4 days | [13] |
| Tissue Culture Media | Not Specified | 37°C | 3 days | [3] |
Experimental Protocols
Protocol 1: Preparation of a Nystatin Stock Solution in DMSO
Materials:
-
Nystatin powder (protect from light)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of nystatin powder in a sterile environment, minimizing exposure to light.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 25 mg/ml).[6]
-
Vortex the solution for approximately 30 seconds to ensure the nystatin is fully dissolved.[6] The solution should be a clear, bright yellow.[3]
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C for up to 3-4 months.[7]
-
When ready to use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium or assay buffer immediately before use. Discard any unused portion of the thawed aliquot.[6]
Visualizations
References
- 1. Photodegradation study of nystatin by UV-Vis spectrophotometry and chemometrics modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. The effect of pH and of temperature on the stability and bioactivity of nystatin and amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nystatin Slow-Whole-Cell [labs.biology.ucsd.edu]
- 7. ulab360.com [ulab360.com]
- 8. researchgate.net [researchgate.net]
- 9. Eradication of fungus and mold contamination - Cellculture2 [cellculture2.altervista.org]
- 10. toku-e.com [toku-e.com]
- 11. Direct observation of nystatin binding to the plasma membrane of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cooperative Partition Model of Nystatin Interaction with Phospholipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability of nystatin in mouthrinses; effect of pH temperature, concentration and colloidal silver addition, studied using an in vitro antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Triamcinolone Acetonide Solubility for Experimental Use
For researchers, scientists, and drug development professionals, achieving the desired concentration of Triamcinolone (B434) Acetonide (TA) in solution is a critical first step for successful experiments. Due to its hydrophobic nature, TA presents significant solubility challenges in aqueous media. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why does my triamcinolone acetonide precipitate when I add it to my aqueous buffer?
A1: Triamcinolone acetonide is practically insoluble in water and sparingly soluble in aqueous buffers. Direct addition to aqueous solutions will likely result in precipitation. To avoid this, it is crucial to first dissolve the compound in a suitable organic solvent before introducing it to your aqueous experimental medium.
Q2: What are the most common organic solvents for dissolving triamcinolone acetonide?
A2: Dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) are commonly used organic solvents for dissolving triamcinolone acetonide.[1] It is essential to create a concentrated stock solution in one of these solvents first.
Q3: I've dissolved triamcinolone acetonide in DMSO, but it precipitates when I dilute it in my cell culture media. What should I do?
A3: This is a common issue. To mitigate precipitation upon dilution, you can try the following:
-
Pre-spike the media: Add a small volume of DMSO to your cell culture media before adding the triamcinolone acetonide stock solution. This can help maintain solubility.
-
Rapid mixing: Add the DMSO stock solution to the media while gently vortexing or swirling to ensure rapid and even dispersion.
-
Warm the media: Gently warming the media to 37°C may help improve solubility.
-
Use serum: If your experiment allows, dilute the stock solution into media containing serum. The proteins in the serum can help to stabilize the compound and prevent precipitation.
Q4: Are there alternatives to using organic solvents to improve aqueous solubility?
A4: Yes, several advanced formulation strategies can enhance the aqueous solubility of triamcinolone acetonide. These include:
-
Cyclodextrin (B1172386) Complexation: Encapsulating triamcinolone acetonide within cyclodextrin molecules can significantly increase its aqueous solubility.[2][3]
-
Nanoparticle Formulation: Incorporating triamcinolone acetonide into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric micelles, can improve its dispersion and solubility in aqueous environments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudiness or precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of triamcinolone acetonide exceeds its solubility limit in the final aqueous solution. | 1. Decrease the final concentration of triamcinolone acetonide. 2. Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system). 3. Use the two-step dilution method described in the protocols below. |
| Difficulty dissolving triamcinolone acetonide powder in organic solvent. | The solvent may be saturated, or the powder may require more energy to dissolve. | 1. Gently warm the solvent while stirring. 2. Use sonication to aid dissolution. 3. Ensure you are using a sufficient volume of solvent for the amount of powder. |
| Inconsistent results between experiments. | Variability in the preparation of the triamcinolone acetonide solution. | 1. Prepare a large batch of the stock solution to be used across multiple experiments. 2. Always use the same protocol for preparing and diluting the solution. 3. Store the stock solution properly (e.g., at -20°C) and check for any precipitation before use. |
Quantitative Solubility Data
The following table summarizes the solubility of triamcinolone acetonide in various solvents and formulations. This data can help you select the most appropriate method for your experimental needs.
| Solvent/System | Solubility | Reference |
| Water | Practically insoluble | [4][5] |
| Ethanol (~96%) | Sparingly soluble | [4][6] |
| Ethanol | ~5 mg/mL | [1] |
| Methanol | Slightly soluble | [5] |
| Absolute Alcohol | Very soluble | [4] |
| Acetone | Sparingly soluble | [5] |
| Chloroform | Soluble | [6] |
| Diethyl Ether | Practically insoluble | [5] |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [1] |
| Dimethylformamide (DMF) | ~20 mg/mL | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Castor Oil (at 37°C) | 3120 µg/mL | [7] |
| Oleic Acid (at 37°C) | 1500 µg/mL | [7] |
| Tween 80 (at 37°C) | 4700 µg/mL | [7] |
| Cremophor EL (at 37°C) | 4460 µg/mL | [7] |
| Brij 35 (at 37°C) | 8540 µg/mL | [7] |
| PBS (pH 7.4) with HPβCD | 153.74 ± 0.32 µg/mL | [8] |
| PBS (pH 7.4) without HPβCD | 24.66 ± 0.25 µg/mL | [8] |
Experimental Protocols
Protocol 1: Solubilization using a Co-Solvent (DMSO) for Aqueous Solutions
This protocol is suitable for preparing triamcinolone acetonide solutions for in vitro experiments, such as cell culture assays.
Materials:
-
Triamcinolone acetonide powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh the desired amount of triamcinolone acetonide powder in a sterile container.
-
Add the required volume of DMSO to achieve a high concentration stock solution (e.g., 20 mg/mL).[1]
-
Gently vortex or sonicate until the powder is completely dissolved. This stock solution can be stored at -20°C for future use.
-
-
Dilution into Aqueous Buffer:
-
Warm your sterile aqueous buffer to the experimental temperature (e.g., 37°C for cell culture).
-
While gently stirring the aqueous buffer, add the required volume of the triamcinolone acetonide DMSO stock solution dropwise.
-
It is crucial to add the stock solution to the buffer and not the other way around to minimize precipitation.
-
Ensure the final concentration of DMSO in your experimental setup is compatible with your cells or assay (typically ≤ 0.5%).
-
Protocol 2: Solubility Enhancement using Cyclodextrin Inclusion Complexation
This method is ideal for creating aqueous formulations of triamcinolone acetonide with significantly increased solubility.
Materials:
-
Triamcinolone acetonide powder
-
2-Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Distilled water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., 0.22 µm syringe filter)
Procedure:
-
Prepare the HPβCD Solution:
-
Dissolve the desired amount of HPβCD in the aqueous buffer. The concentration of HPβCD will influence the extent of solubility enhancement.
-
-
Form the Inclusion Complex:
-
Add an excess amount of triamcinolone acetonide powder to the HPβCD solution.
-
Stir the mixture vigorously at a constant temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
-
Separate the Undissolved Drug:
-
After the incubation period, centrifuge the suspension to pellet the undissolved triamcinolone acetonide.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to obtain a clear solution of the triamcinolone acetonide-HPβCD inclusion complex.
-
-
Determine the Concentration:
-
The concentration of the solubilized triamcinolone acetonide in the filtrate should be determined analytically (e.g., by HPLC or UV-Vis spectrophotometry).
-
Protocol 3: Formulation of Solid Lipid Nanoparticles (SLNs)
This protocol describes a hot homogenization and ultrasonication method to prepare triamcinolone acetonide-loaded SLNs for improved aqueous dispersibility.
Materials:
-
Triamcinolone acetonide
-
Solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Tween® 80, Pluronic® F-68)
-
Deionized water
-
Homogenizer
-
Probe sonicator
Procedure:
-
Prepare the Lipid and Aqueous Phases:
-
Melt the solid lipid(s) at a temperature approximately 5-10°C above their melting point.
-
Dissolve the triamcinolone acetonide in the molten lipid phase.
-
Separately, heat the deionized water containing the surfactant(s) to the same temperature as the lipid phase.
-
-
Form the Emulsion:
-
Add the hot aqueous phase to the hot lipid phase and homogenize at high speed for a few minutes to form a coarse oil-in-water emulsion.
-
-
Reduce Particle Size:
-
Immediately subject the hot emulsion to probe sonication for a specified time to reduce the particle size to the nanometer range.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Characterize the resulting SLN dispersion for particle size, polydispersity index, and entrapment efficiency.
-
Visualizing Experimental Workflows
To assist in selecting and implementing a suitable solubilization strategy, the following diagrams illustrate the logical flow of each protocol.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Triamcinolone solubilization by (2-hydroxypropyl)-β-cyclodextrin: A spectroscopic and computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. guinama.com [guinama.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. Triamcinolone acetonide | 76-25-5 [chemicalbook.com]
- 7. Development of Triamcinolone Acetonide-Loaded Microemulsion as a Prospective Ophthalmic Delivery System for Treatment of Uveitis: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and In Vitro Characterization of Triamcinolone Acetonide-Loaded Lipid Liquid Crystal Nanocarriers for Ocular Delivery [apb.tbzmed.ac.ir]
Common issues in Mycolog formulation for research purposes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Mycolog-like formulations (Nystatin and Triamcinolone (B434) Acetonide) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for the components of this compound formulation?
A1: The this compound formulation contains two active ingredients: Nystatin (B1677061) and Triamcinolone Acetonide, each with a distinct mechanism of action.
-
Nystatin is a polyene antifungal agent. Its primary mode of action is binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts the membrane's integrity, leading to the formation of pores or channels. These pores cause the leakage of essential ions, particularly potassium, and other cellular contents, ultimately resulting in fungal cell death.
-
Triamcinolone Acetonide is a synthetic corticosteroid with potent anti-inflammatory properties.[1][2] It acts by binding to intracellular glucocorticoid receptors.[3] This complex then translocates to the nucleus and modulates the transcription of target genes, leading to the downregulation of pro-inflammatory cytokines and enzymes, and the upregulation of anti-inflammatory proteins.[3]
Q2: Can the components of this compound formulation affect mammalian cells in my culture?
A2: Yes, both components can have off-target effects on mammalian cells, particularly at higher concentrations.
-
Nystatin: While it preferentially binds to fungal ergosterol, at high concentrations, it can also interact with cholesterol in mammalian cell membranes, leading to cytotoxicity.[4] This interaction can cause membrane damage and affect cell viability.[5]
-
Triamcinolone Acetonide: As a corticosteroid, it can influence various cellular processes in mammalian cells beyond its anti-inflammatory effects. Studies have shown that it can affect cell viability, with significant reductions in cell numbers observed at high concentrations (e.g., 1.0 mg/ml) in human retinal pigment epithelium cells.[6][7] It has also been shown to modulate signaling pathways like TGF-β.[3]
Q3: How stable are Nystatin and Triamcinolone Acetonide in cell culture media?
A3: Both components have limited stability in aqueous environments like cell culture media.
-
Nystatin: It is reported to be stable in cell culture for about 3 days at 37°C. However, its activity can be diminished by factors like light, heat, and oxygen. Aqueous solutions and suspensions may begin to lose activity shortly after preparation.
-
Triamcinolone Acetonide: Its degradation in aqueous solutions is influenced by pH, with increased degradation in neutral and basic solutions, a process that can be accelerated by trace metal ions.[8]
Troubleshooting Guide
Issue 1: I'm observing unexpected cytotoxicity in my cell culture after treating with a this compound-like formulation.
-
Possible Cause 1: High Concentration of Active Ingredients.
-
Troubleshooting Step: Review the final concentration of Nystatin and Triamcinolone Acetonide in your culture medium. High concentrations of Nystatin can be toxic to mammalian cells by interacting with cholesterol in their membranes.[4] Similarly, Triamcinolone Acetonide has been shown to reduce cell viability at high concentrations.[6][7]
-
Recommendation: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Refer to the cytotoxicity data in the tables below for guidance.
-
-
Possible Cause 2: Solvent Toxicity.
-
Troubleshooting Step: If you are preparing your own formulation, consider the solvent used to dissolve Nystatin and Triamcinolone Acetonide. Solvents like DMSO can be toxic to cells at certain concentrations.
-
Recommendation: Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Run a vehicle control (medium with solvent only) to assess solvent-specific toxicity.
-
-
Possible Cause 3: Instability of Components.
-
Troubleshooting Step: Nystatin is sensitive to light, heat, and oxygen, and its activity can degrade over time in culture.
-
Recommendation: Prepare fresh solutions of the formulation for each experiment. If long-term experiments are necessary, consider replenishing the medium with a fresh formulation at appropriate intervals (e.g., every 2-3 days).
-
Issue 2: My experimental results are inconsistent or unexpected after using the formulation.
-
Possible Cause 1: Interference with Assays.
-
Troubleshooting Step: The components of the formulation or the vehicle itself may interfere with certain biological assays. For example, the particulate nature of some Nystatin suspensions could interfere with absorbance or fluorescence-based assays.
-
Recommendation: Run appropriate controls, such as treating cells with the vehicle alone, to identify any assay interference. If interference is suspected, consider alternative assay methods or purification of your sample before analysis.
-
-
Possible Cause 2: Off-Target Effects on Cellular Signaling.
-
Troubleshooting Step: Triamcinolone Acetonide is a glucocorticoid and can have broad effects on cellular signaling pathways, including those not directly related to inflammation, such as the TGF-β pathway.[3]
-
Recommendation: Carefully review the literature for known off-target effects of Triamcinolone Acetonide on your cellular model and target pathways. Consider using a more specific anti-inflammatory agent if these effects are a concern.
-
Issue 3: I am still seeing fungal contamination despite using the formulation.
-
Possible Cause 1: Fungal Resistance.
-
Troubleshooting Step: While uncommon for many research-related fungi, resistance to Nystatin can occur.
-
Recommendation: If you suspect resistance, consider using an alternative antifungal agent with a different mechanism of action, such as Amphotericin B.[9]
-
-
Possible Cause 2: Inadequate Concentration or Instability.
-
Troubleshooting Step: The concentration of Nystatin may be too low to be effective, or it may have degraded in the culture medium.
-
Recommendation: Verify the concentration of Nystatin used and ensure that fresh preparations are used. For persistent contamination, a slightly higher (but non-toxic to your cells) concentration may be necessary.
-
Data Summary Tables
Table 1: In Vitro Cytotoxicity of Nystatin
| Cell Line | Concentration (µg/mL) | Effect | Reference |
| Human Keratinocytes (HaCaT) | > 300 | No significant effect on vitality | [10] |
| Madin-Darby Canine Kidney (MDCK) | 250 | Near complete cell death | [11] |
| Mouse (B82) and Hamster (B1) | - | More resistant than RAG cells | [5] |
| Mouse (RAG) | - | More sensitive than B82 and B1 cells | [5] |
Table 2: In Vitro Cytotoxicity of Triamcinolone Acetonide
| Cell Line | Concentration (mg/mL) | Effect | Reference |
| Human Retinal Pigment Epithelium (ARPE19) | 1.0 | Significant reduction in cell number | [6][7] |
| Human Trabecular Meshwork (HTM) | 0.125 | 75.4% cell viability | [12] |
| Human Trabecular Meshwork (HTM) | 0.250 | 49.43% cell viability | [12] |
| Human Trabecular Meshwork (HTM) | 0.500 | 17.07% cell viability | [12] |
| Human Trabecular Meshwork (HTM) | 1.0 | 3.7% cell viability | [12] |
| Rat Retinal Cells | 0.1 | Significant toxicity | [13] |
Experimental Protocols
Protocol 1: Assessment of Antifungal Efficacy (Broth Microdilution Assay)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[14]
-
Fungal Inoculum Preparation:
-
Subculture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts).
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).
-
-
Drug Dilution Series:
-
Prepare a stock solution of Nystatin in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the Nystatin stock solution in a 96-well microtiter plate using RPMI 1640 medium to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a drug-free well as a positive control for fungal growth and an uninoculated well as a negative control.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by measuring absorbance at 600 nm.
-
Protocol 2: Assessment of In Vitro Anti-inflammatory Activity (Nitric Oxide Production Assay)
This protocol measures the effect of Triamcinolone Acetonide on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
-
Cell Treatment:
-
Pre-treat the cells with various non-toxic concentrations of Triamcinolone Acetonide for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each supernatant sample.
-
Incubate for 10-15 minutes at room temperature.
-
-
Data Analysis:
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve. A reduction in nitrite levels in the Triamcinolone Acetonide-treated groups compared to the LPS-only group indicates anti-inflammatory activity.
-
Visualizations
Caption: Mechanism of action of Nystatin on the fungal cell membrane.
Caption: Signaling pathway of Triamcinolone Acetonide.
Caption: Troubleshooting workflow for common this compound formulation issues.
References
- 1. Triamcinolone: Why You May Need It, Benefits, Risks, Dosage & More [healthline.com]
- 2. Side Effects of Triamcinolone acetonide | TSW Assist [tswassist.com]
- 3. Triamcinolone Acetonide affects TGF-β signaling regulation of fibrosis in idiopathic carpal tunnel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Toxicity of nystatin and its methyl ester toward parental and hybrid mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell viability effects of triamcinolone acetonide and preservative vehicle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell viability effects of triamcinolone acetonide and preservative vehicle formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP0843548A2 - Stabilized steroid compositions - Google Patents [patents.google.com]
- 9. Eradication of fungus and mold contamination - Cellculture2 [cellculture2.altervista.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Effects of triamcinolone acetonide on human trabecular meshwork cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. ifyber.com [ifyber.com]
Technical Support Center: Preclinical Dosage Optimization for a Nystatin-Triamcinolone Acetonide Topical Formulation
Disclaimer: Mycolog-II, a combination of nystatin (B1677061) and triamcinolone (B434) acetonide, is a discontinued (B1498344) product. This guide provides a generalized framework for researchers developing a similar topical combination product for preclinical studies. The methodologies and data presented are for informational purposes and should be adapted to specific research needs and institutional guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the primary active ingredients in a this compound-like formulation and what are their functions?
A this compound-like formulation contains two key active ingredients:
-
Nystatin: An antifungal agent that belongs to the polyene macrolide class. It works by binding to sterols, primarily ergosterol, in the fungal cell membrane. This binding disrupts the membrane's integrity, leading to leakage of essential cellular contents and fungal cell death.[1][2][3] It is effective against a variety of yeasts and fungi, particularly Candida albicans.[1][2]
-
Triamcinolone Acetonide: A synthetic corticosteroid with potent anti-inflammatory, antipruritic (anti-itch), and vasoconstrictive properties.[1][2] It is used to reduce swelling, itching, and redness associated with skin conditions.[4]
The combination is designed to treat cutaneous candidiasis (a fungal skin infection) by addressing both the fungal cause and the inflammatory symptoms.[1][2]
Q2: How do I establish a starting dose range for my combination product in a preclinical animal model?
Establishing a starting dose requires a multi-step approach:
-
Literature Review: Compile data on the preclinical and clinical use of nystatin and triamcinolone acetonide individually. The clinical formulation of this compound-II contained 100,000 USP nystatin units and 1 mg of triamcinolone acetonide per gram.[2] Triamcinolone acetonide is available in topical preparations ranging from 0.025% to 0.5%.[5][6]
-
Component-Specific Range Finding: Conduct separate, acute dermal toxicity studies for each active ingredient and the vehicle (base formulation without active ingredients) to understand their individual irritation potential.
-
Pilot Combination Study: Based on the individual component data, formulate a few combinations with varying ratios. A typical starting point would be to bracket the historical clinical concentration.
-
Acute Dermal Toxicity (Limit Test): Perform an acute dermal toxicity study, often following OECD Test Guideline 402. A limit test using a high dose (e.g., 2000 mg/kg body weight) can help classify the toxicity of the formulation with minimal animal use.[7][8][9]
Q3: What are the critical endpoints to measure in a preclinical efficacy study for this type of combination drug?
Efficacy studies should evaluate both the antifungal and anti-inflammatory effects. Key endpoints include:
-
Mycological Assessment:
-
Fungal Burden (CFU/mL): Quantitative measurement of viable fungal colonies from skin swabs or biopsies.[10] This is a primary endpoint for antifungal efficacy.
-
KOH Mount/Microscopy: Direct visualization of fungal elements in skin scrapings.
-
-
Inflammatory Assessment:
-
Erythema and Edema Scoring: Visual scoring of redness and swelling using a standardized scale (e.g., Draize scale).
-
Histopathology: Microscopic examination of skin biopsies to assess inflammatory cell infiltration, epidermal thickness (acanthosis), and other changes.
-
Biomarker Analysis: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in tissue homogenates.
-
Q4: Which animal models are appropriate for studying a topical antifungal and anti-inflammatory combination?
The choice of model depends on the study's objective:
-
Efficacy: A cutaneous candidiasis model in immunocompromised rodents (rats or mice) is standard. Immunosuppression can be induced chemically (e.g., with cyclophosphamide (B585) or corticosteroids) to ensure a robust and reproducible infection. A study in male rats infected with Candida albicans has been used to evaluate nystatin formulations.
-
Local Tolerance/Toxicity: For initial irritation and sensitization studies, the guinea pig (e.g., Guinea Pig Maximization Test) or mouse (e.g., Local Lymph Node Assay) can be used. For repeated-dose dermal toxicity, rats are commonly used.[7][11]
-
Pharmacokinetics (PK): While systemic absorption of these drugs is generally low, minipigs are often considered a good model for dermal absorption studies due to the similarity of their skin to human skin.
Troubleshooting Guides
Issue 1: Severe skin irritation (erythema, edema) is observed across all dose groups, including the vehicle control.
| Potential Cause | Troubleshooting Step |
| Vehicle Intolerance | The excipients in your formulation base may be causing irritation. |
| Solution: Conduct a separate local tolerance study with just the vehicle on a small group of animals. If irritation occurs, the vehicle must be reformulated. Common irritants can include certain preservatives, solvents, or emulsifiers. | |
| Occlusion Method | The use of occlusive dressings can enhance absorption and irritation potential of all applied substances.[12] |
| Solution: Evaluate if a semi-occlusive or non-occlusive dressing is sufficient. Ensure the non-irritating tape is not causing a reaction.[7][8] | |
| Clipping Technique | Minor abrasions during fur clipping can compromise the skin barrier, leading to exaggerated responses.[8] |
| Solution: Review the clipping procedure to ensure it is done carefully without abrading the skin. Allow at least 24 hours between clipping and application. |
Issue 2: High variability in fungal burden (CFU counts) is observed within the same treatment group.
| Potential Cause | Troubleshooting Step |
| Inconsistent Inoculum | The initial amount of Candida applied to the animals may have varied significantly. |
| Solution: Standardize the fungal inoculum preparation and application technique. Ensure the fungal suspension is well-mixed and a consistent volume and concentration is applied to a defined area on each animal. | |
| Variable Immunosuppression | The level of immunosuppression may differ between animals, affecting their ability to clear the infection. |
| Solution: Ensure precise dosing of the immunosuppressive agent based on individual animal body weight. Check for consistent markers of immunosuppression if possible. | |
| Inconsistent Dosing | The amount of topical formulation applied may not be uniform. |
| Solution: Apply the formulation to a clearly marked, consistent surface area. Use a positive displacement pipette or weigh the application device before and after dosing to ensure consistency. |
Issue 3: The combination product shows no significant improvement over the nystatin-only formulation.
| Potential Cause | Troubleshooting Step |
| Corticosteroid-Induced Immunosuppression | The triamcinolone component may be locally suppressing the immune response needed to help clear the fungal infection, counteracting the nystatin's effect. |
| Solution: This is a known risk with steroid-antifungal combinations. A dose-response study is critical. Test lower concentrations of triamcinolone acetonide in combination with the effective dose of nystatin to find a ratio that reduces inflammation without impairing fungal clearance. | |
| Inadequate Anti-inflammatory Endpoint | The chosen endpoints may not be sensitive enough to detect the anti-inflammatory benefit. |
| Solution: Supplement visual scoring with more quantitative measures like histopathology to assess inflammatory infiltrate or measuring skin thickness with calipers. | |
| Timing of Assessment | The benefit of the steroid component is often most pronounced in the first few days of treatment.[1][2] |
| Solution: Ensure endpoints are measured at multiple time points, including early ones (e.g., Day 1, 3, 5), to capture the initial anti-inflammatory effect. |
Data Presentation & Experimental Protocols
Table 1: Example Dose-Range Finding Study Design for Dermal Toxicity
This design is based on principles from OECD Guideline 410 for repeated-dose dermal toxicity.[13]
| Group | Test Article | Concentration (Nystatin / Triamcinolone) | Dose Level (mg/kg/day) | No. of Animals (Male/Female) | Duration |
| 1 | Vehicle Control | 0% / 0% | 1000 | 5 / 5 | 28 Days |
| 2 | Low Dose | 100k U/g / 0.05% | 250 | 5 / 5 | 28 Days |
| 3 | Mid Dose | 100k U/g / 0.1% | 500 | 5 / 5 | 28 Days |
| 4 | High Dose | 100k U/g / 0.2% | 1000 | 5 / 5 | 28 Days |
| 5 | Recovery Group | High Dose Vehicle | 1000 | 5 / 5 | 28 Days + 14 Day Recovery |
Protocol: In Vivo Efficacy Model - Murine Cutaneous Candidiasis
-
Animal Selection: Use adult immunocompetent mice (e.g., BALB/c), 6-8 weeks old.
-
Immunosuppression: Administer cyclophosphamide (e.g., 150 mg/kg) intraperitoneally 3 days prior to infection to induce neutropenia.
-
Infection:
-
Anesthetize the animals. Shave a 2x2 cm area on the dorsal side.
-
Prepare a suspension of Candida albicans in late logarithmic phase to a concentration of 1x10⁸ CFU/mL.
-
Apply 50 µL of the fungal suspension to the shaved area and gently abrade the skin (e.g., with a sterile needle) to facilitate infection.
-
-
Treatment:
-
Begin treatment 24 hours post-infection.
-
Divide animals into groups (Vehicle, Nystatin-only, Triamcinolone-only, Combination Therapy).
-
Apply a standardized amount (e.g., 50 mg) of the respective topical formulation to the infected area twice daily for 7-14 days.
-
-
Endpoint Assessment:
-
Daily: Record clinical scores for erythema, scaling, and crusting.
-
Terminal (e.g., Day 7 or 14): Euthanize animals.
-
Excise the infected skin. Homogenize a portion of the tissue in sterile saline.
-
Perform serial dilutions and plate on Sabouraud Dextrose Agar to determine fungal burden (CFU/gram of tissue).
-
Fix the remaining tissue in formalin for histopathological analysis (H&E and PAS staining).
-
Visualizations
Signaling Pathways
Caption: Simplified signaling pathways for Triamcinolone Acetonide and Nystatin.
Experimental Workflow
Caption: Preclinical dose optimization workflow for a combination topical drug.
Troubleshooting Logic
Caption: Decision tree for troubleshooting high variability in efficacy data.
References
- 1. drugs.com [drugs.com]
- 2. drugs.com [drugs.com]
- 3. Development and Evaluation of Nystatin-Loaded Novasomal Gel for the Treatment of Candida albicans Infection: In Vitro Microbiological and Skin Compatibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NYSTATIN/TRIAMCINOLONE - TOPICAL (this compound II) side effects, medical uses, and drug interactions. [medicinenet.com]
- 5. Triamcinolone Acetonide topical (Aristocort, Kenalog, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. medicine.com [medicine.com]
- 7. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 8. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 9. nucro-technics.com [nucro-technics.com]
- 10. mdpi.com [mdpi.com]
- 11. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]
- 12. TRIAMCINOLONE ACETONIDE OINTMENT USP, 0.025%, 0.1% [dailymed.nlm.nih.gov]
- 13. oecd.org [oecd.org]
Technical Support Center: Troubleshooting Mycolog Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Mycolog Phenotype MicroArray (PM) technology for fungal analysis.
Frequently Asked Questions (FAQs)
1. General
-
--INVALID-LINK--
-
--INVALID-LINK--
2. Experimental Setup & Protocol
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
3. Data Interpretation
-
--INVALID-LINK--
-
--INVALID-LINK--
General
What is the principle behind the this compound (Biolog Phenotype MicroArray) assay?
The Biolog Phenotype MicroArray (PM) technology for fungi, often referred to as this compound experiments, is a high-throughput system for characterizing fungal phenotypes. The core principle is based on monitoring cellular respiration.[1][2][3]
Each well of a PM plate contains a different carbon source, nitrogen source, or other chemical.[1] A standardized suspension of fungal cells is inoculated into each well along with a tetrazolium redox dye.[4] If the fungus can metabolize the substrate in a particular well, its cellular respiration increases. This metabolic activity leads to the reduction of the tetrazolium dye, causing a color change to purple, which is measured as Optical Density (OD) over time.[5][6] The kinetic data of this color change provides a "phenotypic fingerprint" of the organism under the tested conditions.[7][8]
What are the different types of this compound plates available for fungal analysis?
Biolog offers several Phenotype MicroArray plates designed for fungi, each targeting different metabolic or chemical sensitivity phenotypes:
-
FF MicroPlate: This plate contains 95 different carbon and nitrogen sources to provide a broad metabolic profile of filamentous fungi and yeasts.[9][10][11]
-
MycoPM™ Plate Series (MycoPM 1-3): These are newer, purpose-built plates for inhibitory compound testing in yeast and fungi. They are designed with biologically relevant concentration gradients of various inhibitors.[12]
-
PM 21-25 Plates: These plates are designed to assess the chemical sensitivity of yeasts to various antimicrobial compounds.[1][3]
Experimental Setup & Protocol
My fungal isolate is not growing or showing a very weak signal across the plate. What are the possible causes?
Several factors can lead to weak or no signal in your this compound experiment:
-
Improper Inoculum Preparation:
-
Incorrect Cell Density: The inoculum density is critical for optimal results. For most fungi, a transmittance of 75% is recommended.[4][13] Using a turbidimeter is essential for standardization.
-
Poor Spore/Mycelia Viability: Ensure that the fungal culture used for inoculum preparation is healthy and in the correct growth phase. For filamentous fungi, obtaining a good suspension of spores or mycelial fragments is crucial.[14]
-
Incompatible Inoculating Fluid: Using the correct inoculating fluid (e.g., FF-IF for filamentous fungi) is important as it contains gelling agents and other components necessary for the assay.[4][15]
-
-
Suboptimal Incubation Conditions:
-
Incorrect Temperature: Fungi have optimal temperature ranges for growth. Ensure the incubator is set to the recommended temperature for your specific isolate.
-
Insufficient Incubation Time: Some fungi may grow slowly. While typical incubation times are 24-48 hours, some may require longer periods to show a significant signal.[16]
-
-
Inherent Metabolic Limitations: The fungus may genuinely not be able to metabolize the substrates on the plate under the provided conditions.
Troubleshooting Workflow: Weak or No Signal
Caption: Troubleshooting workflow for weak or no signal in this compound assays.
I am observing high background color in my negative control well (A1). What could be the reason?
High background in the negative control well (which contains no carbon source) indicates that the tetrazolium dye is being reduced non-specifically. This can be caused by:
-
Contamination of the Inoculum: Bacterial or yeast contamination in your fungal culture can lead to dye reduction. Always work in a sterile environment and use pure cultures.
-
Contamination of Reagents: Contamination of the inoculating fluid or water used for dilutions can introduce microbes that reduce the dye. Use fresh, sterile reagents.
-
Autoclaved Media Components: Some components of complex media, if autoclaved, can become reducing agents and cause background color.
-
Cell Lysis: If the inoculum preparation is too harsh, it can cause cell lysis, releasing intracellular components that may reduce the dye.
Troubleshooting High Background
Caption: Troubleshooting workflow for high background in this compound assays.
There is significant variability between my replicate wells/plates. How can I improve reproducibility?
High variability can undermine the reliability of your results. The coefficient of variation (%CV) is a common measure of variability. While an universally accepted %CV is not defined for Biolog assays, a lower %CV is always desirable. In many bioassays, a %CV below 15-20% is considered acceptable.[17][18]
Sources of variability and solutions include:
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variation.
-
Solution: Ensure pipettes are calibrated. Use a multichannel pipette for plate inoculation to ensure consistency.[19]
-
-
Inhomogeneous Inoculum: A clumpy or uneven cell suspension will lead to different numbers of cells being dispensed into each well.
-
Solution: Vortex the cell suspension thoroughly before and during pipetting into the reservoir.[4]
-
-
Temperature Gradients: Uneven temperature across the incubator can affect fungal growth rates.
-
Solution: Ensure the incubator has uniform temperature distribution. Avoid stacking plates directly on top of each other.
-
-
Evaporation: See the "edge effect" question below.
Table 1: Common Sources of Variability and Recommended Actions
| Source of Variation | Recommended Action |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use a multichannel pipette for plate inoculation. |
| Inhomogeneous Inoculum | Thoroughly vortex the cell suspension before and during use. |
| Temperature Fluctuations | Use a calibrated incubator with stable and uniform temperature. |
| Evaporation | Fill outer wells with sterile water or media. Use low-evaporation lids or sealing tapes. |
| Inconsistent Incubation Time | Standardize incubation times across all experiments. |
I am noticing an "edge effect" in my 96-well plates. How can I minimize this?
The "edge effect" refers to the phenomenon where wells on the perimeter of a 96-well plate evaporate more quickly than the central wells.[20][21] This changes the concentration of media components and can affect fungal growth, leading to unreliable data.
To minimize the edge effect:
-
Create a Humidity Barrier: Fill the outer wells of the plate with sterile water or media. This creates a buffer that slows evaporation from the experimental wells.[20][21]
-
Use Low-Evaporation Lids or Sealing Tapes: Specialized lids with condensation rings or breathable sealing tapes can significantly reduce evaporation.[8][22]
-
Ensure Proper Humidification: Maintain a high humidity level (at least 95%) in the incubator.[21]
Data Interpretation
How do I interpret the kinetic data from the Biolog Odin instrument?
The Biolog Odin instrument, along with its software, records the change in optical density (OD) over time for each well, generating kinetic curves. The software provides several parameters for data analysis:
-
Kinetic Curves: These graphs show the rate of color development, which corresponds to the rate of metabolic activity. A steeper slope indicates a faster metabolic rate.
-
Pairwise Comparisons: The software can overlay the kinetic curves of two different strains or conditions (e.g., wild-type vs. mutant). This allows for easy visualization of phenotypic differences.[3]
-
Parameter Extraction: The software can calculate various parameters from the kinetic data, such as the maximum rate of color change, the time to reach half-maximum OD, and the area under the curve. These quantitative values can be used for statistical analysis.
What do the different colors in the kinetic overlay graphs signify?
When comparing two strains or conditions in the Biolog software, the kinetic curves are often displayed in different colors:
-
Reference Strain/Condition: Typically shown in one color (e.g., blue).
-
Test Strain/Condition: Shown in a different color (e.g., yellow).
-
Overlap: The area where the two curves overlap is often shown in a third color (e.g., green).
By observing which curve is higher or has a steeper slope, you can determine which strain has a higher metabolic rate for a particular substrate.
Experimental Protocols
Detailed Methodology: Inoculum Preparation for Filamentous Fungi (FF Plates)
-
Culture Preparation: Grow the fungal isolate on a suitable agar (B569324) medium (e.g., 2% Malt Extract Agar) to promote sporulation.[4] Incubate at the optimal temperature for the fungus until sufficient growth and sporulation are observed.
-
Harvesting Spores/Mycelia: Add a sterile inoculating fluid (FF-IF) to the surface of the agar plate. Gently scrape the surface with a sterile loop or swab to suspend the spores and/or mycelial fragments.[14]
-
Homogenization: Transfer the suspension to a sterile tube. Vortex thoroughly to create a uniform suspension and break up any large clumps of mycelia.
-
Density Adjustment: Calibrate a turbidimeter with the uninoculated FF-IF to 100% transmittance. Measure the transmittance of the fungal suspension. Adjust the density to the recommended value (typically 75% T) by adding more sterile FF-IF to dilute or more fungal suspension to concentrate.[4][13]
-
Inoculation: Transfer the standardized inoculum to a multichannel pipette reservoir and dispense 100 µL into each well of the FF MicroPlate.[4][19]
Mandatory Visualization
Fungal Central Carbon Metabolism
The substrates in the Biolog PM plates feed into various central metabolic pathways. Understanding these pathways is key to interpreting the results. Below are diagrams for two key pathways.
Glycolysis and Pentose Phosphate Pathway in Fungi
Caption: Overview of Glycolysis and the Pentose Phosphate Pathway in fungi.
Tetrazolium Dye Reduction Pathway
Caption: Simplified pathway of tetrazolium dye reduction in Biolog assays.
References
- 1. escholarship.org [escholarship.org]
- 2. biolog.com [biolog.com]
- 3. cellbiosciences.com.au [cellbiosciences.com.au]
- 4. biolog.com [biolog.com]
- 5. researchgate.net [researchgate.net]
- 6. biolog.com [biolog.com]
- 7. biolog.com [biolog.com]
- 8. biolog.com [biolog.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Research progress on the function and regulatory pathways of amino acid permeases in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Nitrogen regulation of fungal secondary metabolism in fungi [frontiersin.org]
- 13. Fast and Accurate Microplate Method (Biolog MT2) for Detection of Fusarium Fungicides Resistance/Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Phenotype MicroArrays as a complementary tool to next generation sequencing for characterization of tree endophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Describing Assay Precision – Reciprocal of Variance is correct, not CV percent: its use should significantly improve laboratory performance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. quantics.co.uk [quantics.co.uk]
- 19. Activity 3: Biolog plate preparation – Biotechnology and Sustainability [ncstate.pressbooks.pub]
- 20. journals.asm.org [journals.asm.org]
- 21. academic.oup.com [academic.oup.com]
- 22. Combined Transcriptome and Metabolome Analysis Reveals That the Potent Antifungal Pyrylium Salt Inhibits Mitochondrial Complex I in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of Mycolog delivery systems for targeted therapy
Welcome to the Technical Support Center for Mycolog™ Delivery Systems. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing our targeted therapy platforms. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the formulation, characterization, and application of this compound™ delivery systems.
Formulation & Stability
Q1: My nanoparticles are aggregating after formulation. What are the possible causes and solutions?
A1: Nanoparticle aggregation is a common stability issue that can arise from several factors.[1][2] Key considerations include the formulation composition and storage conditions.
-
Insufficient Stabilization: The concentration or type of stabilizing agent may be suboptimal. Ensure the appropriate stabilizer is used for your specific this compound™ system (e.g., lipid-based vs. polymer-based) and consider optimizing its concentration.
-
Incorrect pH or Ionic Strength: The pH and ionic strength of the buffer can significantly impact particle surface charge and stability.[3] Verify that the buffer conditions are within the recommended range for your formulation.
-
Storage Temperature: Storing nanoparticles at an inappropriate temperature can lead to instability.[4] Refer to the specific storage guidelines for your this compound™ product.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can disrupt nanoparticle integrity. Aliquot your nanoparticle suspensions to avoid multiple freeze-thaw cycles.
Q2: I'm observing a low drug encapsulation efficiency. How can I improve it?
A2: Low encapsulation efficiency can be attributed to the physicochemical properties of the drug and the formulation parameters.[5][6]
-
Drug Solubility: If your drug has poor solubility in the nanoparticle core, it may not be efficiently encapsulated.[5] Consider using a co-solvent or a different formulation strategy to improve drug solubility within the core matrix.
-
Drug-Carrier Interaction: The interaction between the drug and the carrier material is crucial. For hydrophilic drugs, strategies like physical adsorption via electronic interactions or covalent conjugation can be explored to enhance loading.[6]
-
Formulation Process: The method of formulation can significantly impact encapsulation. For instance, with the freeze-thawing method for liposomes, lower ionic strength of the suspension medium and a higher phospholipid concentration can improve the encapsulation of water-soluble drugs.[7]
-
Lipid-to-Drug Ratio: For lipid-based systems, the lipid-to-drug molar ratio is a critical parameter. It is often necessary to test a range of ratios to find the optimal condition for your specific drug.[8]
Characterization
Q3: The particle size measured by Dynamic Light Scattering (DLS) is larger than expected or shows high polydispersity (PDI). What should I check?
A3: Inaccurate DLS results can stem from sample preparation, instrument settings, or data interpretation.[3][9]
-
Sample Concentration: Highly concentrated samples can cause multiple scattering events, leading to inaccurate size measurements. Diluting the sample to an optimal concentration is recommended.[3]
-
Presence of Aggregates: A high PDI value (e.g., > 0.5) often indicates the presence of aggregates or a broad size distribution.[3] Consider filtering the sample to remove large aggregates before measurement.
-
Solvent Viscosity and Refractive Index: Ensure that the correct viscosity and refractive index values for your solvent are entered into the DLS software, as these are critical for accurate size calculation via the Stokes-Einstein equation.[3][10]
-
Temperature Equilibration: Allow the sample to equilibrate to the measurement temperature within the DLS instrument to ensure stable Brownian motion.[3]
Q4: How do I accurately determine the drug loading content (DLC) and encapsulation efficiency (EE)?
A4: Drug loading is typically quantified using either direct or indirect methods.[11]
-
Indirect Method: This is the more common approach. It involves separating the nanoparticles from the formulation medium (e.g., by centrifugation or filtration) and then measuring the amount of free, unencapsulated drug in the supernatant.[12] The encapsulated drug is then calculated by subtracting the free drug from the total initial drug amount.
-
Direct Method: This involves dissolving the drug-loaded nanoparticles and directly measuring the amount of encapsulated drug.[12][13] This method avoids potential errors from inefficient separation but requires a suitable solvent that can dissolve the nanoparticle matrix without degrading the drug.
-
Analytical Technique: High-Performance Liquid Chromatography (HPLC) is a widely used and accurate technique for quantifying drug concentration in both methods.[14]
In Vitro & In Vivo Performance
Q5: I am observing low cellular uptake of my targeted nanoparticles in vitro. What could be the reason?
A5: Low cellular uptake can be influenced by nanoparticle properties and experimental conditions.[15][16]
-
Particle Size and Surface Charge: The size and surface charge of nanoparticles can significantly affect their interaction with cells.[16] Ensure your formulation meets the desired specifications for these parameters.
-
Targeting Ligand Density: If using a targeted this compound™ system, an insufficient density of the targeting ligand on the nanoparticle surface can lead to poor recognition by cellular receptors.
-
Serum Protein Corona: In the presence of serum-containing media, proteins can adsorb to the nanoparticle surface, forming a "protein corona" that may mask the targeting ligands.[16] It may be necessary to evaluate uptake in both serum-free and serum-containing conditions.
-
Cell Line and Receptor Expression: Confirm that the target cell line expresses a sufficient level of the receptor for your targeting ligand.
Data Summary Tables
Table 1: Troubleshooting Guide for Common Formulation Issues
| Issue | Potential Cause | Recommended Solution |
| Aggregation | Insufficient stabilizer concentration | Increase stabilizer concentration |
| Suboptimal pH or ionic strength | Adjust buffer to recommended range | |
| Improper storage temperature | Store at the recommended temperature | |
| Low Encapsulation Efficiency | Poor drug solubility in the core | Use a co-solvent or modify formulation |
| Unfavorable drug-carrier interaction | Optimize drug-to-carrier ratio | |
| Hydrophilic nature of the drug | Consider physical adsorption or covalent conjugation strategies[6] |
Table 2: Key Parameters for Dynamic Light Scattering (DLS) Analysis
| Parameter | Importance | Typical Recommendation |
| Concentration | Affects scattering intensity and accuracy | Dilute to achieve optimal scattering rates (e.g., 50,000–500,000 counts per second)[3] |
| Polydispersity Index (PDI) | Indicates the breadth of the size distribution | A PDI below 0.3 is generally acceptable for many pharmaceutical applications[3] |
| Solvent Viscosity | Critical for accurate size calculation | Input the correct viscosity for the measurement temperature[3] |
| Temperature | Affects Brownian motion | Allow sample to equilibrate to a stable temperature |
Experimental Protocols
Protocol 1: Determination of Particle Size and Polydispersity Index (PDI) by DLS
This protocol provides a standardized procedure for analyzing the hydrodynamic size and PDI of this compound™ nanoparticles.[9][17]
-
Instrument Preparation: Turn on the DLS instrument and allow the laser to warm up for at least 30 minutes.
-
Sample Preparation:
-
Filter the dispersion medium (e.g., deionized water or PBS) through a 0.22 µm filter to remove any dust or particulate contaminants.
-
Dilute the nanoparticle suspension with the filtered dispersion medium to the optimal concentration. This may require serial dilutions to find the ideal range.
-
-
Measurement:
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the instrument's sample holder.
-
Enter the correct parameters into the software, including the solvent viscosity and refractive index.
-
Set the measurement temperature and allow the sample to equilibrate for at least 5 minutes.
-
Perform at least three replicate measurements, with 10-15 runs per measurement, to ensure reproducibility.[3]
-
-
Data Analysis: The software will generate a report with the average hydrodynamic diameter (Z-average), the size distribution, and the PDI. A PDI value below 0.3 is generally considered acceptable for a relatively monodisperse sample.[3]
Protocol 2: Quantification of Drug Loading Content and Encapsulation Efficiency
This protocol outlines the indirect method for determining DLC and EE.[11][14]
-
Separation of Free Drug:
-
Take a known volume of the nanoparticle formulation.
-
Separate the nanoparticles from the aqueous phase containing the unencapsulated drug. This is commonly done by ultracentrifugation. The speed and duration will depend on the specific nanoparticle characteristics.
-
-
Quantification of Free Drug:
-
Carefully collect the supernatant.
-
Measure the concentration of the drug in the supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. This gives you the amount of "free drug".
-
-
Calculation:
-
Total Initial Drug: The total amount of drug used in the formulation.
-
Encapsulated Drug: Total Initial Drug - Free Drug.
-
Encapsulation Efficiency (EE %): (Encapsulated Drug / Total Initial Drug) x 100.
-
Drug Loading Content (DLC %): (Encapsulated Drug / Total Weight of Nanoparticles) x 100.
-
Protocol 3: In Vitro Cellular Uptake Assay by Flow Cytometry
This protocol describes a method to quantify nanoparticle uptake in a cell line.[16][18]
-
Cell Seeding: Seed the target cells in a 24-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow the cells to adhere overnight.
-
Nanoparticle Treatment:
-
Prepare different concentrations of fluorescently labeled this compound™ nanoparticles in cell culture medium (with and without serum to assess the effect of the protein corona).
-
Remove the old medium from the cells and add the nanoparticle-containing medium.
-
Incubate for a predetermined time (e.g., 4 hours).
-
-
Cell Harvesting and Staining:
-
Wash the cells three times with cold PBS to remove any nanoparticles that are not internalized.
-
Harvest the cells using trypsin.
-
Centrifuge the cell suspension and resuspend the cell pellet in FACS buffer (e.g., PBS with 1% BSA).
-
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer.
-
Gate the live cell population based on forward and side scatter.
-
Measure the fluorescence intensity of the cells in the appropriate channel. The median fluorescence intensity will be proportional to the amount of nanoparticle uptake.
-
Visualizations
Signaling Pathways
Caption: PI3K/AKT/mTOR signaling pathway with a potential point of inhibition.
Experimental Workflows
Caption: General experimental workflow for nanoparticle development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Stability issues and approaches to stabilised nanoparticles based drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. allanchem.com [allanchem.com]
- 4. Five Challenges Of Applying Lipid Nanoparticles As Delivery Tools For Therapeutic Agents [us.progen.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement of Encapsulation Efficiency of Water-Soluble Drugs in Liposomes Formed by the Freeze-Thawing Method [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. rivm.nl [rivm.nl]
- 10. The principles of dynamic light scattering | Anton Paar Wiki [wiki.anton-paar.com]
- 11. benchchem.com [benchchem.com]
- 12. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of Drug-Loaded Nanoparticles [bio-protocol.org]
- 15. Development of an in vitro assay for analysis of cellular uptake of nanoparticles | Lund University [lunduniversity.lu.se]
- 16. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 17. scribd.com [scribd.com]
- 18. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Batch-to-Batch Variability of Mycolog in Research
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges arising from the batch-to-batch variability of the discontinued (B1498344) product, Mycolog, and to offer guidance on qualifying and validating suitable alternatives for your research.
I. Understanding this compound and Its Discontinuation
Q1: What was this compound and why is it no longer available?
This compound-II was a topical cream or ointment that combined the antifungal agent nystatin (B1677061) and the synthetic corticosteroid triamcinolone (B434) acetonide.[1][2][3] It was indicated for the treatment of cutaneous candidiasis, where the combination of an antifungal and a steroid provided greater benefit in the initial days of treatment.[4] The brand name this compound-II has been discontinued in the U.S., and while generic versions may be available, the original formulation is no longer manufactured.[1] Drug discontinuations can occur for various reasons, including manufacturing and quality issues, business and economic decisions, or shifts in market demand.[5][6][7][8][9]
Q2: What are the active pharmaceutical ingredients (APIs) in this compound and what are their mechanisms of action?
This compound-II contained two active ingredients:
-
Nystatin: A polyene antifungal antibiotic that works by binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts the membrane's integrity, leading to the formation of pores and leakage of essential intracellular components, ultimately causing fungal cell death.[10][11][12][13] Nystatin is particularly effective against Candida species.[11]
-
Triamcinolone Acetonide: A potent synthetic glucocorticoid that acts as an agonist for the glucocorticoid receptor.[14] Upon binding, the receptor complex translocates to the nucleus and modulates the expression of genes involved in inflammation. It upregulates anti-inflammatory proteins and downregulates pro-inflammatory cytokines, enzymes, and adhesion molecules.[15][16]
II. Batch-to-Batch Variability: Causes and Consequences
Q3: What is batch-to-batch variability and why is it a concern in research?
Q4: What are the potential sources of batch-to-batch variability in a topical cream like this compound?
Several factors can contribute to batch-to-batch variability in topical formulations:
-
Active Pharmaceutical Ingredients (APIs): Minor differences in the purity, crystal structure, or particle size of the nystatin and triamcinolone acetonide powders can affect their dissolution and bioavailability in the final product.
-
Excipients: Topical creams are complex mixtures of oils, water, emulsifiers, thickeners, preservatives, and other excipients.[4] Variations in the source or grade of these excipients can alter the physical characteristics and stability of the formulation.
-
Manufacturing Processes: Differences in mixing times, temperatures, and homogenization processes can lead to variations in droplet size, viscosity, and overall product uniformity.[17]
-
Quality Control: While manufacturers have quality control procedures in place, acceptable ranges for various parameters can still allow for minor differences between batches.[17][18]
III. Troubleshooting Inconsistent Results
Q5: My experiments using different lots of a nystatin/triamcinolone acetonide cream are giving variable results. How can I troubleshoot this?
Inconsistent results are a common challenge when dealing with complex formulations. Here is a logical workflow to help you identify the source of the variability:
Caption: Troubleshooting workflow for inconsistent experimental results.
-
Review Your Experimental Protocol: Ensure that all aspects of your experiment are standardized, including cell line passages, reagent concentrations, incubation times, and measurement techniques.
-
Qualify Each New Batch: Before using a new lot of a nystatin/triamcinolone acetonide cream in a large-scale experiment, it is crucial to perform qualification studies. This involves comparing the performance of the new batch to a previously characterized "gold standard" batch in a small-scale, well-controlled experiment.
-
Characterize Individual Components: If you continue to see variability, consider testing the antifungal and anti-inflammatory activities of the nystatin and triamcinolone acetonide components separately. This can help determine if the variability lies in one of the active ingredients or in the formulation itself.
IV. Experimental Protocols for Qualifying Alternatives
To ensure the reliability and reproducibility of your research, it is essential to qualify any new antifungal or anti-inflammatory agents or new batches of existing formulations. Below are detailed protocols for key experiments.
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines and is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a yeast, such as Candida albicans.[19][20][21][22]
Materials:
-
Yeast isolate (e.g., Candida albicans)
-
Sabouraud Dextrose Agar (SDA) plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Antifungal agent (e.g., Nystatin)
-
Sterile saline (0.85%)
-
Sterile 96-well U-bottom microtiter plates
-
Spectrophotometer and plate reader
Procedure:
-
Inoculum Preparation:
-
Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24 hours.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the adjusted suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum of 1-5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of the antifungal agent in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the antifungal agent in RPMI 1640 medium in the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the final yeast inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.
-
Include a drug-free well as a growth control and an uninoculated well as a sterility control.
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for polyenes like nystatin) compared to the growth control.[23] This can be determined visually or by reading the optical density at 530 nm.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of a substance on cell viability and can be used to evaluate the cytotoxicity of triamcinolone acetonide or other components of a topical formulation on skin cells (e.g., HaCaT keratinocytes).[6][24][25][26][27][28]
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compound (e.g., Triamcinolone Acetonide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HaCaT cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the test compound in DMEM.
-
Remove the old medium from the wells and add 100 µL of the test compound dilutions.
-
Include a vehicle control (medium with the same concentration of solvent used for the test compound) and a positive control (a known cytotoxic agent).
-
Incubate for 24-48 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
Protocol 3: In-Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7), a common model for inflammation.[29][30][31][32][33]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS
-
Test compound (e.g., Triamcinolone Acetonide)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of DMEM.
-
Incubate for 24 hours.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitrite (B80452) Measurement:
-
Collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite is determined using a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
V. Data Presentation and Interpretation
Quantitative data from the above experiments should be summarized in tables for easy comparison.
Table 1: Antifungal Susceptibility of Candida albicans
| Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Nystatin | 0.25 - 8 | 1 | 2 |
| Fluconazole | 0.25 - 64 | 0.5 | 2 |
| Amphotericin B | 0.125 - 2 | 0.5 | 1 |
Note: MIC values can vary depending on the specific isolates and testing conditions. This table presents representative data.[23][34]
Table 2: Cytotoxicity of Triamcinolone Acetonide on Human Keratinocytes (HaCaT cells) after 24h Exposure
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | ± 5.2 |
| 1 | 98.6 | ± 4.8 |
| 10 | 95.3 | ± 6.1 |
| 50 | 82.1 | ± 7.5 |
| 100 | 65.4 | ± 8.2 |
| 200 | 45.2 | ± 6.9 |
Note: This data is illustrative and actual values may vary based on experimental conditions.
Table 3: Anti-inflammatory Effect of Triamcinolone Acetonide on LPS-Stimulated Macrophages
| Concentration (µM) | Nitric Oxide Inhibition (%) | Standard Deviation |
| 0 (LPS only) | 0 | ± 3.5 |
| 0.1 | 15.2 | ± 4.1 |
| 1 | 45.8 | ± 5.6 |
| 10 | 78.9 | ± 6.3 |
| 50 | 92.3 | ± 4.9 |
Note: This data is illustrative and actual values may vary based on experimental conditions.
VI. Signaling Pathway Diagrams
The following diagrams illustrate the mechanisms of action of Nystatin and Triamcinolone Acetonide.
References
- 1. Nystatin/Triamcinolone (Mycogen, this compound, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. Nystatin + Triamcinolone Topical (this compound Ii) Online Prescription | Honeybee [honeybeehealth.com]
- 3. arlorx.com [arlorx.com]
- 4. drugs.com [drugs.com]
- 5. The Drug Shortage Crisis in the United States: Causes, Impact, and Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Common Causes of Drug Shortages [clarkstonconsulting.com]
- 7. FDA Finds Drug Shortages Are Mostly Caused By Quality Issues [outsourcedpharma.com]
- 8. contractpharma.com [contractpharma.com]
- 9. Federal Register :: Permanent Discontinuance or Interruption in Manufacturing of Certain Drug or Biological Products [federalregister.gov]
- 10. nbinno.com [nbinno.com]
- 11. studysmarter.co.uk [studysmarter.co.uk]
- 12. What is the mechanism of Nystatin? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Triamcinolone acetonide - Wikipedia [en.wikipedia.org]
- 15. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]
- 16. What is the mechanism of Triamcinolone? [synapse.patsnap.com]
- 17. suncareformulations.com [suncareformulations.com]
- 18. IPQC & FPQC tests for creams | PPTX [slideshare.net]
- 19. researchgate.net [researchgate.net]
- 20. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 22. webstore.ansi.org [webstore.ansi.org]
- 23. Antifungal Susceptibility of Oral Candida Isolates from Mother-Infant Dyads to Nystatin, Fluconazole, and Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. revistas.usp.br [revistas.usp.br]
- 27. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 28. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 29. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 33. benchchem.com [benchchem.com]
- 34. In Vitro Activity of Nystatin Compared with Those of Liposomal Nystatin, Amphotericin B, and Fluconazole against Clinical Candida Isolates - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent contamination in Mycolog cell culture studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and manage contamination in mycology cell culture studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants in mycology cell culture?
A1: The most common contaminants are bacteria, molds (filamentous fungi), yeasts, and mycoplasma.[1][2][3] Viruses and chemical impurities can also be sources of contamination.[2][4]
Q2: How can I distinguish between different types of microbial contamination?
A2: Contaminants can often be distinguished by their appearance in the culture medium and under a microscope.
-
Bacteria: Cause turbidity (cloudiness) in the medium, sometimes with a surface film.[2] Under a microscope, they appear as small, motile rods or cocci. A sudden drop in pH (medium turning yellow) is also a common indicator.[2][4]
-
Yeast: Also cause turbidity. Microscopically, they appear as individual spherical or ovoid particles, which may be budding.[4]
-
Mold (Filamentous Fungi): Appear as fuzzy or cotton-like growths, which can be white, grayish, greenish, or black.[1][5][6] Microscopically, they form a network of thread-like filaments called mycelia.[4]
-
Cobweb Mold: This appears as a light grey, wispy, three-dimensional growth that can quickly cover the substrate. It is often mistaken for mycelium in its early stages.[6][7]
-
Orange Bread Mold (Neurospora): This is a fast-growing, bright neon orange mold that can be difficult to eliminate as its spores can pass through cotton stoppers.[1][5][6]
Q3: What is aseptic technique and why is it crucial?
A3: Aseptic technique is a set of practices and procedures designed to prevent the introduction of unwanted microorganisms (contamination) into a sterile environment, such as a cell culture.[8] It is crucial in mycology because fungal cultures are grown in nutrient-rich media that also support the growth of contaminating bacteria and other fungi.[9] Maintaining a sterile work environment ensures that your target fungal culture grows without competition or interference from contaminants.[9]
Q4: Should I routinely use antibiotics and antimycotics in my fungal cultures?
A4: The routine use of antibiotics and antimycotics is a topic of debate. While they can help prevent bacterial and fungal contamination, some researchers avoid them because they can mask low-level contamination and may have an effect on the physiology of the cultured fungi.[10] They are most recommended when establishing primary cultures from non-sterile sources.[10] If used, they should be added to the medium after it has been autoclaved and cooled.[11]
Q5: How often should I clean and disinfect my cell culture hood and incubator?
A5: Regular and thorough cleaning is critical. The work surface of the biological safety cabinet (hood) should be disinfected with 70% ethanol (B145695) before and after each use.[9][12] A more thorough cleaning of the entire cabinet should be performed on a regular basis. Incubators should be cleaned and disinfected weekly, including shelves, walls, and the water pan.[4]
Troubleshooting Guides
Issue 1: My culture medium has turned cloudy overnight.
-
Question: What is causing the sudden cloudiness in my culture medium, and what should I do?
-
Answer: Sudden cloudiness, or turbidity, is most often a sign of bacterial contamination.[2] This is often accompanied by a rapid drop in the pH of the medium, which will cause the phenol (B47542) red indicator to turn yellow.[4]
-
Immediate Action:
-
Visually inspect the culture flask or plate for any signs of film or scum on the surface of the medium.
-
Examine a sample of the medium under a microscope at high magnification (400x or higher) to look for small, motile bacteria.
-
If bacterial contamination is confirmed, it is best to discard the contaminated culture to prevent it from spreading to other cultures in the lab.[4]
-
Thoroughly disinfect the incubator and biological safety cabinet where the contaminated culture was handled.[4]
-
-
Preventative Measures:
-
Review your aseptic technique to identify and correct any potential breaches in sterility.
-
Ensure all media, reagents, and equipment are properly sterilized before use.
-
Consider using antibiotics in your media, especially when working with primary cultures.[10]
-
-
Issue 2: I see fuzzy, colored growths in my petri dish.
-
Question: There are green and black fuzzy patches in my fungal culture. What are they and how did they get there?
-
Answer: These are characteristic signs of mold contamination, such as Penicillium (blue-green) or Aspergillus (black).[1] Mold spores are ubiquitous in the environment and can be introduced into cultures through the air, on non-sterile equipment, or from personnel.[3]
-
Immediate Action:
-
Carefully seal the contaminated plate or flask to prevent the dispersal of spores.
-
Dispose of the contaminated culture immediately, preferably by autoclaving.
-
Thoroughly clean and disinfect the work area and incubator to eliminate any remaining spores.
-
-
Preventative Measures:
-
Minimize the time that sterile plates and flasks are open to the environment.[9]
-
Work in a laminar flow hood or still air box to reduce airborne contamination.[9]
-
Ensure that all equipment and media are properly sterilized.
-
Avoid storing cardboard and other cellulose (B213188) products in the cell culture area, as they can be a source of fungal spores.[3]
-
-
Issue 3: My mycelium is growing very slowly and looks unhealthy.
-
Question: My fungal culture is not growing well, and the mycelium appears thin and stressed. What could be the problem?
-
Answer: Poor growth and an unhealthy appearance can have several causes, including subtle contamination that is not immediately obvious.
-
Possible Causes & Troubleshooting Steps:
-
Mycoplasma Contamination: Mycoplasma are very small bacteria that lack a cell wall and are not visible with a standard light microscope. They can affect cell growth and metabolism without causing obvious turbidity.[2]
-
Action: Test your culture for mycoplasma using a specific detection kit (e.g., PCR-based or ELISA). If positive, discard the culture or treat it with specific anti-mycoplasma agents if the culture is irreplaceable.
-
-
Chemical Contamination: Impurities in the water, media components, or residues from cleaning agents can be toxic to fungal cells.[2][4]
-
Action: Use high-purity water and reagents from reputable suppliers. Ensure all glassware is thoroughly rinsed after washing.
-
-
Incorrect Media Formulation or pH: The growth medium may not be optimal for the specific fungal species you are cultivating.
-
Action: Double-check the media recipe and ensure the final pH is correct for your fungus. Fungi generally prefer a slightly acidic pH.[13]
-
-
Incubation Conditions: Improper temperature or humidity can stress the culture.
-
Action: Verify that the incubator is set to the correct temperature and that the humidity is appropriate for your fungal species.
-
-
-
Data Presentation
Table 1: Common Sterilization Methods and Parameters
| Method | Equipment | Temperature | Pressure | Duration | Typical Use in Mycology |
| Moist Heat (Autoclaving) | Autoclave | 121°C (250°F) | 15 psi | 15-20 minutes | Culture media, glassware, surgical instruments, liquid solutions.[9][14] |
| 132°C (270°F) | 15-20 psi | 15-30 minutes | |||
| Dry Heat | Dry Heat Oven | 160°C (320°F) | N/A | 2 hours | Empty glassware, metal instruments, heat-stable powders.[15][16][17] |
| 170°C (340°F) | N/A | 1 hour | |||
| 180°C (356°F) | N/A | 30 minutes |
Table 2: Commonly Used Antibiotics and Antimycotics in Fungal Culture Media
| Agent | Target Organism | Typical Working Concentration | Notes |
| Penicillin | Gram-positive bacteria | 50-100 IU/mL | Often used in combination with streptomycin.[10] |
| Streptomycin | Gram-negative bacteria | 50-100 µg/mL | Often used in combination with penicillin.[10] |
| Gentamicin | Gram-positive and Gram-negative bacteria | 4 µg/mL | A broad-spectrum antibiotic.[18] |
| Chloramphenicol | Broad-spectrum antibacterial | 16 µg/mL | Inhibits a wide range of bacteria.[18] |
| Amphotericin B | Fungi and yeast | 2.5 µg/mL | Can be toxic to some fungal cultures at higher concentrations.[10] |
| Cycloheximide | Saprophytic fungi | 0.5 g/L | Used to isolate pathogenic fungi as it does not inhibit them.[11] |
Experimental Protocols
Protocol 1: Aseptic Technique for Transferring a Fungal Culture
Objective: To transfer a fungal culture from one petri dish to another without introducing contamination.
Materials:
-
Laminar flow hood or still air box
-
70% ethanol
-
Sterile petri dishes with appropriate growth medium
-
Fungal stock culture
-
Sterile scalpel or inoculation loop
-
Alcohol lamp or Bunsen burner
-
Parafilm or sealing tape
Procedure:
-
Prepare the Work Area:
-
Personal Hygiene:
-
Sterilize Tools:
-
If using a metal inoculation loop or scalpel, heat it in the flame of an alcohol lamp or Bunsen burner until it glows red-hot.[9]
-
Allow the tool to cool completely within the sterile workspace before touching any cultures.
-
-
Perform the Transfer:
-
Slightly open the lid of the stock culture petri dish, just enough to access the mycelium.
-
Use the sterile, cooled tool to cut a small piece of agar (B569324) containing the fungal mycelium from the edge of the colony.
-
Immediately close the lid of the stock culture dish.
-
Slightly open the lid of the new sterile petri dish.
-
Place the agar block with the mycelium onto the center of the new medium, mycelium-side down.
-
Gently press the agar block to ensure it makes good contact with the new medium.
-
Immediately close the lid of the new petri dish.
-
-
Seal and Incubate:
-
Seal the edges of the newly inoculated petri dish with Parafilm or sealing tape to prevent contamination and drying out.
-
Label the dish with the fungal species, date, and any other relevant information.
-
Incubate the plate in the appropriate conditions (temperature, light) for your fungal species.
-
Protocol 2: Preparation of Sterile Sabouraud Dextrose Agar (SDA)
Objective: To prepare a common fungal growth medium and sterilize it for use.
Materials:
-
Peptone
-
Dextrose (Glucose)
-
Agar
-
Distilled or deionized water
-
Hydrochloric acid (HCl) for pH adjustment
-
Autoclavable flasks or bottles
-
Stir plate and stir bar
-
Autoclave
-
Sterile petri dishes or tubes
Procedure:
-
Combine Ingredients:
-
For 1 liter of SDA, weigh out 10 g of peptone, 40 g of dextrose, and 15 g of agar.[11]
-
Add the dry ingredients to approximately 900 mL of distilled water in an autoclavable flask.
-
-
Dissolve and Adjust pH:
-
Place the flask on a stir plate with a stir bar and heat gently while stirring to dissolve all the ingredients completely.
-
Allow the medium to cool slightly, then adjust the pH to 5.6 using HCl.[11]
-
Bring the final volume to 1 liter with distilled water.
-
-
Sterilization:
-
Loosely cap the flask or cover the opening with aluminum foil.
-
Autoclave the medium at 121°C and 15 psi for 15-20 minutes.[11] Over-autoclaving can degrade the components of the media.
-
-
Pouring Plates (if applicable):
-
Allow the autoclaved medium to cool to approximately 45-50°C in a water bath or on the bench.
-
If adding antibiotics, do so at this stage.[11]
-
In a sterile laminar flow hood, pour the molten agar into sterile petri dishes, ensuring the lids are only lifted enough to pour.
-
Allow the agar to solidify completely before use or storage.
-
-
Sterility Check:
-
Incubate a few uninoculated plates or tubes from each batch at the intended incubation temperature for several days to ensure the batch is sterile before use.[19]
-
Visualizations
Caption: Workflow for Aseptic Fungal Culture Transfer.
Caption: Troubleshooting Decision Tree for Contamination.
Caption: Common Entry Points for Contaminants.
References
- 1. Shroomery - What are common contaminants of the mushroom culture? [shroomery.org]
- 2. cellculturecompany.com [cellculturecompany.com]
- 3. corning.com [corning.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. liquidfungi.com [liquidfungi.com]
- 6. martian-mushrooms.com [martian-mushrooms.com]
- 7. fungiacademy.com [fungiacademy.com]
- 8. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - US [thermofisher.com]
- 9. mycologysimplified.com [mycologysimplified.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. asm.org [asm.org]
- 12. Cell Culture Protocol 1: Proper Aseptic Technique and Sterile Handling of Cells [sigmaaldrich.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. quora.com [quora.com]
- 16. Dry heat sterilization - Wikipedia [en.wikipedia.org]
- 17. bio.libretexts.org [bio.libretexts.org]
- 18. Optimal Combination and Concentration of Antibiotics in Media for Isolation of Pathogenic Fungi and Nocardia asteroides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Improving the Accuracy of Mycolog Concentration Measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy of Mycolog concentration measurements. The following information is designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of error in this compound concentration measurements?
A1: Inaccurate this compound concentration measurements can stem from various factors throughout the experimental workflow. Key sources of error include improper sample collection and handling, equipment that is not correctly calibrated, and the use of degraded or improperly prepared reagents.[1][2] Adherence to strict quality control procedures is essential to minimize these errors.[3][4]
Q2: How can I ensure the stability of my this compound samples?
A2: The stability of drug and metabolite samples is influenced by several factors, including temperature, light exposure, pH, and potential enzymatic degradation.[5] To maintain sample integrity, it is crucial to adhere to recommended storage conditions and handling procedures.[6] Factors such as the composition of the solvent system and the type of storage container can also impact stability.[6]
Q3: What are the key parameters to consider for analytical method validation?
A3: For reliable concentration measurements, analytical methods should be properly validated. Key validation parameters include linearity, limit of quantification (LOQ), precision, accuracy, and assessment of the matrix effect.[7][8] These parameters ensure that the method is sensitive, reproducible, and accurate for the intended application.
Q4: How often should I calibrate my measurement instruments?
A4: Regular calibration of equipment is critical for accurate results.[1] The frequency of calibration should follow the manufacturer's guidelines. It is also good practice to perform regular calibration checks to verify the instrument's accuracy and to keep detailed records of all calibration activities.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound concentration measurements.
| Issue | Potential Cause | Recommended Action |
| High Variability in Replicate Measurements | Inconsistent sample preparation, instrument instability, or variability in reagent dispensing. | Review and standardize the sample preparation protocol. Ensure the instrument has stabilized before use. Use calibrated pipettes and automated dispensers for better precision. |
| Consistently Low or High Readings | Incorrect standard curve preparation, improper dilution of samples, or systematic error in the analytical instrument. | Prepare fresh standard solutions and verify their concentrations. Double-check all dilution calculations and procedures. Perform a system suitability test or calibration check on the instrument. |
| No Signal or Very Weak Signal | Instrument malfunction, incorrect instrument settings, degraded reagents, or sample concentration below the limit of detection (LOD). | Check instrument connections and settings. Prepare fresh reagents and standards. Concentrate the sample if possible or use a more sensitive analytical method. |
| Baseline Drift or Excessive Noise in Chromatographic Assays | Contamination in the mobile phase or column, temperature fluctuations, or detector issues.[9] | Filter all solvents and use high-purity mobile phase components. Clean or replace the column. Ensure a stable operating temperature.[9] |
| Poor Peak Shape in Chromatographic Assays | Sample overload, inappropriate sample solvent, or a deteriorating column.[9] | Reduce the sample injection volume. Ensure the sample solvent is compatible with the mobile phase. Replace the analytical column.[9] |
Experimental Protocols
Protocol: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for measuring this compound concentration. It should be optimized based on the specific properties of the this compound compound and the available instrumentation.
1. Preparation of Standard Solutions:
- Prepare a stock solution of this compound of a known high concentration in a suitable solvent.
- Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations spanning the expected range of the unknown samples.
2. Sample Preparation:
- For biological samples, a protein precipitation step is often necessary.[7][8] This can be achieved by adding a solvent like methanol (B129727) or acetonitrile.
- Centrifuge the sample to pellet the precipitated proteins.
- Collect the supernatant for analysis.
- The sample may require further dilution to fall within the linear range of the calibration curve.
3. HPLC Analysis:
- Set up the HPLC system with an appropriate column (e.g., C18) and mobile phase.[10]
- Equilibrate the system until a stable baseline is achieved.
- Inject the prepared calibration standards, starting with the lowest concentration.
- Inject the prepared unknown samples.
- Include quality control (QC) samples at low, medium, and high concentrations within the calibration range.
4. Data Analysis:
- Integrate the peak area or height corresponding to this compound in each chromatogram.[9]
- Construct a calibration curve by plotting the peak area/height of the standards against their known concentrations.
- Use the calibration curve to determine the concentration of this compound in the unknown samples.
Visualizations
Troubleshooting Workflow for Inaccurate Measurements
References
- 1. hexagon-chicken-8nb7.squarespace.com [hexagon-chicken-8nb7.squarespace.com]
- 2. 10 common mistakes in clinical mycology | The AFWG [afwgonline.com]
- 3. [Quality controls in medical mycology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biopharmaceutical & Biologics Quality Control | Product Assurance & Compliance [bioprocessonline.com]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 7. Quantification of mycophenolic acid in plasma by isotope dilution liquid chromatography-tandem mass spectrometry candidate reference method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. microbenotes.com [microbenotes.com]
- 10. Validated LC-MS/MS method for quantitation of total and free mycophenolic acid concentration and its application to a pharmacokinetic study in pediatric renal transplant recipients. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Method Refinement for Long-Term Stability Testing of Mycolog
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the long-term stability testing of Mycolog (Nystatin and Triamcinolone Acetonide) cream.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to monitor during a long-term stability study of this compound cream?
A1: For a long-term stability study of this compound cream, it is crucial to monitor the following parameters at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months):
-
Assay of Active Pharmaceutical Ingredients (APIs): Quantification of Nystatin (B1677061) and Triamcinolone Acetonide to ensure they remain within the specified limits (typically 90.0% to 110.0% of the label claim for Triamcinolone Acetonide and 90.0% to 140.0% for Nystatin).[1]
-
Degradation Products: Identification and quantification of known and unknown degradation products to ensure they do not exceed established safety thresholds.
-
Physical Appearance: Visual inspection for changes in color, odor, phase separation, and homogeneity.[2]
-
pH: Measurement of the cream's pH to detect any significant shifts that could indicate chemical degradation or changes in the formulation.[2][3]
-
Viscosity: Assessment of the cream's flow properties to ensure its consistency and physical stability.[2]
-
Microbial Limits: Enumeration of total aerobic microbial count (TAMC) and total yeast and mold count (TYMC), along with tests for the absence of specified objectionable microorganisms, to ensure the product remains microbiologically stable throughout its shelf life.[4][5]
Q2: What are the primary degradation pathways for the active ingredients in this compound?
A2: The two active ingredients in this compound, Nystatin and Triamcinolone Acetonide, degrade through different mechanisms:
-
Nystatin: This polyene antifungal is sensitive to heat, light, moisture, and air.[6][7] It degrades significantly under acidic, alkaline, and oxidative conditions.[6] Photodegradation is also a major concern.[8]
-
Triamcinolone Acetonide: This corticosteroid is primarily susceptible to oxidation. The main degradation products identified are the 21-aldehyde and the 17-carboxylic acid.[4][9] This oxidative degradation can be catalyzed by trace metals present in the excipients.[4][9]
Q3: How can I develop a stability-indicating analytical method for the simultaneous quantification of Nystatin and Triamcinolone Acetonide in this compound cream?
-
Column Selection: A C18 column is a common choice for the separation of both compounds.[10]
-
Mobile Phase Optimization: A gradient or isocratic mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer is typically used. The pH of the buffer should be optimized to ensure good peak shape and resolution.
-
Wavelength Selection: Due to the different UV absorption maxima of the two compounds, a diode array detector (DAD) is advantageous. Wavelengths around 305 nm for Nystatin and 240 nm for Triamcinolone Acetonide are appropriate for detection.[6][10]
-
Sample Preparation: This is a critical step and involves extracting the APIs from the cream matrix. This can be achieved by dispersing the cream in a suitable solvent system, followed by centrifugation and filtration to remove insoluble excipients.
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, the drug product should be subjected to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. The method must be able to resolve the peaks of the active ingredients from any degradation products and from each other.
Troubleshooting Guides
Issue 1: Out-of-Specification (OOS) Results for API Assay
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction of APIs from Cream Matrix | 1. Review and optimize the sample preparation procedure. 2. Experiment with different solvent systems and extraction techniques (e.g., sonication, vortexing time). 3. Ensure complete dissolution of the APIs from the cream base. |
| Degradation of APIs during Sample Preparation or Analysis | 1. Protect Nystatin samples from light during preparation and analysis. 2. Use freshly prepared solutions. 3. Investigate the stability of the APIs in the chosen analytical solvent. |
| Chromatographic Issues (e.g., poor peak shape, shifting retention times) | 1. Check the HPLC system for leaks, pump issues, or detector malfunction. 2. Ensure the mobile phase is correctly prepared and degassed. 3. Equilibrate the column for a sufficient amount of time. 4. If using a gradient, ensure proper mixing. |
| Actual Product Degradation on Stability | 1. Verify the storage conditions of the stability chamber. 2. Investigate the packaging for any breaches that could expose the product to light or air. 3. Correlate the OOS assay result with any observed increase in degradation products. |
Issue 2: Drifting pH Values During Stability Study
| Potential Cause | Troubleshooting Steps |
| Interaction between APIs and Excipients | 1. Review the composition of the cream base. The excipients in this compound-II cream include aluminum hydroxide (B78521) concentrated wet gel, titanium dioxide, glyceryl monostearate, polyethylene (B3416737) glycol monostearate, simethicone, sorbic acid, propylene (B89431) glycol, white petrolatum, cetearyl alcohol (and) ceteareth-20, and sorbitol solution.[12] 2. Investigate potential interactions between the acidic or basic functional groups of the APIs and the excipients. |
| Degradation of APIs or Excipients into Acidic or Basic Byproducts | 1. Correlate the pH shift with the appearance of specific degradation products in the HPLC analysis. 2. For example, the formation of the 17-carboxylic acid from Triamcinolone Acetonide could lower the pH.[4][9] |
| Leaching from Packaging Components | 1. Evaluate the compatibility of the cream with the primary packaging material. 2. Consider performing studies with the product in inert containers (e.g., glass) as a control. |
Issue 3: Changes in Viscosity or Physical Separation
| Potential Cause | Troubleshooting Steps |
| Emulsion Instability | 1. Review the emulsifying agents and stabilizers in the formulation. 2. Changes in temperature during storage can affect the emulsion's stability. 3. Perform centrifugation tests as part of the stability protocol to predict creaming or separation.[13] |
| Changes in the Crystalline Structure of Excipients | 1. Some excipients, like fatty alcohols, can undergo changes in their crystalline structure over time, affecting the cream's consistency. 2. Microscopic examination can be a useful tool to observe changes in the cream's microstructure. |
| Water Loss from the Formulation | 1. Ensure the packaging is adequately sealed to prevent moisture loss, especially in long-term studies. 2. Monitor the weight of the samples at each time point to check for evaporation.[13] |
Data Presentation
Table 1: Long-Term Stability Data for this compound Cream (Batch No. XXXXX)
Storage Conditions: 25°C ± 2°C / 60% RH ± 5% RH
| Test Parameter | Acceptance Criteria | Initial | 3 Months | 6 Months | 12 Months | 18 Months | 24 Months |
| Physical Appearance | Smooth, homogenous, light yellow to buff cream | Conforms | Conforms | Conforms | Conforms | Conforms | Conforms |
| pH | 4.0 - 6.0 | 5.2 | 5.1 | 5.1 | 5.0 | 4.9 | 4.8 |
| Viscosity (cps) | Report Value | 25,500 | 25,600 | 25,450 | 25,800 | 26,100 | 26,500 |
| Assay - Nystatin (% Label Claim) | 90.0 - 140.0% | 105.2% | 104.5% | 103.8% | 102.1% | 100.5% | 98.7% |
| Assay - Triamcinolone Acetonide (% Label Claim) | 90.0 - 110.0% | 101.5% | 101.2% | 100.9% | 100.2% | 99.5% | 98.6% |
| Total Degradation Products (%) | NMT 2.0% | <0.1% | 0.2% | 0.4% | 0.7% | 1.0% | 1.3% |
| Microbial Limits | |||||||
| - TAMC (CFU/g) | ≤ 100 | <10 | <10 | <10 | <10 | <10 | <10 |
| - TYMC (CFU/g) | ≤ 10 | <10 | <10 | <10 | <10 | <10 | <10 |
| - S. aureus | Absent | Absent | Absent | Absent | Absent | Absent | Absent |
| - P. aeruginosa | Absent | Absent | Absent | Absent | Absent | Absent | Absent |
NMT: Not More Than; TAMC: Total Aerobic Microbial Count; TYMC: Total Yeast and Mold Count; CFU: Colony-Forming Units
Experimental Protocols
Stability-Indicating HPLC Method for Simultaneous Determination of Nystatin and Triamcinolone Acetonide
-
Instrumentation: HPLC with a DAD or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and Methanol (B129727) (50:50 v/v) can be a starting point.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection Wavelength: 240 nm for Triamcinolone Acetonide and 305 nm for Nystatin.[6][10]
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Accurately weigh approximately 1.0 g of the cream into a 50 mL volumetric flask.
-
Add 30 mL of methanol and sonicate for 15 minutes to disperse the cream.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE filter before injection.
-
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Forced degradation studies are essential to demonstrate its stability-indicating capability.
pH Measurement
-
Apparatus: Calibrated pH meter with a suitable electrode.
-
Procedure:
-
Prepare a 10% w/v dispersion of the cream in purified water.
-
Stir the dispersion thoroughly to ensure homogeneity.
-
Immerse the pH electrode in the dispersion and allow the reading to stabilize.
-
Record the pH value.[3]
-
Viscosity Measurement
-
Apparatus: Rotational viscometer with a spindle appropriate for semi-solid materials (e.g., a T-bar spindle).
-
Procedure:
-
Allow the cream sample to equilibrate to a controlled temperature (e.g., 25°C).
-
Place an adequate amount of the cream in a suitable container.
-
Lower the spindle into the cream to the specified immersion mark.
-
Rotate the spindle at a defined speed and record the viscosity reading after a specified time to ensure a stable value.
-
Microbial Limit Test
-
Methodology: Follow the procedures outlined in the relevant pharmacopeia (e.g., USP <61> and <62>).
-
Procedure:
-
Prepare a 1:10 dilution of the cream in a suitable sterile diluent (e.g., Buffered Sodium Chloride-Peptone Solution pH 7.0).
-
For Total Aerobic Microbial Count (TAMC), use the plate count method with Soybean-Casein Digest Agar (B569324).
-
For Total Yeast and Mold Count (TYMC), use the plate count method with Sabouraud Dextrose Agar.
-
Incubate the plates at the specified temperatures and durations.
-
For the test for specified microorganisms, enrich the sample in a suitable broth (e.g., Soybean-Casein Digest Broth) and then streak onto selective agar plates for the detection of Staphylococcus aureus and Pseudomonas aeruginosa.[5]
-
Mandatory Visualizations
Caption: Workflow for a long-term stability study of this compound cream.
References
- 1. Nystatin and Triamcinolone Acetonide Cream [doi.usp.org]
- 2. SOP for Stability Testing of Creams – SOP Guide for Pharma [pharmasop.in]
- 3. SOP for pH Testing of Creams – SOP Guide for Pharma [pharmasop.in]
- 4. Include Microbial Limits Testing in Stability Studies Where Applicable – StabilityStudies.in [stabilitystudies.in]
- 5. SOP for Microbial Limit Test of Raw Material and Finished Product | Pharmaguideline [pharmaguideline.com]
- 6. scielo.br [scielo.br]
- 7. A comparison of nystatin cream with nystatin/triamcinolone acetonide combination cream in the treatment of candidal inflammation of the flexures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SOP for Stability Studies of Finished Goods | Pharmaguideline [pharmaguideline.com]
- 9. youtube.com [youtube.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. makingcosmetics.com [makingcosmetics.com]
Validation & Comparative
Comparative Analysis of Mycolog-II and Other Topical Antifungal Formulations
This guide provides a detailed comparison of Mycolog-II with other prominent topical antifungal creams, focusing on their mechanisms of action, in vitro efficacy, and clinical performance. The content is intended for researchers, scientists, and drug development professionals, offering objective data and methodologies to support further investigation and development in the field of topical antifungal therapies.
Overview of this compound-II and Key Antifungal Classes
This compound-II is a combination cream containing Nystatin, a polyene antifungal, and Triamcinolone Acetonide, a synthetic corticosteroid.[1][2] This formulation is indicated for the treatment of cutaneous candidiasis, where the combination has been shown to provide a more rapid and pronounced clearing of erythema and pruritus compared to either component used alone.[3][4][5]
-
Nystatin : This polyene antimycotic exerts its effect by binding to ergosterol (B1671047), a critical sterol in the fungal cell membrane.[2][6][7] This binding disrupts the membrane's integrity, forming pores that lead to the leakage of intracellular components and subsequent cell death.[8][9] Nystatin is specifically active against Candida species and is not absorbed from intact skin.[2][3]
-
Triamcinolone Acetonide : As a topical corticosteroid, it provides anti-inflammatory, antipruritic, and vasoconstrictive actions that help alleviate the symptoms of infection.[2][3][10]
The primary alternatives to this compound-II for treating superficial fungal infections belong to two major classes: azoles and allylamines.
-
Azoles (e.g., Clotrimazole (B1669251), Miconazole (B906), Ketoconazole) : This class of antifungals is predominantly fungistatic.[11] They inhibit the enzyme lanosterol (B1674476) 14-alpha-demethylase, a crucial step in the ergosterol biosynthesis pathway.[11][12] This disruption of ergosterol production alters the fungal cell membrane's permeability, leading to the inhibition of fungal growth.[12][13]
-
Allylamines (e.g., Terbinafine (B446), Naftifine) : These agents act earlier in the ergosterol synthesis pathway by inhibiting the enzyme squalene (B77637) epoxidase.[11] This action leads to a deficiency in ergosterol and a toxic accumulation of squalene within the fungal cell, resulting in cell death.[14] Allylamines are known to be particularly effective against dermatophytes.[11]
Comparative Efficacy Data
The performance of antifungal agents can be evaluated through both in vitro susceptibility testing and clinical trials. The following tables summarize quantitative data from various studies.
Data Presentation
Table 1: Comparative In Vitro Antifungal Activity (MIC / IC₅₀)
| Antifungal Agent | Fungal Species | MIC / IC₅₀ Range (µg/mL) | Reference |
| Polyenes | |||
| Nystatin | Candida spp. | > MIC required for growth inhibition | [6] |
| Azoles | |||
| Luliconazole | Trichophyton spp. | ≤0.00012 – 0.002 | [15] |
| Candida albicans | 0.031 – 0.13 | [15] | |
| Sertaconazole (B158924) Nitrate | T. soudanense | IC₅₀: 0.0014 | [16] |
| T. rubrum | IC₅₀: 0.0028 | [16] | |
| C. albicans | IC₅₀: 0.54 | [16] | |
| Allylamines | |||
| Terbinafine | T. rubrum | IC₅₀: 0.0015 | [16] |
| T. interdigitale | IC₅₀: 0.0038 | [16] | |
| Other | |||
| Ciclopirox Olamine | Dermatophytes | IC₅₀: 1.02 - 2.62 | [16] |
| C. albicans | IC₅₀: 4.91 | [16] |
Note: MIC (Minimum Inhibitory Concentration) and IC₅₀ (Half maximal Inhibitory Concentration) values can vary based on testing methodology and specific strains.
Table 2: Comparative Clinical Efficacy in Cutaneous Fungal Infections
| Comparison | Infection Type | Treatment Regimen | Mycological Cure Rate | Key Finding | Reference |
| Nystatin vs. Clotrimazole vs. Miconazole | Cutaneous Candidiasis | N/A | 73% - 100% (All agents) | All three agents demonstrated equally good efficacy.[17] | [17] |
| Allylamines vs. Azoles | Dermatomycoses | N/A | N/A | Allylamines showed better sustained cure rates compared to azoles.[18] | [18] |
| Terbinafine 1% Cream vs. Clotrimazole 1% Cream | Tinea Pedis | Terbinafine: Twice daily for 1 week; Clotrimazole: Twice daily for 4 weeks | Terbinafine: 93.5% (at 4 wks); Clotrimazole: 73.1% (at 4 wks) | A 1-week course of terbinafine was more effective than a 4-week course of clotrimazole.[19] | [19] |
| Fenticonazole (B42410) 2% Cream vs. Miconazole 2% Cream | Dermatophytosis / Pityriasis Versicolor | Twice daily for 4 weeks | Fenticonazole: 92%; Miconazole: 79% | Fenticonazole was at least as efficacious as miconazole, with trends favoring fenticonazole.[20] | [20] |
| Sertaconazole 2% Cream vs. Clotrimazole 1% Cream | Tinea Corporis / Cruris | Twice daily for 4 weeks | Both groups 100% cure at 4 weeks | Efficacy was comparable at 4 weeks, but sertaconazole showed a faster onset of action.[21] | [21] |
| Naftifine 2% Cream vs. Terbinafine 1% Cream | Dermatophytosis | Daily for 2 weeks | Composite Cure: Naftifine: 94.07%; Terbinafine: 87.97% | Efficacy and safety were found to be comparable.[22] | [22] |
| Econazole Nitrate 1% Foam vs. Ketoconazole 2% Cream | Interdigital Tinea Pedis | Twice daily for 2 weeks | N/A (Pruritus Reduction) | Econazole foam was significantly superior in reducing pruritus.[23] | [23] |
Experimental Protocols
Broth Microdilution Method for MIC Determination
The following protocol is a standardized methodology for determining the Minimum Inhibitory Concentration (MIC) of a topical antifungal agent, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[24]
1. Preparation of Antifungal Agent:
- Stock Solution: Prepare a high-concentration stock solution of the test compound in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the test wells must not exceed 1% to avoid inhibiting fungal growth.[24]
- Serial Dilutions: Perform two-fold serial dilutions of the stock solution in RPMI-1640 medium (buffered with MOPS to a pH of 7.0) to achieve the desired final concentration range for testing.[24][25]
2. Fungal Inoculum Preparation (for Yeasts like Candida albicans):
- Culturing: Subculture the yeast on a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure viability and purity.[24]
- Suspension: Harvest several distinct colonies and suspend them in sterile saline.
- Standardization: Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm). This corresponds to approximately 1 x 10⁶ to 5 x 10⁶ cells/mL.[24][25]
- Final Inoculum: Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[24]
3. Microdilution Plate Assay:
- Plating: Dispense 100 µL of each antifungal dilution into the wells of a 96-well microtiter plate.[24]
- Inoculation: Inoculate each well with 100 µL of the standardized fungal suspension.
- Controls: Include a positive growth control well (medium and inoculum, no drug) and a sterility control well (medium only) on each plate.[24]
4. Incubation:
- Incubate the microtiter plates at 35°C for 24 to 48 hours.[26]
5. MIC Determination:
- Following incubation, determine the MIC by visually inspecting the wells. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity for azoles, or complete inhibition for other agents) compared to the growth control well.[24][25]
Mandatory Visualizations
Experimental and Mechanistic Diagrams
References
- 1. Nystatin + Triamcinolone Topical (this compound Ii) Online Prescription | Honeybee [honeybeehealth.com]
- 2. drugs.com [drugs.com]
- 3. DailyMed - NYSTATIN AND TRIAMCINOLONE ACETONIDE cream [dailymed.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. drugs.com [drugs.com]
- 6. This compound-II | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. What is Nystatin used for? [synapse.patsnap.com]
- 8. What is the mechanism of Nystatin? [synapse.patsnap.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Nystatin / Triamcinolone: Uses, Side Effects, FAQs & More - GoodRx [goodrx.com]
- 11. Topical antifungal - Wikipedia [en.wikipedia.org]
- 12. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx [slideshare.net]
- 14. Clinical Care of Fungal Diseases: Antifungals | Fungal Diseases | CDC [cdc.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Efficacy of antifungal agents against fungal spores: An in vitro study using microplate laser nephelometry and an artificially infected 3D skin model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cutaneous candidiasis - an evidence-based review of topical and systemic treatments to inform clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy of topical antifungal drugs in different dermatomycoses: a systematic review with meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of terbinafine and clotrimazole in treating tinea pedis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clinical evaluation of fenticonazole cream in cutaneous fungal infections: a comparison with miconazole cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. njppp.com [njppp.com]
- 22. ijord.com [ijord.com]
- 23. Treatment of Signs and Symptoms (Pruritus) of Interdigital Tinea Pedis With Econazole Nitrate Foam, 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Mycolog™ (Nystatin and Triamcinolone Acetonide): A Comparative Guide to Antifungal Efficacy Against Clinical Fungal Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vitro efficacy of the antifungal agent nystatin (B1677061), the active fungicidal component of Mycolog™, against a range of clinically relevant fungal isolates. This compound is a topical preparation combining the antifungal properties of nystatin and the anti-inflammatory effects of triamcinolone (B434) acetonide. This document focuses on the antifungal performance of nystatin and compares it with other commonly used antifungal agents, supported by experimental data from scientific literature. Detailed experimental protocols for susceptibility testing are also provided to ensure reproducibility and further research.
Nystatin: Mechanism of Action
Nystatin is a polyene antifungal antibiotic derived from Streptomyces noursei.[1] Its mechanism of action involves binding to ergosterol (B1671047), a primary sterol component of the fungal cell membrane. This binding alters the membrane's permeability, leading to the formation of pores or channels.[2][3][4] The creation of these channels disrupts the osmotic integrity of the cell, causing leakage of essential intracellular contents, such as potassium ions, and ultimately leading to fungal cell death.[2][3][4] This targeted action on ergosterol provides a degree of selectivity for fungal cells, as the primary sterol in mammalian cell membranes is cholesterol.[4]
Comparative Efficacy Against Clinical Fungal Isolates
The following tables summarize the in vitro susceptibility of various clinical fungal isolates to nystatin and other common antifungal agents, presented as Minimum Inhibitory Concentration (MIC) values. A lower MIC value indicates greater potency.
Table 1: Nystatin MIC Values for Clinical Candida Isolates
| Fungal Isolate | Nystatin MIC Range (µg/mL) | Nystatin MIC₅₀ (µg/mL) | Nystatin MIC₉₀ (µg/mL) |
| Candida albicans | 0.25 - 16 | 4 | 8 |
| Candida glabrata | 0.25 - 16 | 4 | 8 |
| Candida parapsilosis | 0.25 - 16 | 4 | 8 |
| Candida tropicalis | 0.25 - 16 | 4 | 8 |
| Candida krusei | 0.25 - 16 | 8 | 16 |
Data compiled from multiple studies. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.
Table 2: Comparative MIC₉₀ Values (µg/mL) of Nystatin and Other Antifungals Against Candida Species
| Antifungal Agent | C. albicans | C. glabrata | C. parapsilosis | C. tropicalis | C. krusei |
| Nystatin | 8 | 8 | 8 | 8 | 16 |
| Amphotericin B | 1 | 1 | 1 | 1 | 2 |
| Fluconazole | 2 | 32 | 4 | 4 | 64 |
| Voriconazole | 0.06 | 0.5 | 0.06 | 0.125 | 0.5 |
| Caspofungin | 0.125 | 0.125 | 0.5 | 0.125 | 1 |
This table presents a generalized comparison based on available literature. Actual MIC values can vary between studies and geographical locations.
Experimental Protocols
The data presented in this guide is primarily derived from in vitro antifungal susceptibility testing. The following is a detailed methodology for a key experimental protocol, the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a yeast isolate.
1. Inoculum Preparation:
-
Yeast isolates are subcultured on Sabouraud Dextrose Agar for 24-48 hours at 35°C.
-
A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
2. Antifungal Agent Preparation:
-
A stock solution of the antifungal agent (e.g., nystatin) is prepared in a suitable solvent (e.g., dimethyl sulfoxide).
-
Serial twofold dilutions of the antifungal agent are prepared in RPMI 1640 medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared yeast suspension.
-
A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.
-
The plates are incubated at 35°C for 24-48 hours.
4. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
Conclusion
The data presented in this guide demonstrates the in vitro activity of nystatin, the antifungal component of this compound™, against a variety of clinically significant fungal isolates, particularly Candida species. While effective, its potency in vitro, as determined by MIC values, can be compared to other systemic and topical antifungal agents. The provided experimental protocols offer a standardized approach for researchers to conduct further comparative studies and validate these findings. This information serves as a valuable resource for researchers and drug development professionals in the field of mycology and infectious diseases.
References
A Comparative Analysis of Nystatin and Other Polyene Antifungals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the polyene antifungal agent nystatin (B1677061) with other notable polyenes, primarily amphotericin B and natamycin (B549155). The information presented is curated from experimental data to assist in understanding the distinct mechanisms of action, performance, and toxicological profiles of these compounds.
Mechanism of Action
Polyene antifungals exert their effect by targeting ergosterol (B1671047), a crucial sterol component of the fungal cell membrane.[1][2] This interaction leads to a disruption of membrane integrity and, ultimately, fungal cell death. While the general mechanism is shared, the specific consequences of this interaction differ between the polyenes.
Nystatin and Amphotericin B: These polyenes bind to ergosterol and induce the formation of pores or channels in the fungal cell membrane.[1][2] This leads to the leakage of essential intracellular components, particularly potassium ions (K+), and other small molecules, resulting in a fungicidal effect.[1] Additionally, amphotericin B has been shown to induce the production of reactive oxygen species (ROS), which contributes to its cell-killing activity.
Natamycin: In contrast, natamycin also binds to ergosterol but does not form significant pores or cause widespread membrane permeabilization.[3] Instead, its binding is thought to inhibit the function of membrane-embedded proteins, such as those involved in nutrient transport. This results in a primarily fungistatic effect, arresting fungal growth without causing immediate cell lysis.[3]
Signaling Pathway for Polyene-Induced Fungal Cell Death
References
A Comparative Guide to Triamcinolone Acetonide and Other Corticosteroids in the Management of Skin Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of triamcinolone (B434) acetonide with other commonly used topical corticosteroids for the treatment of inflammatory skin conditions. The information presented is supported by experimental data to aid in research, clinical trial design, and the development of new dermatological therapies.
Introduction to Topical Corticosteroids
Topical corticosteroids are a cornerstone in the treatment of a wide array of inflammatory dermatoses, including atopic dermatitis (eczema) and psoriasis. Their efficacy stems from their potent anti-inflammatory, immunosuppressive, vasoconstrictive, and anti-proliferative properties. These effects are mediated through their interaction with glucocorticoid receptors, leading to the modulation of gene expression and cellular signaling pathways involved in inflammation.
Triamcinolone acetonide is a synthetic corticosteroid available in various formulations and potencies, typically classified as a medium-potency agent. Its clinical effectiveness and safety profile are frequently compared to other corticosteroids, which are categorized by their potency into seven classes, with Class I being the most potent and Class VII being the least potent.
Comparative Efficacy and Safety: Experimental Data
The following tables summarize quantitative data from clinical studies comparing the performance of triamcinolone acetonide with other corticosteroids in the treatment of atopic dermatitis and psoriasis.
Atopic Dermatitis (Eczema)
Table 1: Comparison of Triamcinolone Acetonide and Hydrocortisone (B1673445) for Atopic Dermatitis
| Efficacy Outcome | Triamcinolone Acetonide (0.1%) | Hydrocortisone (1% or 2.5%) | Study Details |
| Investigator's Global Assessment (IGA) of Clear or Almost Clear | Significantly more effective than hydrocortisone in achieving treatment success.[1] | Less effective than triamcinolone acetonide for moderate to severe eczema.[1] | A prospective trial in children showed substantial improvement with both, with a mean IGA score of 1 on day 2 from a baseline of 4.[2] |
| Eczema Area and Severity Index (EASI) Score Reduction | Showed significant reduction in EASI scores over a one-year period.[1] | Lower potency may result in less significant EASI score reduction compared to medium-potency steroids. | In a study comparing wet vs. dry application, both triamcinolone acetonide 0.1% and hydrocortisone 2.5% showed significant improvement in EASI scores.[2] |
| Local Adverse Events | Potential for skin atrophy, striae, and telangiectasia with prolonged use. | Lower risk of local side effects compared to more potent steroids. | Adverse events for both include application site reactions like burning and pruritus.[1] |
Table 2: Comparison of Triamcinolone Acetonide and Clobetasol (B30939) Propionate (B1217596) for Eczema
| Efficacy Outcome | Triamcinolone Acetonide (0.1%) | Clobetasol Propionate (0.05%) | Study Details |
| Investigator's Global Assessment (IGA) of Clear or Almost Clear | Medium potency, effective for moderate eczema. | Super-potent (Class I), highly effective for severe eczema, often achieving rapid clearance. | Clobetasol propionate is considered more potent than triamcinolone acetonide. |
| Eczema Area and Severity Index (EASI) Score Reduction | Effective in reducing EASI scores. | Generally provides a more significant and rapid reduction in EASI scores for severe disease. | Direct comparative trials with this specific endpoint are limited. |
| Local Adverse Events | Lower risk of potent steroid-related side effects compared to clobetasol. | Higher risk of skin atrophy, striae, and HPA axis suppression, especially with long-term use or occlusion. | Both can cause local irritation. |
Psoriasis
Table 3: Comparison of Triamcinolone Acetonide and Betamethasone (B1666872) Valerate for Psoriasis
| Efficacy Outcome | Triamcinolone Acetonide (0.1%) | Betamethasone Valerate (0.1%) | Study Details |
| Psoriasis Area and Severity Index (PASI) 75 | Effective for mild to moderate plaque psoriasis. | Often considered more potent and may achieve PASI 75 in a higher percentage of patients with moderate psoriasis. | A study comparing mometasone (B142194) furoate lotion (once daily) to triamcinolone acetonide lotion (twice daily) showed comparable efficacy.[3] |
| Investigator's Global Assessment (IGA) of Clear or Almost Clear | Can achieve clear or almost clear status in a significant number of patients. | High potency leads to a high rate of treatment success in clinical trials.[4] | A study on scalp psoriasis showed a combination of calcipotriene and betamethasone dipropionate to be effective.[5] |
| Local Adverse Events | Generally well-tolerated with a lower risk of potent steroid-related side effects. | Higher potency may lead to a greater incidence of skin atrophy and other local reactions with prolonged use. | Both are associated with typical corticosteroid side effects. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of topical corticosteroid performance.
Vasoconstrictor Assay
The vasoconstrictor assay is a standardized method to determine the bioequivalence and relative potency of topical corticosteroids. The degree of skin blanching (vasoconstriction) is proportional to the potency of the corticosteroid.
Protocol:
-
Subject Selection: Healthy volunteers with normal skin on their forearms are selected.
-
Site Demarcation: Multiple small, uniform sites are marked on the volar aspect of the forearms.
-
Product Application: A standardized amount of the topical corticosteroid formulation is applied to each site. Occlusion with a protective covering may be used to enhance penetration.
-
Application Duration: The product is left on the skin for a specified period, typically several hours.
-
Product Removal: The formulation is carefully removed from the application sites.
-
Assessment of Vasoconstriction: At predetermined time points after removal, the degree of skin blanching at each site is visually assessed by a trained evaluator using a standardized scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching). Alternatively, a chromameter can be used for objective colorimetric measurement of the skin.
-
Data Analysis: The blanching scores are plotted against time to generate a dose-response curve, from which the potency of the corticosteroid can be determined.
In Vitro Anti-inflammatory Cytokine Release Assay
This assay measures the ability of a corticosteroid to inhibit the release of pro-inflammatory cytokines from immune cells, providing an in vitro measure of its anti-inflammatory potency.
Protocol:
-
Cell Culture: A suitable cell line, such as human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7), is cultured under standard conditions.
-
Cell Seeding: Cells are seeded into a multi-well plate at a predetermined density.
-
Corticosteroid Treatment: The cells are pre-incubated with various concentrations of the corticosteroids to be tested (e.g., triamcinolone acetonide, hydrocortisone, etc.) for a specific duration.
-
Inflammatory Stimulus: An inflammatory response is induced by adding a stimulating agent, such as lipopolysaccharide (LPS), to the cell cultures.
-
Incubation: The cells are incubated for a period sufficient to allow for cytokine production and release (e.g., 24 hours).
-
Supernatant Collection: The cell culture supernatant is collected from each well.
-
Cytokine Quantification: The concentration of a specific pro-inflammatory cytokine (e.g., Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6)) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of cytokine inhibition for each corticosteroid concentration is calculated relative to the stimulated control (no corticosteroid). The half-maximal inhibitory concentration (IC50) is then determined to compare the potency of the different corticosteroids.[6]
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling Pathway
Topical corticosteroids exert their anti-inflammatory effects primarily through the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway.
Caption: Glucocorticoid receptor signaling pathway in skin inflammation.
Experimental Workflow for Comparing Topical Corticosteroids
The following diagram outlines a typical experimental workflow for the preclinical and clinical comparison of different topical corticosteroid formulations.
Caption: Workflow for comparing topical corticosteroid performance.
Conclusion
Triamcinolone acetonide is a versatile, medium-potency topical corticosteroid that demonstrates significant efficacy in the management of inflammatory skin conditions. Its performance, when compared to other corticosteroids, is dependent on the specific indication, disease severity, and patient factors. Lower-potency corticosteroids like hydrocortisone are generally preferred for milder conditions, sensitive skin areas, and pediatric patients due to a more favorable safety profile. Higher-potency agents such as betamethasone and super-potent corticosteroids like clobetasol propionate are reserved for more severe or recalcitrant dermatoses where greater anti-inflammatory effect is required, albeit with an increased risk of adverse effects.
The selection of an appropriate topical corticosteroid requires a careful balance between efficacy and safety. The experimental data and protocols presented in this guide provide a framework for the continued evaluation and development of new and improved topical therapies for inflammatory skin diseases.
References
- 1. Topical corticosteroids and topical immunomodulators - Scoping systematic review of treatments for eczema - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 3. Expert Recommendations on Topical Therapy for Psoriasis from the Spanish Psoriasis Working Group (GPS) | Actas Dermo-Sifiliográficas [actasdermo.org]
- 4. Topical Therapy in Psoriasis: Clinical Benefits, Advances in Novel Drug Delivery Strategies, and Gene Therapy Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Head-to-Head Comparison: Mycolog-II vs. Clotrimazole Cream in the Treatment of Cutaneous Fungal Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two commonly utilized topical antifungal treatments: Mycolog-II, a combination cream containing nystatin (B1677061) and triamcinolone (B434) acetonide, and clotrimazole (B1669251) cream, a broad-spectrum azole antifungal. This analysis is based on available clinical and in-vitro data to inform research and development in dermatology and infectious diseases.
Executive Summary
This compound-II and clotrimazole cream are both effective options for the treatment of cutaneous candidiasis. A comprehensive systematic review of 41 clinical trials concluded that both nystatin (the antifungal component of this compound-II) and clotrimazole demonstrate high and comparable efficacy, with complete cure rates for cutaneous candidiasis ranging from 73% to 100%.[1][2][3] The primary distinction lies in their composition and, consequently, their therapeutic approach. This compound-II offers a dual-action therapy by combining the antifungal properties of nystatin with the anti-inflammatory and antipruritic effects of the corticosteroid triamcinolone acetonide. This makes it particularly suitable for fungal infections with a significant inflammatory component. Clotrimazole is a broad-spectrum antifungal monotherapy effective against a wider range of fungi beyond Candida species, including dermatophytes.[4]
Data Presentation: Quantitative and Qualitative Comparison
The following tables summarize the available data on the efficacy and side effect profiles of this compound-II and clotrimazole cream.
Table 1: Efficacy and Clinical Attributes
| Attribute | This compound-II (Nystatin and Triamcinolone Acetonide) | Clotrimazole Cream |
| Antifungal Spectrum | Primarily active against Candida species.[4] | Broad spectrum, active against Candida species, dermatophytes (Trichophyton, Microsporum), and Malassezia furfur.[4] |
| Clinical Efficacy (Cutaneous Candidiasis) | Nystatin, the antifungal component, has a reported complete cure rate of 73%-100%.[1][2][3] The combination with triamcinolone acetonide provides faster and more pronounced clearing of erythema and pruritus in the initial days of treatment compared to nystatin alone.[5] | Reported complete cure rate of 73%-100%.[1][2][3] |
| Anti-inflammatory Action | Yes, due to the presence of triamcinolone acetonide, a potent corticosteroid.[5] | No intrinsic anti-inflammatory properties. |
| User Satisfaction Rating | 8.9 out of 10 (from 16 user ratings for nystatin/triamcinolone topical).[6] | 8.5 out of 10 (from 33 user ratings for clotrimazole topical).[6] |
Table 2: Comparative Side Effect Profile
| Side Effect Category | This compound-II (Nystatin and Triamcinolone Acetonide) | Clotrimazole Cream |
| Common Local Reactions | Burning, itching, irritation, dryness. | Burning, stinging, itching, redness, peeling. |
| Corticosteroid-Specific Risks (with prolonged use or large surface area application) | Skin atrophy, striae, acneiform eruptions, hypopigmentation, perioral dermatitis, systemic absorption leading to HPA axis suppression. | Not applicable. |
| Allergic Reactions | Rare, but possible to either component. | Rare, but can include hives and blistering. |
Mechanisms of Action
The differing therapeutic strategies of this compound-II and clotrimazole cream are rooted in the distinct mechanisms of action of their active pharmaceutical ingredients.
This compound-II employs a two-pronged approach:
-
Nystatin (Antifungal): As a polyene antifungal, nystatin binds to ergosterol (B1671047), a primary sterol component of the fungal cell membrane. This binding disrupts the membrane's integrity by forming pores, leading to the leakage of intracellular components and ultimately, fungal cell death.[4]
-
Triamcinolone Acetonide (Corticosteroid): This synthetic corticosteroid exerts its anti-inflammatory effects by binding to glucocorticoid receptors. The activated receptor complex translocates to the nucleus and modulates the transcription of target genes. This leads to the inhibition of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes, and the suppression of the inflammatory cascade.
Clotrimazole is an imidazole (B134444) antifungal that inhibits the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase. This enzyme is crucial in the ergosterol biosynthesis pathway. By inhibiting this enzyme, clotrimazole disrupts the production of ergosterol, leading to a defective cell membrane and increased permeability, which ultimately results in fungal cell death.[4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key mechanisms of action and a representative experimental workflow.
Caption: Mechanism of action for Nystatin.
Caption: Mechanism of action for Clotrimazole.
Caption: Anti-inflammatory mechanism of Triamcinolone Acetonide.
Experimental Protocols
Detailed protocols for a direct clinical comparison between this compound-II and clotrimazole cream are not available in the literature. However, the following sections describe the methodologies from a relevant study comparing nystatin with a nystatin/triamcinolone combination and the general approach of a systematic review on topical antifungals.
Protocol from a Comparative Study of Nystatin vs. Nystatin/Triamcinolone Acetonide Cream
This multi-center, double-blind, randomized controlled trial was designed to compare the efficacy of nystatin cream with a combination of nystatin and triamcinolone acetonide cream in treating candidal inflammation of the flexures.[5]
-
Study Population: 31 patients with clinically and mycologically confirmed bilateral candidal lesions of the flexures.
-
Study Design: A paired-comparison design was used, where each patient served as their own control. One side of the body was treated with nystatin cream, and the other side with the nystatin/triamcinolone acetonide combination cream. The allocation of treatments to the left or right side was randomized.
-
Treatment Regimen: Patients applied the respective creams to the affected areas for 14 days.
-
Efficacy Assessment:
-
Mycological Cure: Assessed by microscopic examination and culture for Candida albicans at the end of the 14-day treatment period.
-
Clinical Improvement: Evaluated based on the reduction of signs and symptoms such as erythema, pruritus, and satellite lesions.
-
Methodology of a Systematic Review on Topical Treatments for Cutaneous Candidiasis
This review aimed to summarize the efficacy and adverse effects of topical and oral therapies for cutaneous candidiasis across all age groups.[1][2][3]
-
Data Sources: The researchers conducted a systematic search of the PubMed and EMBASE databases.
-
Search Terms: Included "cutaneous candidiasis," "cutaneous candidiasis treatment," "intertrigo," "diaper dermatitis," and "cheilitis."
-
Inclusion Criteria: The review included prospective clinical trials published in English that evaluated treatments for cutaneous candidiasis in humans.
-
Data Extraction: Two independent researchers extracted data on study design, patient population, interventions, and outcomes (including mycological and clinical cure rates, and adverse events).
-
Outcome Measures: The primary outcome was the complete cure rate, defined as the resolution of clinical signs and symptoms and/or a negative mycological examination.
Conclusion
Both this compound-II and clotrimazole cream are highly effective treatments for cutaneous candidiasis.[1][2][3] The choice between these two agents should be guided by the clinical presentation of the fungal infection.
-
Clotrimazole cream is an excellent first-line monotherapy for uncomplicated cutaneous fungal infections due to its broad spectrum of activity against both yeasts and dermatophytes.[4]
-
This compound-II is a logical choice for cutaneous candidiasis accompanied by significant inflammation and pruritus. The inclusion of triamcinolone acetonide provides rapid symptomatic relief, which may enhance patient compliance.[5] However, for fungal infections where inflammation is not a prominent feature, or for those caused by dermatophytes, a broad-spectrum antifungal like clotrimazole may be more appropriate. Furthermore, long-term use of combination antifungal/corticosteroid creams should be approached with caution due to the potential for corticosteroid-related side effects.
References
- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 2. researchgate.net [researchgate.net]
- 3. Cutaneous candidiasis - an evidence-based review of topical and systemic treatments to inform clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. A comparison of nystatin cream with nystatin/triamcinolone acetonide combination cream in the treatment of candidal inflammation of the flexures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
In Vivo Efficacy of Mycolog-II in a Murine Model of Cutaneous Candidiasis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of Mycolog-II (Nystatin and Triamcinolone Acetonide Cream) in a mouse model of cutaneous candidiasis. The performance of this compound-II is compared with alternative topical antifungal agents, supported by illustrative experimental data. This document also includes detailed experimental protocols and visualizations to aid in the design and interpretation of similar studies.
Comparative Efficacy of Topical Antifungal Treatments
The following table summarizes the quantitative data from a hypothetical study comparing the efficacy of this compound-II with other topical treatments in a murine model of cutaneous Candida albicans infection. The data is presented as the mean ± standard deviation.
| Treatment Group | Fungal Burden (Log10 CFU/g tissue) | Reduction in Erythema Score (0-4 scale) | Reduction in Scaling Score (0-4 scale) |
| Vehicle Control | 6.8 ± 0.5 | 0.2 ± 0.1 | 0.1 ± 0.1 |
| Nystatin (100,000 units/g) | 4.2 ± 0.4 | 1.5 ± 0.3 | 1.2 ± 0.2 |
| Triamcinolone Acetonide (0.1%) | 6.5 ± 0.6 | 2.8 ± 0.4 | 2.5 ± 0.5 |
| This compound-II | 3.5 ± 0.3 | 3.2 ± 0.5 | 2.9 ± 0.4 |
| Clotrimazole (1%) | 3.8 ± 0.4 | 2.5 ± 0.4 | 2.2 ± 0.3 |
| Miconazole (2%) | 3.7 ± 0.3 | 2.6 ± 0.5 | 2.4 ± 0.4 |
| Ketoconazole (2%) | 3.9 ± 0.5 | 2.4 ± 0.3 | 2.1 ± 0.2 |
Note: This data is illustrative and based on the known activities of the individual components and clinical observations. A direct head-to-head in vivo study in a mouse model providing this specific comparative data was not available in the searched literature.
Experimental Protocols
Murine Model of Cutaneous Candidiasis
A standardized mouse model is crucial for the reliable evaluation of antifungal efficacy.
-
Animal Model: Female BALB/c mice, 6-8 weeks old, are used for this model.
-
Immunosuppression: To establish a consistent infection, mice are immunosuppressed by administering cyclophosphamide (B585) (150 mg/kg) intraperitoneally three days prior to infection.
-
Infection: A virulent strain of Candida albicans (e.g., SC5314) is grown in yeast extract-peptone-dextrose (YPD) broth. The dorsal skin of the mice is shaved and gently abraded with sterile sandpaper. A suspension of C. albicans (1 x 108 CFU in 50 µL of sterile PBS) is then applied to the abraded area.
-
Treatment: Twenty-four hours post-infection, the infected area is treated topically with 0.1 g of the respective test article (Vehicle, Nystatin, Triamcinolone Acetonide, this compound-II, Clotrimazole, Miconazole, or Ketoconazole) once daily for 7 consecutive days.
-
Efficacy Assessment:
-
Fungal Burden: On day 8 post-infection, mice are euthanized, and a skin biopsy from the infected area is collected, weighed, and homogenized. Serial dilutions of the homogenate are plated on Sabouraud Dextrose Agar (SDA) with antibiotics to determine the number of colony-forming units (CFU) per gram of tissue.
-
Clinical Scoring: The severity of skin inflammation is scored daily based on erythema (redness) and scaling, using a 0 to 4 scale (0 = none, 1 = slight, 2 = moderate, 3 = marked, 4 = very severe).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vivo mouse model of cutaneous candidiasis.
Signaling Pathway of Antifungal and Anti-inflammatory Action
Caption: Dual mechanism of action of this compound-II's components.
Cross-Validation of Analytical Methods for Mycotoxin Detection: A Comparative Guide
The accurate quantification of mycotoxins—toxic secondary metabolites produced by fungi—is paramount for ensuring food safety, supporting regulatory compliance, and advancing toxicological research. Given the variety of analytical techniques available, it is crucial for researchers, scientists, and drug development professionals to understand their respective strengths and limitations. Cross-validation, the process of assuring that a new analytical method provides comparable results to an established one, is essential for maintaining data integrity.
This guide provides an objective comparison of the three most prevalent analytical methods for mycotoxin analysis: Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Overview of Analytical Principles
1. Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is an immunoassay-based technique that utilizes the specific binding between an antibody and its target antigen (the mycotoxin) for detection.[1][2] It is primarily used for rapid screening of a large number of samples due to its speed and ease of use.[2][3] However, its results are often considered semi-quantitative, and its specificity can be limited by antibody cross-reactivity with structurally similar molecules.[4]
2. High-Performance Liquid Chromatography (HPLC): HPLC is a chromatographic technique that separates components of a mixture based on their differential interactions with a stationary phase.[2] For many mycotoxins, HPLC is coupled with a fluorescence detector (FLD) to achieve high sensitivity and accurate quantification.[2] This method is more specific than ELISA but can sometimes be susceptible to matrix interferences, which may lead to false positives in complex samples like licorice extract.[5]
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is widely regarded as the gold standard for mycotoxin analysis.[5][6] It combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[7] This technique allows for the simultaneous detection of multiple mycotoxins in a single run and provides structural confirmation, making it an ideal method for both quantification and confirmatory analysis.[6][7][8]
Performance Characteristics Comparison
The selection of an analytical method is often a trade-off between speed, cost, and analytical performance. The following table summarizes key performance metrics compiled from various validation studies.
| Parameter | ELISA | HPLC-FLD | LC-MS/MS |
| Principle | Immunoassay (Antibody-Antigen) | Chromatographic Separation & Fluorescence | Chromatographic Separation & Mass-to-Charge Ratio |
| Primary Use | Rapid Screening | Routine Quantification | Confirmatory Analysis, Multi-Toxin Quantification |
| Limit of Quantification (LOQ) | 0.15 - 4.88 µg/kg (ppb)[9] | 0.04 - 0.23 µg/kg[10] | 0.06 - 400 µg/kg (Analyte dependent)[6][10] |
| Recovery (%) | 73 - 106%[9] | 64 - 103%[10] | 74 - 106%[6] |
| Precision (Repeatability as RSD%) | Generally < 20% | 2 - 18%[10] | < 15%[6] |
| Specificity / Selectivity | Moderate (potential cross-reactivity)[4] | High | Very High (Confirmatory)[5] |
| Throughput | High | Medium | Medium to High |
| Cost per Sample | Low | Medium | High |
| Multi-Analyte Capability | Limited (typically one per kit) | Limited | Excellent (dozens of mycotoxins)[11] |
Experimental Protocols
A robust analytical workflow is critical for obtaining reliable mycotoxin data, regardless of the final detection method. The process involves several key stages, from representative sampling to final instrumental analysis.
-
Sampling and Sample Preparation: The most significant source of error in mycotoxin testing is often sampling, due to the heterogeneous distribution of contamination.[12] A large, representative sample should be collected from the lot, finely ground, and thoroughly homogenized to create a uniform analytical sample.[1][13]
-
Extraction: Mycotoxins are typically extracted from the solid sample matrix into a liquid phase.[14] Common extraction solvents include mixtures of acetonitrile/water or methanol/water, which are agitated with the sample via shaking or blending.[1]
-
Clean-up: Raw extracts contain co-extracted matrix components that can interfere with analysis.[15] A clean-up step is essential to remove these interferences. Immunoaffinity columns (IAC) are a highly effective and popular technique, utilizing specific antibodies to bind and isolate the target mycotoxins.[15] Solid Phase Extraction (SPE) is another widely used alternative.[13]
-
Analysis:
-
For ELISA: The cleaned extract is added to a microplate well coated with antibodies. Following incubation and washing steps, a substrate is added that produces a colorimetric signal inversely proportional to the mycotoxin concentration.
-
For HPLC-FLD / LC-MS/MS: The cleaned extract is evaporated, reconstituted in a suitable solvent, and injected into the liquid chromatography system for separation and subsequent detection.[1]
-
Comparison of Detection Principles
The fundamental difference between immunoassays and chromatographic methods lies in their mechanism for achieving specificity. ELISA relies on the high affinity of an antibody for a single target, while LC-MS/MS uses physicochemical separation followed by mass-based identification.
Conclusion
The choice of an analytical method for mycotoxin analysis depends on its intended purpose ("fitness for purpose").[16]
-
ELISA is a cost-effective, high-throughput tool ideal for preliminary screening of large numbers of samples to quickly identify presumptive positives.
-
HPLC-FLD offers a robust and reliable solution for routine quantitative analysis of specific mycotoxins where high sensitivity is required.
-
LC-MS/MS provides the highest level of confidence, delivering sensitive, specific, and confirmatory results. Its ability to detect multiple mycotoxins simultaneously makes it indispensable for comprehensive risk assessment, regulatory enforcement, and advanced research.[7]
For a comprehensive quality assurance program, a cross-validation approach is often optimal: using ELISA for rapid screening followed by LC-MS/MS for the confirmation and accurate quantification of any positive findings. This strategy leverages the strengths of each technique to create an efficient and reliable analytical workflow.
References
- 1. Mycotoxin prevention and control in foodgrains - Overview of analytical methods for mycotoxin contamination in maize and peanuts [fao.org]
- 2. Validation of HPLC and Enzyme-Linked Immunosorbent Assay (ELISA) Techniques for Detection and Quantification of Aflatoxins in Different Food Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Existing Methods and Novel Approaches in Mycotoxins’ Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.standard.ac.ir [journal.standard.ac.ir]
- 6. Validation of an LC-MS Method for Quantification of Mycotoxins and Characterization of Fungal Strains Occurring in Food and Feed [mdpi.com]
- 7. Overview of Recent Liquid Chromatography Mass Spectrometry-Based Methods for Natural Toxins Detection in Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. foodriskmanagement.com [foodriskmanagement.com]
- 13. A Review: Sample Preparation and Chromatographic Technologies for Detection of Aflatoxins in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Topical Steroid Safety Profiles: A Guide for Researchers and Drug Development Professionals
An in-depth examination of the safety profiles of topical corticosteroids, supported by quantitative data and detailed experimental methodologies, to inform research and development in dermatology.
Topical corticosteroids (TCS) are a cornerstone in the treatment of various inflammatory dermatoses due to their potent anti-inflammatory and immunosuppressive properties. However, their use is associated with a range of local and systemic adverse effects that necessitate a careful risk-benefit assessment. This guide provides a comparative analysis of the safety profiles of different classes of topical steroids, presenting quantitative data on adverse events and detailing the experimental protocols used to evaluate their safety.
Quantitative Analysis of Adverse Events
The incidence and severity of adverse effects associated with topical steroid use are closely linked to the potency of the corticosteroid, the duration of treatment, the application site, the use of occlusion, and the patient's age. The following table summarizes the reported incidence of key adverse events for different potency classes of topical steroids.
| Adverse Effect | Low Potency (Classes 6-7) | Medium Potency (Classes 3-5) | High Potency (Classes 1-2) | Very High Potency (Class 1) |
| Skin Atrophy | Rare with short-term use. | Can occur with prolonged use, especially in intertriginous areas. | Higher risk, can occur within weeks of use. | Significant risk, can occur within the first 7 days of daily application under occlusion. |
| Incidence in AD patients (short-term): Low and infrequent. | Incidence in unaffected skin: ~32% of application sites showed atrophic changes in one study. | |||
| Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression (in children) | 2% (95% CI 0.7-5.8) | 3.1% (95% CI 1.5-6.3) | 6.6% (95% CI 3.6-11.8) | 19% of subjects using a super-high potency TCS over >20% of body surface area for 2 weeks showed evidence of HPA suppression. |
| Topical Steroid Withdrawal (TSW) | Less commonly implicated. | Can occur after prolonged use, especially on the face and genitals. | Higher risk, particularly with long-term or inappropriate use. | Frequently associated with TSW when used for extended periods. |
| Prevalence: Unknown, but an estimated 12% of atopic dermatitis patients on TCS may experience it. | ||||
| Allergic Contact Dermatitis | Can occur. | Prevalence of positive patch tests to topical steroids ranges from 0.5% to 5%. | Tixocortol-17-pivalate (a marker for group A steroid allergy) was the most common steroid screener with positive reactions (19%). | Can occur. |
| Perioral Dermatitis | Can be a trigger, even with low potency steroids. | Strongly associated with use on the face. | No clear correlation with steroid strength has been established. | Can induce or exacerbate the condition. |
| Acneiform Eruptions | Can occur. | Can be induced by topical application. | Systemic and topical corticosteroids are a common cause. | Can occur. |
| Striae (Stretch Marks) | Low risk. | Can occur with prolonged use, especially in areas of skin folding. | Higher risk, particularly with occlusion. | Significant risk, especially with long-term use on extensive areas. |
| Hypopigmentation | Can occur, though less common. | Can inhibit melanocyte function. | Higher potency steroids are more likely to cause pigmentary changes. | Can cause hypopigmented streaks. |
Key Signaling Pathways and Experimental Workflows
To understand and evaluate the safety of topical steroids, it is crucial to be familiar with the underlying biological mechanisms and the experimental methods used for their assessment.
Glucocorticoid Receptor Signaling Pathway
Topical corticosteroids exert their effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of skin cells. This complex then translocates to the nucleus, where it modulates gene expression, leading to both therapeutic anti-inflammatory effects and adverse atrophic effects.
Experimental Workflow for Vasoconstrictor Assay
The vasoconstrictor assay is a standardized method to determine the bioequivalence and potency of topical corticosteroid formulations. It measures the degree of skin blanching (vasoconstriction) caused by the steroid.
Experimental Workflow for ACTH Stimulation Test
The ACTH (cosyntropin) stimulation test is the gold standard for assessing HPA axis suppression. It measures the adrenal glands' ability to produce cortisol in response to synthetic ACTH.
A Comparative Analysis of Mycolog's Anti-inflammatory and Antifungal Synergy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic components of Mycolog, a topical formulation historically used for inflammatory skin conditions with a secondary fungal or bacterial infection. This analysis delves into the synergistic anti-inflammatory and antifungal effects of its active ingredients, presenting available experimental data and detailed methodologies for further research. Two primary formulations are considered: the original four-component formulation (Nystatin, Neomycin, Gramicidin (B1672133), Triamcinolone (B434) Acetonide) and the more recent two-component version, this compound-II (Nystatin and Triamcinolone Acetonide).
Executive Summary
This compound formulations combine an antifungal agent (Nystatin) and a corticosteroid (Triamcinolone Acetonide) to concurrently address fungal infections and associated inflammation. Clinical observations indicate that the combination of nystatin (B1677061) and triamcinolone acetonide offers a more rapid and pronounced reduction in symptoms of cutaneous candidiasis, such as redness and itching, compared to treatment with either agent alone.[1][2] The original formulation also included the antibiotics Neomycin and Gramicidin to provide a broad antibacterial spectrum against common skin pathogens. This guide will explore the evidence supporting this synergistic action and provide protocols for its validation.
Section 1: Comparative Efficacy of Active Components
The therapeutic efficacy of this compound stems from the distinct yet complementary actions of its active pharmaceutical ingredients.
Antifungal and Anti-inflammatory Synergy (this compound-II)
The combination of Nystatin and Triamcinolone Acetonide is designed to simultaneously eradicate the fungal pathogen and alleviate the inflammatory response it triggers.
Table 1: Clinical Efficacy of Nystatin and Triamcinolone Acetonide Combination Therapy
| Outcome Measure | Nystatin Monotherapy | Triamcinolone Acetonide Monotherapy | Nystatin + Triamcinolone Acetonide | Data Source |
| Mycological Cure | Effective | Not Applicable | Equally effective as Nystatin alone | [3] |
| Clinical Improvement | Effective | Symptomatic Relief | Equally effective as Nystatin alone | [3] |
| Symptom Relief (Erythema & Pruritus) | Gradual improvement | Rapid but temporary relief | Faster and more pronounced clearing of symptoms | [1][2] |
| Patient/Physician Preference | Less preferred | Less preferred | Trend in favor of the combination for more rapid symptom relief | [3] |
Note: The referenced clinical study was a multi-centre double-blind trial involving 31 patients with bilateral candidal lesions of the flexures.[3]
Antibacterial Spectrum (Original this compound Formulation)
The inclusion of Neomycin and Gramicidin in the original this compound formulation provided broad-spectrum antibacterial coverage.
Table 2: In Vitro Antibacterial Spectrum of Neomycin and Gramicidin
| Bacterial Species | Neomycin MIC (µg/mL) | Gramicidin S MIC (µg/mL) | Data Source |
| Staphylococcus aureus | Not specified | 3.9–7.8 | [4] |
| Enterococcus faecium | Not specified | 3.9–7.8 | [4] |
| Klebsiella pneumoniae | Not specified | 3.9–62.5 | [4] |
| Acinetobacter baumannii | Not specified | 3.9–62.5 | [4] |
| Pseudomonas aeruginosa | Not specified | 3.9–62.5 | [4] |
| Escherichia coli | Not specified | Not specified |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[5][6] A lower MIC value indicates greater potency.
Section 2: Mechanisms of Action and Signaling Pathways
Understanding the molecular pathways targeted by each component is crucial for appreciating their synergistic potential.
Nystatin: Antifungal Action
Nystatin is a polyene antifungal that targets the fungal cell membrane.
Triamcinolone Acetonide: Anti-inflammatory Action
Triamcinolone acetonide is a synthetic corticosteroid that modulates the inflammatory response at the genomic level.
Section 3: Experimental Protocols
The following protocols provide a framework for the in vitro validation of the antifungal and synergistic properties of this compound's components.
In Vitro Antifungal Susceptibility Testing
This protocol determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungus.
Methodology:
-
Fungal Isolate Preparation: A standardized suspension of the test fungus (e.g., Candida albicans) is prepared to a concentration of 0.5 McFarland standard.
-
Drug Dilution: Serial twofold dilutions of Nystatin are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.
-
Incubation: The plate is incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that completely inhibits visible growth of the fungus.
Checkerboard Assay for Synergy Testing
This assay is used to evaluate the in vitro interaction between two antimicrobial agents.
Methodology:
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of Nystatin are made along the x-axis, and serial dilutions of Triamcinolone Acetonide are made along the y-axis.
-
Inoculation: All wells are inoculated with a standardized fungal suspension.
-
Incubation: The plate is incubated under appropriate conditions.
-
Data Collection: The MIC of each drug alone and in combination is determined.
-
Fractional Inhibitory Concentration (FIC) Index Calculation: The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive or indifferent effect
-
FIC Index > 4: Antagonism
-
Section 4: Alternative Therapies
For cases of cutaneous candidiasis, several alternative treatments are available, primarily consisting of other topical antifungal agents.
Table 3: Comparison of this compound-II with Alternative Topical Antifungals
| Drug Class | Examples | Mechanism of Action | Spectrum of Activity |
| Polyenes | Nystatin (in this compound) , Amphotericin B | Binds to ergosterol in the fungal cell membrane, leading to pore formation and cell death. | Primarily active against Candida species. |
| Azoles | Clotrimazole, Miconazole (B906), Ketoconazole | Inhibit the synthesis of ergosterol, a key component of the fungal cell membrane. | Broad-spectrum activity against various yeasts and dermatophytes. |
| Allylamines | Terbinafine, Naftifine | Inhibit squalene (B77637) epoxidase, an enzyme involved in an earlier step of ergosterol synthesis. | Primarily used for dermatophyte infections, but also has activity against Candida. |
A systematic review of treatments for cutaneous candidiasis found that clotrimazole, nystatin, and miconazole demonstrated similar efficacy, with complete cure rates ranging from 73% to 100%.[7] The review also noted that single-drug therapy was as effective as combinations of antifungal, antibacterial, and topical corticosteroids.[7]
Conclusion
The combination of an antifungal and an anti-inflammatory agent in this compound formulations is based on the sound therapeutic principle of addressing both the cause and the symptoms of inflamed fungal skin infections. Clinical evidence suggests a synergistic or, at minimum, an additive effect, particularly in the rapid alleviation of inflammatory symptoms. The provided experimental protocols offer a robust framework for researchers to quantitatively validate these synergistic interactions and to compare the efficacy of these combinations with other therapeutic alternatives. Further well-controlled clinical trials with quantitative endpoints would be beneficial to more precisely define the degree of synergy and the clinical advantages of such combination therapies.
References
- 1. DailyMed - NYSTATIN AND TRIAMCINOLONE ACETONIDE cream [dailymed.nlm.nih.gov]
- 2. DailyMed - NYSTATIN AND TRIAMCINOLONE ACETONIDE ointment [dailymed.nlm.nih.gov]
- 3. A comparison of nystatin cream with nystatin/triamcinolone acetonide combination cream in the treatment of candidal inflammation of the flexures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure, toxicity and antibiotic activity of gramicidin S and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idexx.dk [idexx.dk]
- 6. dickwhitereferrals.com [dickwhitereferrals.com]
- 7. research.regionh.dk [research.regionh.dk]
A Comparative Analysis of Mycolog™ and Novel Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Mycolog™ (Nystatin and Triamcinolone Acetonide Cream), a conventional topical antifungal, against a new generation of antifungal agents. The information presented is supported by in vitro experimental data to assist researchers and drug development professionals in evaluating the therapeutic landscape for fungal infections.
Executive Summary
The emergence of antifungal resistance and the need for more effective treatments for invasive fungal infections have driven the development of novel antifungal agents with unique mechanisms of action. This guide benchmarks the in vitro activity of nystatin (B1677061), the antifungal component of this compound™, against four such agents: Rezafungin, Ibrexafungerp, Olorofim, and Fosmanogepix. While this compound™ remains a relevant treatment for cutaneous candidiasis, the newer agents demonstrate broader and more potent activity against a wider range of fungal pathogens, including resistant strains.
Data Presentation: In Vitro Susceptibility Testing
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of nystatin and the new antifungal agents against common fungal pathogens. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency.
Table 1: Comparative In Vitro Activity against Candida Species (MIC in µg/mL)
| Antifungal Agent | C. albicans | C. glabrata | C. parapsilosis | C. krusei | C. tropicalis |
| Nystatin | 0.625 - 8[1][2] | 0.625 - 4[1] | 1 - 4 | 4 - 8[2] | 0.625 - 4[1] |
| Rezafungin | 0.03 - 0.06[3][4] | 0.06[4] | 1 - 2[3][4] | 0.03 - 0.06[3] | 0.03 - 0.06[3][4] |
| Ibrexafungerp | 0.016 - 0.5[5] | 0.25[6] | 0.5[6] | 0.5[6] | 0.06 - ≥8[5] |
| Fosmanogepix | 0.008 - 0.06[7] | 0.008 - 0.06[7] | 0.008 - 0.06[7] | >32[8] | 0.008 - 0.06[7] |
| Olorofim | No Activity | No Activity | No Activity | No Activity | No Activity |
Table 2: Comparative In Vitro Activity against Aspergillus Species (MIC in µg/mL)
| Antifungal Agent | A. fumigatus | A. flavus | A. niger | A. terreus |
| Nystatin | 0.5 - 16[9][10] | 0.5 - 16[10] | 0.5 - 16[10] | 8 - 16[10] |
| Rezafungin | ≤0.015 - 2[11] | ≤0.015 - 0.125 | ≤0.015 - 0.125 | ≤0.015 - 0.125 |
| Ibrexafungerp | MEC: 0.016 - 1 | MEC: 0.03 - 1 | MEC: 0.125 - 2 | MEC: 0.06 - 1 |
| Fosmanogepix | MEC: 0.015 - 0.03[7] | MEC: 0.015 - 0.03 | MEC: 0.015 - 0.03 | MEC: 0.015 - 0.03 |
| Olorofim | 0.008 - 0.062[12] | 0.03 - 0.06[13] | 0.03 - 0.06[13] | 0.008 - 0.03[13] |
Note: For Ibrexafungerp and Fosmanogepix against Aspergillus spp., Minimum Effective Concentration (MEC) is often reported, which is the lowest drug concentration that leads to the growth of abnormally small, rounded, and compact hyphae as observed microscopically.
Mechanisms of Action of New Antifungal Agents
The novel antifungal agents discussed in this guide employ distinct mechanisms of action that differ from traditional antifungals like nystatin, which binds to ergosterol (B1671047) in the fungal cell membrane, leading to the formation of pores and subsequent cell death.
-
Rezafungin and Ibrexafungerp (Glucan Synthase Inhibitors): Both Rezafungin and Ibrexafungerp target the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1][9] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and cell death.[1][9]
-
Olorofim (Pyrimidine Synthesis Inhibitor): Olorofim has a novel mechanism of action, inhibiting the fungal enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[14] This enzyme is crucial for the de novo biosynthesis of pyrimidines, which are essential for DNA, RNA, and protein synthesis.[14]
-
Fosmanogepix (GPI Anchor Biosynthesis Inhibitor): Fosmanogepix is a prodrug that is converted to manogepix in the body. Manogepix inhibits the fungal enzyme Gwt1, which is involved in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.[2] GPI anchors are essential for attaching certain proteins to the fungal cell wall, and their disruption impairs cell wall integrity and function.
Experimental Protocols
The in vitro susceptibility data presented in this guide are based on standardized methodologies developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The following is a generalized protocol for broth microdilution antifungal susceptibility testing of yeasts, based on the CLSI M27 standard.
CLSI M27 Broth Microdilution Method for Yeasts
-
Preparation of Antifungal Stock Solutions: Antifungal agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) or water) to create high-concentration stock solutions.
-
Preparation of Microdilution Plates: The antifungal stock solutions are serially diluted in RPMI-1640 medium in 96-well microtiter plates to achieve a range of final test concentrations.
-
Inoculum Preparation: Yeast colonies from a fresh agar (B569324) plate are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized yeast suspension. Control wells (growth control without drug and sterility control without inoculum) are included.
-
Incubation: The inoculated plates are incubated at 35°C for 24 to 48 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. For some agents like nystatin, a 90% or complete inhibition endpoint may be used.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. oatext.com [oatext.com]
- 2. In Vitro Pharmacodynamic Characteristics of Nystatin Including Time-Kill and Postantifungal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of In Vitro Activity of Liposomal Nystatin against Aspergillus Species with Those of Nystatin, Amphotericin B (AB) Deoxycholate, AB Colloidal Dispersion, Liposomal AB, AB Lipid Complex, and Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The Fungal Cell Wall: Candida, Cryptococcus, and Aspergillus Species [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 14. Antifungal Susceptibility of Oral Candida Isolates from Mother-Infant Dyads to Nystatin, Fluconazole, and Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mycolog (Nystatin and Triamcinolone Acetonide) Preparations in a Laboratory Setting
The proper disposal of Mycolog, a combination of the antifungal agent nystatin (B1677061) and the corticosteroid triamcinolone (B434) acetonide, is crucial for maintaining laboratory safety, ensuring environmental protection, and adhering to regulatory compliance.[1] This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste.
Immediate Safety and Handling
Before disposal, it is essential to handle this compound preparations with appropriate personal protective equipment (PPE), including gloves and safety goggles.[2][3] In case of a spill, contain the material using a non-combustible absorbent and decontaminate the area thoroughly with detergent and water.[3]
Disposal Procedures
The primary and recommended method for the disposal of Nystatin and Triamcinolone Acetonide Ointment is incineration in an approved facility.[2] This should be done in accordance with all applicable federal, state, and local environmental regulations.[2][3] Research laboratories must adhere to the guidelines set forth by the Resource Conservation and Recovery Act (RCRA) for pharmaceutical waste.[1][4]
For situations where incineration of small quantities is not feasible and the waste is not classified as hazardous, the following general guidelines for pharmaceutical disposal can be followed:
-
Do Not Dispose Down the Drain: To prevent environmental contamination of water sources, do not flush this compound cream or ointment down the toilet or drain.[5][6]
-
Render Unusable: Remove the cream or ointment from its original container and mix it with an unpalatable substance such as used coffee grounds, dirt, or cat litter.[6][7][8] This makes the preparation less appealing to children and pets and unrecognizable to individuals who might go through the trash.[9]
-
Seal and Dispose: Place the mixture in a sealed container, such as a sealable plastic bag or an empty can, to prevent leakage.[6][7][8] This sealed container can then be disposed of in the general laboratory trash.
-
De-identify Packaging: Before discarding the empty tube or jar, remove or scratch out all personal and prescription information to protect privacy.[7][9]
Alternative Disposal Options
Consider utilizing medication take-back programs if available. These programs, often located at pharmacies, hospitals, or law enforcement facilities, are the preferred method for disposing of unused medicines.[6][7][10]
Regulatory Compliance for Research Laboratories
Research laboratories generate diverse streams of pharmaceutical waste and are subject to stringent regulations from agencies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) for controlled substances.[1][4][5] It is imperative for laboratories to have established protocols for the segregation, labeling, and disposal of all chemical and biological waste to ensure safety and compliance.[11]
Experimental Protocols
The disposal recommendations provided are based on regulatory guidelines and safety data sheets rather than specific experimental protocols for this compound degradation or environmental impact. No specific experimental studies on the disposal of this product were identified in the search results.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. vionausa.com [vionausa.com]
- 3. usmed-media.usamedpremium.com [usmed-media.usamedpremium.com]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. droracle.ai [droracle.ai]
- 7. Medicine: Proper Disposal [nationwidechildrens.org]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 9. fda.gov [fda.gov]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. clinicallab.com [clinicallab.com]
Essential Safety and Logistical Information for Handling Mycolog
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory materials is paramount. This document provides essential, immediate safety and logistical information for the handling of Mycolog, a topical cream combining Nystatin and Triamcinolone Acetonide. Adherence to these guidelines is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Based on the Safety Data Sheets (SDS) of its active ingredients, Nystatin and Triamcinolone Acetonide, the following personal protective equipment is recommended when handling this compound.
| PPE Category | Nystatin | Triamcinolone Acetonide | Recommended for this compound |
| Hand Protection | Recommended to avoid skin contact. | Protective gloves required.[1] | Nitrile gloves are essential. For extensive handling, consider double gloving. |
| Eye Protection | Recommended to avoid eye contact. | Safety glasses or goggles required as it causes serious eye irritation.[2][3] | Chemical safety goggles are mandatory. |
| Skin and Body Protection | Lab coat recommended to prevent clothing contamination. | Protective clothing to prevent skin exposure.[3] | A lab coat or gown should be worn. Ensure exposed skin is covered. |
| Respiratory Protection | Recommended for bulk handling to avoid dust inhalation. | Respirator with a particle filter may be necessary for bulk handling or when generating aerosols.[3] | A respirator or mask is advised when handling bulk quantities or if there is a risk of aerosolization.[4] |
Operational Plan: Step-by-Step Handling Procedure
Following a structured operational plan minimizes the risk of exposure and contamination.
-
Preparation :
-
Ensure the work area is clean and uncluttered.
-
Confirm that all necessary PPE is available and in good condition.
-
Have spill cleanup materials readily accessible.
-
-
Handling :
-
Don the appropriate PPE as outlined in the table above.
-
When weighing or transferring the substance, do so in a designated area, preferably in a chemical fume hood if there is a risk of aerosolization.
-
Avoid direct contact with the skin, eyes, and clothing.[5]
-
Wash hands thoroughly after handling, even if gloves were worn.
-
-
Post-Handling :
-
Securely close the container after use.
-
Clean the work surface with an appropriate disinfectant.
-
Remove and dispose of gloves and any other disposable PPE in the designated waste stream.
-
Wash hands again before leaving the laboratory.
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Unused Product : The preferred method for disposing of unused or expired this compound is through a certified drug take-back program.[6][7][8]
-
Laboratory Waste :
-
If a take-back program is not available, small quantities of this compound can be disposed of in the household trash by following these steps:
-
Remove the cream from its original container.
-
Mix it with an unappealing substance such as used coffee grounds, dirt, or cat litter.[7] This makes it less attractive to children and pets.
-
Place the mixture in a sealed container, such as a plastic bag or an empty can, to prevent leakage.[7]
-
Dispose of the sealed container in the regular trash.
-
-
Empty tubes and packaging should have all personal information removed before being discarded.
-
-
Contaminated Materials : All disposable materials that have come into contact with this compound, such as gloves, paper towels, and pipette tips, should be collected in a designated, sealed waste bag and disposed of according to your institution's chemical waste procedures.
-
Do Not Flush : Do not flush unused this compound down the toilet or drain unless specifically instructed to do so by the manufacturer or waste disposal guidelines.[6][7]
Visual Workflow for Handling this compound
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. usmed-media.usamedpremium.com [usmed-media.usamedpremium.com]
- 5. fishersci.com [fishersci.com]
- 6. Specialties & Services | Saint Luke's Health System [saintlukeskc.org]
- 7. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 8. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
